Product packaging for 3-Nitrophenylacetonitrile(Cat. No.:CAS No. 621-50-1)

3-Nitrophenylacetonitrile

Cat. No.: B014267
CAS No.: 621-50-1
M. Wt: 162.15 g/mol
InChI Key: WAVKEPUFQMUGBP-UHFFFAOYSA-N
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Description

3-Nitrophenylacetonitrile is a builing block. Reactions of this compound with isopropyl alcohol, cyclohexyl alcohol and benzyl alcohol at high temperature have been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B014267 3-Nitrophenylacetonitrile CAS No. 621-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVKEPUFQMUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211151
Record name Acetonitrile, (m-nitrophenyl)-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

621-50-1
Record name (3-Nitrophenyl)acetonitrile
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Record name Acetonitrile, (m-nitrophenyl)-
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Record name 621-50-1
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Record name Acetonitrile, (m-nitrophenyl)-
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Record name 3-nitrophenylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrophenylacetonitrile, also known as m-nitrobenzyl cyanide, is an important organic intermediate widely utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring both a nitrile and a nitro group on a benzene (B151609) ring, makes it a versatile building block for introducing these functionalities into more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

IdentifierValue
CAS Number 621-50-1 [1][2][3][4]
IUPAC Name2-(3-nitrophenyl)acetonitrile[2]
Molecular FormulaC₈H₆N₂O₂[2]
Molecular Weight162.15 g/mol [2]
InChI KeyWAVKEPUFQMUGBP-UHFFFAOYSA-N[2]
Canonical SMILESC1=CC(=CC(=C1)--INVALID-LINK--[O-])CC#N[2]
Synonyms(3-Nitrophenyl)acetonitrile, 3-Nitrobenzyl cyanide, m-Nitrobenzyl cyanide[2][3][4]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Appearance Pale yellow to light brown solid/crystalline powder[3][5][6]
Melting Point 60-62 °C[3]
Boiling Point 180 °C at 3 mmHg[3]
Solubility Soluble in Chloroform, Ethyl Acetate[3][6]
Density ~1.33 g/cm³ (estimate)[3][6]
Storage Temperature -20°C Freezer[3][6] or 2-8°C Refrigerator[4]

Synthesis of this compound

A common method for the preparation of this compound is through the nitration of phenylacetonitrile (B145931).[6] This electrophilic aromatic substitution reaction primarily yields a mixture of ortho, meta, and para isomers, from which the meta-isomer (this compound) can be isolated.

Experimental Protocol: Nitration of Phenylacetonitrile

The following is a generalized protocol based on typical nitration reactions:

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared in a flask, typically cooled in an ice bath to maintain a low temperature. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Addition of Phenylacetonitrile: Phenylacetonitrile is added dropwise to the cold nitrating mixture with continuous stirring. The temperature must be carefully controlled to prevent over-nitration and side reactions.

  • Reaction: The reaction is allowed to proceed at a low temperature for a specified period.

  • Quenching and Isolation: The reaction mixture is then poured onto crushed ice, causing the nitrated product to precipitate.

  • Purification: The crude product is collected by filtration, washed with water to remove residual acids, and then purified, often by recrystallization from a suitable solvent like ethanol-water, to yield this compound.[7][8]

Synthesis Workflow

Synthesis_Workflow A Phenylacetonitrile C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Reaction Quenching (Ice Water) C->D 1. E Crude Product (Isomer Mixture) D->E 2. Precipitation F Recrystallization E->F 3. Isolation G Purified This compound F->G 4. Purification

Synthesis of this compound.

Applications in Research and Development

This compound serves as a key starting material and intermediate in organic synthesis.[3]

  • Pharmaceutical Synthesis: It is a precursor in the manufacturing of various active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, providing pathways to a wide range of functionalized molecules.

  • Agrochemicals: It is used in the synthesis of certain pesticides and plant growth regulators.[5]

  • Dye Industry: The chromophoric nitro group and reactive nitrile functionality make it a useful component in the production of specialty dyes.[6]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. Available data includes:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[9]

  • Infrared Spectroscopy (IR): FTIR spectra show characteristic absorption peaks for the nitrile (C≡N) and nitro (NO₂) functional groups.[9]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Raman Spectroscopy: Complementary vibrational spectroscopic data is also available.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

References

An In-depth Technical Guide on 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 3-Nitrophenylacetonitrile, a compound of interest in organic synthesis.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison. This information is critical for its application in experimental settings.

PropertyValue
Molecular Weight 162.15 g/mol [1][2][3]
Molecular Formula C₈H₆N₂O₂[1][2][4]
CAS Number 621-50-1[1][5]
Melting Point 60-62 °C[4][5]
Boiling Point 180 °C at 3 mmHg[4][5]
Appearance Pale Yellow to Light Brown Solid[4][5]
IUPAC Name 2-(3-nitrophenyl)acetonitrile[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document. However, it is a known building block in organic synthesis.[5] Reactions involving this compound with various alcohols, such as isopropyl alcohol, cyclohexyl alcohol, and benzyl (B1604629) alcohol, at high temperatures have been reported.[5] For specific experimental procedures, researchers are advised to consult peer-reviewed chemical literature and established laboratory manuals.

Logical Relationships and Workflows

The determination of a compound's molecular weight is a foundational calculation in chemistry, not an experimental workflow or a signaling pathway. Therefore, a diagrammatic representation using Graphviz is not applicable in this context. The molecular weight is calculated based on the molecular formula, which is determined through analytical methods such as mass spectrometry and elemental analysis.

The logical process for establishing the molecular weight is as follows:

cluster_determination Determination Process cluster_calculation Calculation Elemental_Analysis Elemental Analysis Molecular_Formula Molecular Formula (C₈H₆N₂O₂) Elemental_Analysis->Molecular_Formula Mass_Spectrometry Mass Spectrometry Mass_Spectrometry->Molecular_Formula Molecular_Weight Molecular Weight (162.15 g/mol) Molecular_Formula->Molecular_Weight Atomic_Weights Standard Atomic Weights (C, H, N, O) Atomic_Weights->Molecular_Weight

Caption: Logical flow for determining molecular weight.

This diagram illustrates that the molecular formula is first determined through experimental techniques. Subsequently, the molecular weight is calculated by summing the standard atomic weights of the constituent atoms as dictated by the molecular formula.

References

An In-depth Technical Guide to 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrophenylacetonitrile, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and characterization, making it an essential resource for professionals in research and drug development.

Chemical Structure and Identification

This compound, also known as m-nitrobenzyl cyanide, is an organic compound featuring a phenyl ring substituted with a nitro group at the meta position and an acetonitrile (B52724) group.

IUPAC Name: 2-(3-nitrophenyl)acetonitrile[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

IdentifierValue
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
CAS Number 621-50-1[1]
InChI Key WAVKEPUFQMUGBP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)CC#N)--INVALID-LINK--[O-][1]

Physicochemical Properties

This compound is a pale yellow to light brown solid at room temperature.[2] A summary of its key physicochemical properties is presented below.

PropertyValue
Melting Point 60-62 °C[2]
Boiling Point 180 °C at 3 mmHg[2]
Solubility Soluble in Chloroform, Ethyl Acetate[2]
Appearance Pale Yellow to Light Brown Solid[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitrophenylacetonitrile isomers is the nitration of phenylacetonitrile (B145931). The following protocol is adapted from literature procedures for the synthesis of related isomers and focuses on maximizing the yield of the meta-substituted product.

Reaction Scheme:

G cluster_0 Phenylacetonitrile cluster_1 Nitrating Mixture cluster_2 This compound P C6H5CH2CN Pr O2NC6H4CH2CN P->Pr Nitration N HNO3 + H2SO4

Caption: Synthesis of this compound via Nitration.

Materials:

  • Phenylacetonitrile

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (B145695)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between -5 and 0 °C.

  • Slowly add phenylacetonitrile dropwise to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 0 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of phenylacetonitrile in sulfuric acid, maintaining the reaction temperature between -5 and 0 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A pale-yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.[3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.[3]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v). The chamber should be saturated with the solvent vapor.

  • Dissolve a small amount of the crude and recrystallized product in a volatile solvent like dichloromethane.

  • Spot the solutions onto a silica (B1680970) gel TLC plate.

  • Develop the plate in the TLC chamber until the solvent front is near the top.

  • Visualize the spots under a UV lamp (254 nm). The Rf value of the purified product should be consistent.

A comprehensive workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Phenylacetonitrile Nitration Nitration with HNO3/H2SO4 Start->Nitration Quenching Quenching on Ice & Filtration Nitration->Quenching Recrystallization Recrystallization (Ethanol/Water) Quenching->Recrystallization Product Pure this compound Recrystallization->Product TLC TLC Analysis Product->TLC MP Melting Point Determination Product->MP FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (1H & 13C) Product->NMR MS Mass Spectrometry Product->MS

Caption: Experimental Workflow for Synthesis and Characterization.

1H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

  • A singlet for the two benzylic protons (-CH₂-CN).

  • A complex multiplet pattern for the four aromatic protons. Due to the meta-substitution, the aromatic protons will exhibit complex splitting patterns.

13C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

  • A signal for the nitrile carbon (-C≡N).

  • A signal for the benzylic carbon (-CH₂-).

  • Signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

FTIR Spectroscopy: The infrared spectrum is a valuable tool for identifying the functional groups present.

  • A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

  • The molecular ion peak (M⁺) at m/z = 162.[1]

  • A significant fragment at m/z = 116, corresponding to the loss of the nitro group (NO₂).[1]

  • Other fragments resulting from the cleavage of the acetonitrile group and further fragmentation of the aromatic ring.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds and other organic molecules. Its nitro and nitrile functionalities can be readily transformed into other functional groups, such as amines and carboxylic acids, respectively.

One notable application is in the synthesis of 3-aminophenylacetic acid , an important intermediate in the preparation of various bioactive molecules.[4] The reduction of the nitro group in this compound leads to the formation of 3-aminophenylacetonitrile, which can then be hydrolyzed to 3-aminophenylacetic acid.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H332: Harmful if inhaled[1]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: Solubility Profile of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This guide provides a detailed overview of the available solubility data for 3-nitrophenylacetonitrile, a key building block in organic synthesis. Due to the limited availability of precise quantitative data for this specific isomer, this document also presents a comprehensive, adaptable experimental protocol for its determination and includes solubility data for the closely related p-nitrophenylacetonitrile to provide valuable context and predictive insights.

Qualitative Solubility Data

Initial screenings have established the general solubility of this compound in a range of common laboratory solvents. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analysis.

SolventSolubility
DichloromethaneSoluble
Hot EthanolSoluble
ChloroformSoluble
Ethyl AcetateSoluble
WaterInsoluble

Quantitative Solubility Data of p-Nitrophenylacetonitrile

Temperature (K)Methanol (x10³)Ethanol (x10³)n-Propanol (x10³)Isopropanol (x10³)n-Butanol (x10³)Acetone (x10³)Toluene (x10³)Ethyl Acetate (x10³)
278.151.581.862.132.452.7828.3511.4535.67
283.151.952.292.623.013.4133.1213.8941.23
288.152.392.813.213.694.1838.5416.7847.45
293.152.933.443.934.525.1244.6920.2154.39
298.153.594.224.825.546.2751.6524.2562.11
303.154.405.175.916.797.6859.5028.9970.68
308.155.406.347.248.329.4168.3234.5280.17
313.156.627.778.8710.2011.5378.1940.9490.65
318.158.119.5210.8812.5014.1389.2148.36102.19
323.159.9411.6713.3415.3217.31101.4656.89114.88
328.1512.1814.3016.3518.7721.21115.0466.65128.80
333.1514.9217.5220.0322.9925.99130.0577.78144.02

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent using the gravimetric method. This robust and straightforward technique is highly adaptable for various organic compounds and solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed glass vial. Record the exact volume of the solution transferred.

  • Solvent Evaporation:

    • Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

    • Continue the evaporation process until the solute is completely dry and a constant weight is achieved.

  • Data Analysis:

    • Weigh the vial containing the dried this compound.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

    • The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualized Workflows

To further clarify the experimental and synthetic processes, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_evap Solvent Evaporation cluster_analysis Data Analysis A Add excess this compound to solvent B Seal vial and place in temperature-controlled shaker A->B C Equilibrate for 24-48 hours B->C D Allow solid to settle C->D E Draw supernatant with syringe D->E F Filter into a pre-weighed vial E->F G Place vial in drying oven or vacuum desiccator F->G H Evaporate solvent to dryness (constant weight) G->H I Weigh vial with dried solute H->I J Calculate mass of dissolved solid I->J K Express solubility (e.g., g/100mL) J->K

Gravimetric Solubility Determination Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification A 3-Nitrobenzyl Halide (e.g., Bromide) C Dissolve reactants in a suitable polar aprotic solvent (e.g., DMSO, DMF) A->C B Cyanide Source (e.g., NaCN or KCN) B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress (e.g., by TLC or GC) D->E F Quench the reaction (e.g., with water) E->F G Extract the product with an organic solvent F->G H Wash, dry, and concentrate the organic layer G->H I Purify the crude product (e.g., by recrystallization or chromatography) H->I J This compound (Product) I->J

Generalized Synthesis Workflow for this compound

Technical Guide: Physicochemical Properties and Melting Point Determination of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Nitrophenylacetonitrile, with a detailed focus on its melting point. This document includes experimental protocols for melting point determination and a summary of key quantitative data.

Introduction to this compound

This compound, also known as m-nitrobenzyl cyanide, is an organic compound with the chemical formula C8H6N2O2.[1] It presents as a pale yellow to light brown crystalline solid.[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, dyes, and flavors.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Melting Point 60-62 °C [1][2][3]
Boiling Point 180 °C at 3 mmHg[1][2][3]
Molecular Weight 162.15 g/mol [1][3][4]
Chemical Formula C8H6N2O2[1][4]
CAS Number 621-50-1[1][4]
Appearance Pale Yellow to Light Brown Solid[1][2]
Solubility Soluble in Chloroform, Ethyl Acetate[1][2]
Density ~1.326 g/cm³ (estimate)[1][2]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[5] The following is a standard protocol for determining the melting point of this compound using a capillary melting point apparatus.[6][7]

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[6]

  • Spatula

  • Watch glass or weighing paper

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound sample on a clean, dry watch glass.[7]

    • If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle.[6]

  • Packing the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[7]

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.[7]

    • Continue this process until the packed sample height is approximately 2-3 mm.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Rapid Determination (Optional but Recommended): For an unknown sample, it is advisable to first perform a rapid heating to get an approximate melting point. Heat at a rate of about 10°C per minute.[7]

    • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[8]

    • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the same slow rate and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • The recorded temperature range is the melting point of the sample.

    • For high accuracy, repeat the determination with a fresh sample in a new capillary tube.[6] Consistent results from two or more trials should be obtained.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination experiment.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Obtain this compound Sample B Grind Sample to a Fine Powder A->B C Pack Sample into Capillary Tube (2-3 mm) B->C D Insert Capillary into Apparatus C->D E Heat Rapidly for Approximate M.P. D->E F Cool Apparatus E->F G Heat Slowly (1-2°C/min) Near M.P. F->G H Observe and Record Melting Range G->H I Repeat for Consistency H->I J Compare with Literature Value I->J

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrophenylacetonitrile, with a Focus on Boiling Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetonitrile, also known as (3-nitrophenyl)acetonitrile or m-nitrobenzyl cyanide, is a versatile organic building block utilized in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a phenyl ring substituted with both a nitro group and a cyanomethyl group, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its physicochemical properties, particularly its boiling point, is critical for its purification, handling, and scale-up in synthetic processes. This guide provides a detailed examination of the boiling point of this compound, the underlying principles governing this property, and rigorous experimental protocols for its accurate determination.

Physicochemical Data of this compound

Quantitative data for this compound and its isomers are summarized below for comparative analysis. The compound is a pale yellow to light brown solid at room temperature.[1][2][3]

PropertyThis compound2-Nitrophenylacetonitrile4-Nitrophenylacetonitrile
CAS Number 621-50-1[2][4][5]610-66-2555-21-5
Molecular Formula C₈H₆N₂O₂[4][5]C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [4][5]162.15 g/mol 162.15 g/mol
Boiling Point 180 °C at 3 mmHg [1][2][4][5][6]178 °C at 12 mmHg (352 °F)[7]Not available
Melting Point 60-62 °C[1][2][4][6]~83-84 °C113-115 °C[8]
Density ~1.326 g/cm³ (estimate)[1][4]Not availableNot available
Appearance Pale Yellow to Light Brown Solid[1][2][3]Light brown solid[7]White to pale yellow crystals/powder[9]

Boiling Point Analysis

The experimentally determined boiling point of this compound is 180 °C at a reduced pressure of 3 mmHg.[1][2][4][5][6] The measurement at reduced pressure is crucial due to the thermal lability of many nitroaromatic compounds.[3][4] At atmospheric pressure, the temperature required to reach the boiling point would likely approach or exceed the decomposition temperature of the molecule, leading to degradation, inaccurate readings, and potential safety hazards. The primary decomposition pathways for nitroaromatics often involve the cleavage of the C-NO₂ bond.[3][4] Vacuum distillation lowers the boiling point, allowing for the substance to vaporize and distill at a temperature safely below its decomposition point.

The high boiling point, even under vacuum, is a direct consequence of the molecule's structure. The presence of the highly electronegative nitrogen and oxygen atoms in the nitrile (-C≡N) and nitro (-NO₂) functional groups creates significant molecular polarity.[9][10] This leads to strong intermolecular dipole-dipole attractions, which must be overcome for the substance to transition into the gaseous phase. These forces are in addition to the standard van der Waals dispersion forces present between the aromatic rings.[9][10]

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_measure Measurement & Shutdown prep_sample 1. Place sample & stir bar in flask assemble 2. Assemble vacuum distillation apparatus prep_sample->assemble seal 3. Grease and seal all joints assemble->seal evacuate 4. Evacuate system to target pressure (3 mmHg) seal->evacuate heat 5. Begin gentle heating and stirring evacuate->heat observe 6. Observe boiling and reflux heat->observe record 7. Record stable temperature during distillation observe->record cool 8. Remove heat and allow system to cool record->cool shutdown 9. Vent system to atmospheric pressure cool->shutdown

References

A Technical Guide to the Spectral Data of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Nitrophenylacetonitrile (CAS No. 621-50-1), a key building block in organic synthesis. The document presents quantitative spectral data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow. This information is intended to support researchers in the identification, characterization, and utilization of this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
8.35sH-2
8.28dH-4
7.78dH-6
7.65tH-5
4.01s-CH₂-

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
148.5C-3
135.2C-6
133.4C-1
130.3C-5
125.1C-4
124.8C-2
116.5-CN
23.6-CH₂-

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)Intensity/DescriptionFunctional Group Assignment
3100MediumAromatic C-H Stretch
2930MediumAliphatic C-H Stretch
2255StrongC≡N Stretch (Nitrile)
1530Strong, SharpAsymmetric NO₂ Stretch
1350Strong, SharpSymmetric NO₂ Stretch
810, 740StrongC-H Bending (m-disubstituted benzene)

Technique: KBr Pellet

Table 4: Mass Spectrometry (GC-MS) Data
Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
162Moderate[M]⁺ (Molecular Ion)
116High[M - NO₂]⁺
89High[C₇H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

1.2. ¹H NMR Spectroscopy Protocol: Proton NMR spectra were recorded on a 400 MHz spectrometer. The acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 second, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

1.3. ¹³C NMR Spectroscopy Protocol: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with complete proton decoupling. A spectral width of 240 ppm and a relaxation delay of 2.0 seconds were used. A total of 1024 scans were accumulated to achieve an adequate signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The homogenous mixture was then compressed in a pellet die under high pressure (8-10 tons) for several minutes to form a transparent pellet.

2.2. FT-IR Spectroscopy Protocol: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the spectral quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation: A dilute solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of dichloromethane.

3.2. GC-MS Protocol: The analysis was performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). The injector temperature was set to 250°C, and 1 µL of the sample solution was injected in splitless mode. The oven temperature was initially held at 80°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Dichloromethane Sample->MS_Prep H_NMR ¹H NMR Acquisition (400 MHz) NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition (100 MHz) NMR_Prep->C_NMR NMR_Data ¹H and ¹³C NMR Spectra H_NMR->NMR_Data C_NMR->NMR_Data Analysis Correlate Spectral Data & Structure Elucidation NMR_Data->Analysis IR_Acq FT-IR Spectrum Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Analysis GCMS_Acq GC-MS Analysis (EI Mode) MS_Prep->GCMS_Acq MS_Data Mass Spectrum GCMS_Acq->MS_Data MS_Data->Analysis

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Safety and Hazards of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-Nitrophenylacetonitrile (CAS No. 621-50-1). The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or drug development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[1][2][3][4]
Molecular Weight 162.15 g/mol [1][2][3][4]
Appearance Pale yellow to light brown solid[3]
Melting Point 60-62 °C[3]
Boiling Point 180 °C at 3 mmHg[3]
Solubility Soluble in Chloroform, Ethyl Acetate[3]
CAS Number 621-50-1[1][2][3][4]

Toxicological Information and Hazard Classification

Table 2: GHS Classification and Hazard Statements for this compound

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][2][5]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[1][2][5]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[1][2][5]

The GHS Category 4 classification for acute oral toxicity corresponds to a predicted LD50 range of 300 to 2000 mg/kg body weight.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, stringent safety precautions are necessary when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[2]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire Fighting and Accidental Release Measures

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5]

  • Accidental Release: For spills, avoid dust formation.[5] Isolate the area and wear appropriate PPE. Carefully sweep up the solid material and place it in a sealed container for disposal.[5]

Experimental Protocols: Acute Oral Toxicity Assessment

While specific experimental data for this compound is limited, the following section outlines a representative methodology for assessing acute oral toxicity based on the OECD Test Guideline 423 (Acute Toxic Class Method). This provides a framework for how the toxicological profile of such a compound would be determined.

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality.

Principle: A stepwise procedure is used where a group of animals is dosed with the test substance. The outcome of this first step determines the subsequent dosing level. This method aims to minimize the number of animals required.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration of Doses: The substance is administered orally via gavage in a single dose.

  • Stepwise Dosing Procedure:

    • Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

    • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Subsequent Steps:

      • If mortality is observed in two or three animals, the substance is classified in that toxic class, and testing is stopped.

      • If one animal dies, the test is repeated with a lower dose.

      • If no animals die, the test is repeated with a higher dose.

  • Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior.

  • Data Analysis: The number of mortalities at each dose level is used to classify the substance according to the GHS categories.

Visualizations

To further clarify the safety and experimental considerations, the following diagrams are provided.

HazardManagement cluster_assessment Risk Assessment & Control Hazard_ID Hazard Identification (GHS Classification, SDS Review) Risk_Eval Risk Evaluation (Exposure Potential, Severity) Hazard_ID->Risk_Eval Informs Control_Measures Control Measures (Engineering, PPE, Admin) Risk_Eval->Control_Measures Determines Safe_Handling Safe Handling Procedure Control_Measures->Safe_Handling Defines Start Handling This compound Start->Hazard_ID Initiates

Caption: Logical workflow for managing the hazards of this compound.

OECD_423_Workflow Start Start OECD 423 Test Dose_Prep Prepare Test Substance in Vehicle Start->Dose_Prep Animal_Group1 Dose Group 1 (3 animals) at Starting Dose Dose_Prep->Animal_Group1 Observation1 Observe for Mortality & Clinical Signs (14 days) Animal_Group1->Observation1 Decision1 Mortality? Observation1->Decision1 Stop_Classify Stop Test & Classify Substance Decision1->Stop_Classify 2 or 3 deaths Dose_Lower Dose New Group at Lower Dose Decision1->Dose_Lower 1 death Dose_Higher Dose New Group at Higher Dose Decision1->Dose_Higher 0 deaths Observation2 Observe for Mortality & Clinical Signs Dose_Lower->Observation2 Dose_Higher->Observation2 Final_Classification Final Classification Observation2->Final_Classification

Caption: Experimental workflow for the OECD 423 Acute Oral Toxicity Test.

References

An In-depth Technical Guide to the Synthesis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-nitrophenylacetonitrile, a key building block in the development of various pharmaceutical compounds. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound, also known as m-nitrobenzyl cyanide, is an important organic intermediate characterized by the presence of a nitro group at the meta position of the phenyl ring and a cyanomethyl substituent. Its chemical structure makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of the nitro and cyano groups allows for a variety of chemical transformations, making it a valuable starting material for the construction of heterocyclic compounds and other pharmacologically active agents. This guide will focus on the two principal methods for its synthesis: the direct nitration of benzyl (B1604629) cyanide and the nucleophilic substitution of 3-nitrobenzyl halides.

Synthetic Pathways

There are two main strategies for the synthesis of this compound. The selection of a particular route often depends on the desired purity, yield, and the availability of starting materials.

Route 1: Direct Nitration of Benzyl Cyanide

This method involves the electrophilic aromatic substitution of benzyl cyanide with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. While this approach is straightforward, it generally leads to a mixture of ortho-, meta-, and para-isomers, with the ortho and para products being predominant. The electron-withdrawing nature of the cyanomethyl group directs the incoming nitro group primarily to the ortho and para positions. The formation of the meta-isomer is a minor pathway, making the isolation and purification of this compound challenging and often resulting in low yields.

Route 2: Cyanation of 3-Nitrobenzyl Halides

A more regioselective and generally higher-yielding approach is the nucleophilic substitution reaction of a 3-nitrobenzyl halide (chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. This reaction, a variation of the Kolbe nitrile synthesis, directly introduces the cyano group at the desired position, avoiding the formation of isomeric byproducts. The choice of solvent and the presence of a catalyst, such as potassium iodide, can influence the reaction rate and yield. This method is often preferred for the specific synthesis of this compound due to its superior control over the product's regiochemistry.

Experimental Protocols

Route 1: Direct Nitration of Benzyl Cyanide

While not the preferred method for obtaining the pure meta-isomer, the following protocol outlines the general procedure for the nitration of benzyl cyanide, which results in a mixture of isomers.

Experimental Protocol:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath to 10-15°C. Benzyl cyanide is then added dropwise to the stirred acid mixture, ensuring the temperature is maintained below 20°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product, which is a mixture of nitrophenylacetonitrile isomers. The solid is collected by filtration, washed with cold water, and then subjected to purification, typically by fractional crystallization from an ethanol-water mixture, to separate the isomers. High-performance liquid chromatography (HPLC) can be used to analyze the isomeric ratio in the product mixture. A patent describing a directional nitration of benzyl cyanide using concentrated nitric acid and polyphosphoric acid reported a product mixture containing 99.11% p-nitrophenylacetonitrile, 0.17% o-nitrophenylacetonitrile, and 0.72% m-nitrophenylacetonitrile, highlighting the low yield of the desired meta-isomer with this approach.[1]

Route 2: Cyanation of 3-Nitrobenzyl Chloride

This protocol details a more direct and efficient synthesis of this compound.

Experimental Protocol:

A mixture of 3-nitrobenzyl chloride, sodium cyanide, and a catalytic amount of potassium iodide is prepared in an aqueous-ethanolic solution. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. The product can be further purified by recrystallization or column chromatography to obtain the final product with high purity. One described procedure involves refluxing m-nitrobenzyl chloride with sodium cyanide in an aqueous-ethanolic solution for five hours in the presence of potassium iodide to yield m-nitrobenzyl cyanide.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Nitration of Benzyl Cyanide (Isomer Distribution)

IsomerRetention Time (s) (HPLC)Percentage in Product Mixture (%)
o-Nitrophenylacetonitrile~1.0370.17
m-Nitrophenylacetonitrile~1.8750.72
p-Nitrophenylacetonitrile~1.98299.11

Data obtained from a directional nitration method using concentrated HNO3 and polyphosphoric acid.[1]

Table 2: Cyanation of 3-Nitrobenzyl Halide (Illustrative Data)

Starting MaterialCyanide SourceCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
3-Nitrobenzyl chlorideSodium cyanidePotassium iodideAqueous Ethanol5RefluxNot specified

This data is based on a descriptive protocol; specific yields were not provided in the source material.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Cyanation Benzyl Cyanide Benzyl Cyanide Isomer Mixture Isomer Mixture Benzyl Cyanide->Isomer Mixture Nitration Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) This compound\n(minor product) This compound (minor product) Isomer Mixture->this compound\n(minor product) Purification 3-Nitrobenzyl Halide 3-Nitrobenzyl Halide This compound\n(major product) This compound (major product) 3-Nitrobenzyl Halide->this compound\n(major product) Nucleophilic Substitution Cyanide Salt\n(NaCN/KCN) Cyanide Salt (NaCN/KCN)

Caption: Synthetic routes to this compound.

Cyanation_Workflow start Start reactants Mix 3-Nitrobenzyl Halide, Cyanide Salt, and Catalyst in Solvent start->reactants reflux Heat under Reflux reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Work-up: - Remove Solvent - Partition - Dry Organic Layer monitor->workup Reaction Complete purify Purification: - Recrystallization or - Column Chromatography workup->purify product This compound purify->product end End product->end

Caption: Experimental workflow for cyanation of 3-nitrobenzyl halide.

References

An In-Depth Technical Guide to 3-Nitrophenylacetonitrile: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrophenylacetonitrile, a key chemical intermediate. The document details its discovery, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow for its preparation.

Introduction and Historical Context

This compound, also known as m-nitrobenzyl cyanide, is an aromatic nitrile that serves as a valuable building block in organic synthesis. Its discovery is rooted in the extensive exploration of nitration reactions on aromatic compounds in the late 19th century. While a definitive first synthesis is not readily apparent in singular publications, the preparation of nitrated benzyl (B1604629) cyanides was a natural extension of the burgeoning field of synthetic organic chemistry.

The nitration of benzyl cyanide typically yields a mixture of ortho, meta, and para isomers. Early chemists, such as those in the lineage of German organic chemistry, would have isolated these isomers through meticulous fractional crystallization or distillation, common purification techniques of the era. The characterization of the individual isomers, including this compound, would have followed, establishing their distinct physical properties.

Physicochemical and Spectroscopic Data

This compound is a pale yellow to light brown solid at room temperature.[1] A summary of its key quantitative data is presented in the tables below.

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [2]
Melting Point 60-62 °C[1]
Boiling Point 180 °C at 3 mmHg[1]
CAS Number 621-50-1

| Appearance | Pale yellow to light brown solid[1] |

Table 2: Spectroscopic Data

Technique Key Data/Reference
Mass Spectrometry m/z values of 162, 116, and others are reported in the NIST Mass Spectrometry Data Center.[2]
Infrared (IR) Spectroscopy FTIR spectra are available.[2]

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra are available. |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of phenylacetonitrile (B145931) (benzyl cyanide). This reaction yields a mixture of ortho, meta, and para isomers. The following protocol is a composite of established nitration procedures, adapted for the preparation and isolation of the meta isomer.

3.1. Materials and Equipment

  • Phenylacetonitrile (Benzyl Cyanide)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for isomer analysis

3.2. Reaction Procedure

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cooling: Cool the nitrating mixture to 0-10 °C using an ice bath.

  • Addition of Phenylacetonitrile: Slowly add phenylacetonitrile dropwise to the stirred, cooled nitrating mixture. Maintain the reaction temperature below 20 °C throughout the addition to minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product mixture of nitrophenylacetonitrile isomers.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.

3.3. Isolation and Purification of this compound

The crude product is a mixture of ortho, meta, and para isomers. The separation of the meta isomer requires careful fractional crystallization.

  • Initial Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Fractional Crystallization:

    • Allow the solution to cool slowly. The para isomer, being the most symmetrical and generally having the highest melting point, will often crystallize first.

    • Filter off the first crop of crystals (predominantly p-nitrophenylacetonitrile).

    • Concentrate the mother liquor and cool again to obtain subsequent fractions. The meta and ortho isomers will be enriched in the mother liquor.

    • Repeat the recrystallization process on the subsequent fractions, monitoring the purity of each fraction by TLC or melting point analysis. This compound has a melting point of 60-62 °C.

  • Drying: Dry the purified crystals of this compound in a desiccator.

3.4. Expected Isomer Distribution

The nitration of benzyl cyanide is directed by the cyanomethyl group (-CH₂CN). While it is a deactivating group, it is primarily ortho, para-directing. However, a small but significant amount of the meta isomer is also formed. The approximate isomer distribution can vary with reaction conditions, but a typical outcome might be in the range of:

  • p-Nitrophenylacetonitrile: 40-50%

  • o-Nitrophenylacetonitrile: 30-40%

  • m-Nitrophenylacetonitrile: 5-15%

Workflow and Logical Diagrams

As this compound is a chemical intermediate, a diagram illustrating its synthesis workflow is most relevant. No significant biological signaling pathways involving this compound are currently established in scientific literature.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_purification Purification Phenylacetonitrile Phenylacetonitrile (Benzyl Cyanide) Nitration Nitration (0-20 °C) Phenylacetonitrile->Nitration Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration Quenching->Filtration Isomer_Mixture Crude Isomer Mixture (o-, m-, p-) Filtration->Isomer_Mixture Fractional_Crystallization Fractional Crystallization (Ethanol) Meta_Isomer This compound Fractional_Crystallization->Meta_Isomer Isomer_Mixture->Fractional_Crystallization

Caption: Synthesis workflow for this compound.

Conclusion

This compound remains a compound of interest for synthetic chemists, providing a versatile scaffold for the introduction of a nitro group and a reactive nitrile functionality in the meta position of a benzene (B151609) ring. This guide has provided a detailed overview of its properties and a comprehensive protocol for its synthesis and isolation, which will be of value to researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetonitrile, a versatile organic compound, holds significant interest within the scientific community, particularly for researchers in medicinal chemistry and drug development. Its chemical structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in the development of novel therapeutic agents. While direct biological data on this compound is limited in publicly accessible literature, this guide also explores the activities of closely related nitrophenyl derivatives to infer its potential areas of interest.

Chemical and Physical Properties

This compound is a solid at room temperature with a pale yellow to light brown appearance.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
Melting Point 60-62 °C[3]
Boiling Point 180 °C at 3 mmHg[3]
CAS Number 621-50-1[4]
Solubility Soluble in Chloroform, Ethyl Acetate[3]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction of a cyanomethyl group onto a 3-nitro-substituted benzene (B151609) ring or the nitration of phenylacetonitrile.

Cyanation of 3-Nitrobenzyl Halides

A common and direct method for the synthesis of this compound is the nucleophilic substitution of a halide in 3-nitrobenzyl halide with a cyanide salt. The general reaction is as follows:

Reaction: 3-Nitrobenzyl bromide + Sodium or Potassium Cyanide → this compound + Sodium or Potassium Bromide

Experimental Protocol:

  • Dissolving 3-nitrobenzyl bromide in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Adding a stoichiometric amount of sodium or potassium cyanide to the solution.

  • Heating the reaction mixture to facilitate the substitution reaction. The reaction progress would be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude this compound is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

DOT Diagram: Synthesis via Cyanation

G 3-Nitrobenzyl Bromide 3-Nitrobenzyl Bromide Reaction Reaction 3-Nitrobenzyl Bromide->Reaction NaCN or KCN NaCN or KCN NaCN or KCN->Reaction This compound This compound Reaction->this compound

Caption: Cyanation of 3-Nitrobenzyl Bromide.

Sandmeyer Reaction of 3-Nitroaniline (B104315)

The Sandmeyer reaction provides a versatile method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][6][7] This multi-step process would begin with the diazotization of 3-nitroaniline, followed by the reaction of the resulting diazonium salt with a copper(I) cyanide.

Reaction Steps:

  • Diazotization: 3-Nitroaniline + NaNO₂ + HCl → 3-Nitrophenyldiazonium chloride

  • Cyanation: 3-Nitrophenyldiazonium chloride + CuCN → this compound

Detailed Experimental Protocol (Adapted from a general Sandmeyer reaction protocol): [8]

  • Preparation of the Diazonium Salt:

    • Dissolve 3-nitroaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) in water, maintaining the low temperature. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.[8]

  • Preparation of the Copper(I) Cyanide Solution:

    • Prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, while maintaining a low temperature.

    • Allow the reaction to proceed until the evolution of nitrogen gas ceases.

    • The product, this compound, can then be isolated by extraction with an organic solvent, followed by purification.

DOT Diagram: Sandmeyer Reaction Workflow

G cluster_0 Diazotization cluster_1 Cyanation 3-Nitroaniline 3-Nitroaniline Diazonium Salt Diazonium Salt 3-Nitroaniline->Diazonium Salt NaNO2, HCl NaNO2, HCl NaNO2, HCl This compound This compound Diazonium Salt->this compound CuCN CuCN CuCN

Caption: Synthesis via Sandmeyer Reaction.

Nitration of Phenylacetonitrile

Another potential route is the direct nitration of phenylacetonitrile. However, this reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer often being the major product.[5] The separation of the desired meta isomer from this mixture can be challenging.

Experimental Protocol (for the synthesis of p-nitrobenzyl cyanide, adaptable for obtaining the meta isomer): [5]

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 10 °C.[5]

  • Phenylacetonitrile is added slowly to the nitrating mixture, maintaining the temperature below 20 °C.[5]

  • After the addition is complete, the reaction mixture is stirred for an additional hour.[5]

  • The mixture is then poured onto crushed ice, leading to the precipitation of the nitrated products.[5]

  • The solid mixture of isomers is collected and would require purification, for example, by fractional crystallization or chromatography, to isolate the this compound.

Applications in Drug Development

While specific drug development applications for this compound itself are not extensively documented in the available literature, its structural motifs are present in various biologically active molecules. The nitrophenyl group and the acetonitrile (B52724) moiety are known to contribute to the pharmacological properties of different compounds.

Potential as a Scaffold for Anticancer Agents

Numerous studies have reported the anticancer activities of various nitrophenyl derivatives. For instance, derivatives of 3-(4-nitrophenyl)coumarin have been evaluated for their cytotoxic effects against prostate cancer cell lines.[9][10] Similarly, novel 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have demonstrated significant anticancer activity against a panel of cancer cell lines.[11] Although these examples feature the nitro group at the para position, they highlight the potential of the nitrophenyl scaffold in the design of new anticancer agents. It is plausible that derivatives of this compound could exhibit similar cytotoxic activities.

Enzyme Inhibition

The acetonitrile group is a known pharmacophore that can participate in interactions with enzyme active sites. While there is no specific data on enzyme inhibition by this compound, it is a common feature in various enzyme inhibitors. Further research could explore the potential of this compound derivatives as inhibitors of various enzymes implicated in disease.

Signaling Pathway Involvement

The direct impact of this compound on specific cellular signaling pathways has not been detailed in the reviewed literature. However, related nitro-containing compounds have been shown to modulate key signaling cascades. For example, 3-Nitrobenzanthrone has been reported to induce DNA damage and affect cell signaling pathways, including the phosphorylation of p53 and MAPKs (ERK, p38, and JNK), and the degradation of IκB-α, suggesting an activation of the NF-κB pathway.[12] Given these findings, it is conceivable that this compound or its derivatives could also interact with and modulate these critical cellular pathways. Further investigation is warranted to explore these potential interactions.

DOT Diagram: Potential Signaling Pathway Interactions

G This compound Derivative This compound Derivative MAPK Pathway MAPK Pathway This compound Derivative->MAPK Pathway ? NF-kB Pathway NF-kB Pathway This compound Derivative->NF-kB Pathway ? Apoptosis Apoptosis MAPK Pathway->Apoptosis Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation NF-kB Pathway->Cell Proliferation

Caption: Postulated Signaling Pathway Interactions.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with straightforward, albeit not extensively detailed, synthetic routes. While direct evidence of its biological activity and specific applications in drug development is currently sparse in the literature, the known pharmacological profiles of structurally related nitrophenyl compounds suggest that this compound and its derivatives represent a promising area for future research.

Key areas for further investigation include:

  • Optimization and detailed reporting of synthetic protocols for the high-yield and high-purity production of this compound.

  • Systematic screening of this compound and its novel derivatives for a range of biological activities, including anticancer and enzyme inhibitory effects.

  • Investigation into the mechanisms of action of any identified active compounds, including their effects on critical cellular signaling pathways such as the MAPK and NF-κB pathways.

Such studies would be instrumental in unlocking the full potential of this compound as a scaffold for the development of new and effective therapeutic agents.

References

Theoretical Framework for the Analysis of 3-Nitrophenylacetonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrophenylacetonitrile is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its electronic structure, vibrational properties, and reactivity is crucial for its application and for the design of new molecular entities. While dedicated, peer-reviewed theoretical studies specifically on this compound are not extensively available in the current literature, this whitepaper provides a comprehensive technical guide to the established computational methodologies that are applied to structurally similar compounds, such as nitrobenzene (B124822) and phenylacetonitrile. By detailing these theoretical protocols, this document serves as a foundational resource for researchers aiming to conduct their own in-silico investigations of this compound. The methodologies outlined herein, including Density Functional Theory (DFT), vibrational frequency analysis, and frontier molecular orbital analysis, are the cornerstones of modern computational chemistry and are directly applicable to the title compound.

Computational Methodology: A Detailed Protocol

The theoretical investigation of a molecule like this compound would typically employ quantum chemical calculations to determine its optimized geometry and various molecular properties. The most common and effective approach for a molecule of this nature is Density Functional Theory (DFT).

A standard and widely accepted protocol for this type of analysis involves the use of a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

Experimental Protocol: In-Silico Analysis

  • Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculation: Further single-point energy calculations can be performed to determine a range of electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack.

Data Presentation: Expected Theoretical Data

The following tables represent the types of quantitative data that would be generated from a comprehensive theoretical study of this compound. The values presented are hypothetical and serve as a template for organizing actual computational results.

Table 1: Optimized Geometrical Parameters (Exemplary)

ParameterBond/AngleCalculated Value
Bond LengthC-C (ring)~1.39 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
C-CH2~1.51 Å
CH2-CN~1.47 Å
C≡N~1.16 Å
Bond AngleC-C-C (ring)~120°
C-C-N (nitro)~118°
O-N-O (nitro)~124°
Dihedral AngleC-C-N-O~0° or 180°

Table 2: Selected Vibrational Frequencies (Exemplary)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C≡N stretchCyano~2250
NO₂ asymmetric stretchNitro~1530
NO₂ symmetric stretchNitro~1350
C-H stretch (aromatic)Phenyl ring~3100-3000
C-C stretch (aromatic)Phenyl ring~1600-1450
CH₂ stretchMethylene~2950-2850

Table 3: Electronic Properties (Exemplary)

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-2.5 eV
HOMO-LUMO Energy Gap5.0 eV
Dipole Moment~4.5 D

Mandatory Visualizations

Visual representations are critical for understanding complex molecular properties and computational workflows. The following diagrams, generated using the DOT language, illustrate key concepts relevant to the theoretical study of this compound.

G Computational Chemistry Workflow A Molecular Structure Input B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C F Electronic Structure Analysis B->F D Thermodynamic Properties C->D E Vibrational Spectra (IR/Raman) C->E J Data Interpretation & Reporting D->J E->J G HOMO/LUMO Analysis F->G H NBO Analysis F->H I MEP Mapping F->I G->J H->J I->J

Caption: A generalized workflow for computational analysis of a molecule.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Pathway Downstream Signaling (e.g., MAPK/ERK) Receptor->Pathway Activates Ligand Growth Factor Ligand->Receptor Binds Molecule This compound (Potential Inhibitor) Molecule->Receptor Inhibits Response Cell Proliferation & Survival Pathway->Response Leads to

Quantum Chemical Calculations of 3-Nitrophenylacetonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for conducting quantum chemical calculations on 3-nitrophenylacetonitrile. Due to the limited availability of published computational studies specifically for this compound, this paper establishes a robust protocol based on widely accepted quantum chemical methods. We will utilize data from closely related molecules, where appropriate, to illustrate the expected outcomes and the depth of analysis possible. This document is intended to serve as a practical guide for researchers initiating theoretical studies on this and similar compounds, with a focus on molecular structure optimization, vibrational analysis, electronic properties, and nonlinear optical (NLO) characteristics.

Introduction

This compound is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical and chemical entities.[1][2] Understanding its molecular structure, electronic properties, and reactivity at a quantum mechanical level is crucial for predicting its behavior in different chemical environments and for the rational design of novel derivatives with desired properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these characteristics with high accuracy.

This whitepaper outlines the standard computational protocols for a thorough quantum chemical analysis of this compound. It covers the optimization of the molecular geometry, the prediction of vibrational spectra (FT-IR and Raman), the analysis of frontier molecular orbitals (HOMO-LUMO), the mapping of the molecular electrostatic potential (MEP), and the calculation of nonlinear optical (NLO) properties.

Computational Methodology

The quantum chemical calculations detailed herein are typically performed using a suite of computational chemistry software such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The initial step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT.

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set. The inclusion of diffuse functions (++) is important for accurately describing anionic species and weak interactions, while the polarization functions (d,p) are crucial for describing the geometry of molecules with multiple bonds and lone pairs.

  • Convergence Criteria: Tight convergence criteria should be employed for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

The optimized geometrical parameters (bond lengths and bond angles) can then be compared with available experimental data from X-ray crystallography to validate the chosen level of theory.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

  • To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • To predict the vibrational (infrared and Raman) spectra of the molecule.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).

Protocol:

  • Method: DFT/B3LYP

  • Basis Set: 6-311++G(d,p)

  • Task: Frequency calculation on the optimized geometry.

  • Analysis: The calculated frequencies, IR intensities, and Raman activities are used to simulate the respective spectra. These can then be compared with experimental FT-IR and Raman spectra for validation and assignment of vibrational modes.

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.

Protocol:

  • Method: DFT/B3LYP

  • Basis Set: 6-311++G(d,p)

  • Analysis: The energies of the HOMO and LUMO are calculated, and their spatial distributions are visualized. The MEP is mapped onto the electron density surface.

Nonlinear Optical (NLO) Properties

Molecules with large π-conjugated systems and significant charge transfer, such as this compound, are candidates for nonlinear optical materials. The key NLO properties are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Protocol:

  • Method: DFT/B3LYP

  • Basis Set: 6-311++G(d,p)

  • Task: A frequency-dependent calculation (e.g., using the Polar keyword in Gaussian) is performed on the optimized geometry to obtain the NLO properties.

Data Presentation

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å) / Bond Angle (°)
C-C (ring)1.38 - 1.40
C-N (nitro)1.48
N-O (nitro)1.22
C-CH21.51
CH2-CN1.47
C≡N1.16
O-N-O124.5
C-C-N (nitro)118.0

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)2950 - 2850
C≡N stretch~2240
C=C stretch (aromatic)1600 - 1450
NO₂ asymmetric stretch~1540
NO₂ symmetric stretch~1350

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-3.0 eV
HOMO-LUMO Energy Gap4.5 eV
Dipole Moment (μ)5.0 D

Table 4: Calculated NLO Properties

PropertyValue (a.u.)
Linear Polarizability (α)~100
First-order Hyperpolarizability (β)~500

Experimental Protocols

For validation of the theoretical results, experimental data is essential.

FT-IR and FT-Raman Spectroscopy
  • Sample Preparation: A small amount of solid this compound is typically mixed with potassium bromide (KBr) and pressed into a pellet for FT-IR analysis. For FT-Raman, the sample can be analyzed directly in a glass vial.

  • Instrumentation: A standard FT-IR spectrometer and an FT-Raman spectrometer are used.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Experimental spectra for this compound are available in public databases such as SpectraBase.[3]

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (e.g., 200-800 nm) to identify the electronic transitions.

Visualizations

Visual representations are crucial for understanding the molecular structure and computational workflow.

Caption: Molecular structure of this compound.

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nlo_prop NLO Properties (μ, α, β) geom_opt->nlo_prop validation Verify Minimum (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Failure vib_spectra Vibrational Spectra (IR/Raman) validation->vib_spectra Success end Analysis and Interpretation vib_spectra->end elec_prop->end nlo_prop->end

Caption: Workflow for quantum chemical calculations.

Conclusion

This whitepaper has outlined a comprehensive and robust methodological framework for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and NLO properties using DFT, researchers can gain deep insights into the molecular characteristics of this important compound. The provided templates for data presentation and visualizations offer a clear structure for reporting and interpreting the computational results. While a dedicated computational study on this compound is yet to be published, the methodologies described here, supported by illustrative data from related compounds, provide a solid foundation for future theoretical research in this area, ultimately aiding in the development of new materials and pharmaceutical agents.

References

Initial characterization of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Characterization of 3-Nitrophenylacetonitrile

Abstract

This compound is an organic compound of interest in various synthetic applications, serving as a versatile building block for the preparation of pharmaceutical intermediates, dyes, and other complex organic molecules. This document provides a comprehensive technical overview of its initial characterization, consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Detailed experimental methodologies and workflows are presented to guide researchers and drug development professionals in its handling and application.

Physicochemical Properties

This compound is a pale yellow to light brown crystalline solid at room temperature.[1] Its core structure consists of a phenylacetonitrile (B145931) scaffold with a nitro group substituted at the meta-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 621-50-1 [1][2]
Molecular Formula C₈H₆N₂O₂ [1][2]
Molecular Weight 162.15 g/mol [1][2]
Appearance Pale Yellow to Light Brown Solid [1]
Melting Point 60-62 °C (lit.) [1][2]
Boiling Point 180 °C @ 3 mmHg (lit.) [1][2]
Density ~1.326 g/cm³ (rough estimate) [1]
Solubility Soluble in Chloroform, Ethyl Acetate (B1210297) [1]

| InChIKey | WAVKEPUFQMUGBP-UHFFFAOYSA-N |[1] |

Synthesis and Purification

The most common method for preparing this compound is through the direct nitration of phenylacetonitrile using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of isomers, which can be separated and purified.

Experimental Protocol: Synthesis via Nitration

Materials:

  • Phenylacetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol

  • Dichloromethane

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add phenylacetonitrile to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath. Add this nitrating mixture dropwise from the dropping funnel to the phenylacetonitrile solution. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Workup: Filter the crude solid product and wash it with cold deionized water until the washings are neutral. Further wash with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound. Dry the purified crystals under a vacuum.

Synthesis_Workflow Reactants Phenylacetonitrile + Nitrating Mixture (HNO₃/H₂SO₄) Reaction Nitration Reaction (0-10 °C) Reactants->Reaction Quenching Quenching on Ice Reaction->Quenching Filtration Filtration & Washing (H₂O, NaHCO₃) Quenching->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized this compound relies on standard spectroscopic techniques.[3] A summary of the available spectral data types is provided in Table 2.

Table 2: Summary of Spectroscopic Data for this compound

Technique Purpose Reference
¹H NMR Elucidation of proton environment and aromatic substitution pattern. [3]
¹³C NMR Determination of the number and type of carbon atoms. [3][4]
FT-IR Identification of key functional groups (C≡N, NO₂). [3]
Mass Spectrometry (MS) Confirmation of molecular weight and fragmentation pattern. [4]

| Raman Spectroscopy | Complementary vibrational data to IR. |[3] |

Experimental Protocols: Spectroscopic Analysis

3.1.1 NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled sequence with a wider spectral width and a longer relaxation delay (e.g., 5 seconds).

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

3.1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory first and subtract it from the sample spectrum.

  • Analysis: Identify characteristic absorption bands for the nitrile (C≡N) and nitro (NO₂) functional groups.

3.1.3 Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Data Acquisition: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any volatile impurities. Use Electron Ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) corresponding to the molecular weight (162.15) and characteristic fragmentation patterns.

Analytical_Workflow Crude Synthesized Crude Product Purify Purification (e.g., Recrystallization) Crude->Purify TLC Purity Check (TLC/LC) Purify->TLC Structure Structural Analysis TLC->Structure NMR NMR (¹H, ¹³C) Structure->NMR IR FT-IR Structure->IR MS Mass Spec. Structure->MS Confirm Confirmed Structure & Purity NMR->Confirm IR->Confirm MS->Confirm Biological_Screening Compound Pure this compound Solubilize Prepare Stock Solution (e.g., in DMSO) Compound->Solubilize Primary Primary Screening Solubilize->Primary Cytotox Cytotoxicity Assay (e.g., on HeLa, HepG2 cells) Primary->Cytotox Antimicrobial Antimicrobial Assay (e.g., E. coli, S. aureus) Primary->Antimicrobial Hit Identify 'Hits' (Activity > Threshold) Cytotox->Hit Antimicrobial->Hit Dose Dose-Response Study (Determine IC₅₀/MIC) Hit->Dose MoA Further Studies (Mechanism of Action) Dose->MoA

References

Methodological & Application

Synthesis of Novel Derivatives from 3-Nitrophenylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives starting from 3-nitrophenylacetonitrile. This versatile building block, characterized by the presence of a reactive nitrile group and an electron-withdrawing nitro group on the phenyl ring, serves as a precursor for a diverse range of heterocyclic and functionalized molecules with potential applications in medicinal chemistry and drug development.

Introduction to Synthetic Transformations

This compound is a valuable starting material for organic synthesis due to the reactivity of both the methylene (B1212753) group adjacent to the nitrile and the aromatic nitro group. Key transformations include the reduction of the nitro group to an amine, hydrolysis of the nitrile to a carboxylic acid, and participation in various condensation and cycloaddition reactions to form complex heterocyclic systems. These derivatives are of significant interest for their potential biological activities, including anticancer and antimicrobial properties.

I. Synthesis of Key Derivatives

This section outlines the synthesis of three primary classes of derivatives from this compound: aminophenylacetonitriles, nitrophenylacetic acids, and pyrazole (B372694) derivatives.

Table 1: Summary of Synthetic Transformations and Yields
Derivative ClassReaction TypeProductReagents & ConditionsTypical Yield (%)
AmineNitro Reduction3-AminophenylacetonitrilePd/C, H₂, Ethanol (B145695), 40-50°C, 0.4 MPa~90%
Carboxylic AcidNitrile Hydrolysis3-Nitrophenylacetic AcidH₂SO₄, H₂O, Reflux92-95%
PyrazoleCyclocondensation5-Amino-1H-pyrazole-4-carbonitrileN,N-dimethylformamide dimethyl acetal (B89532), Hydrazine hydrate (B1144303), Ethanol, RefluxNot specified

II. Experimental Protocols

Detailed methodologies for the synthesis of the derivatives summarized above are provided below.

Protocol 1: Reduction of this compound to 3-Aminophenylacetonitrile

This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial transformation for introducing a key functional group for further derivatization.

Materials:

  • This compound

  • Ethanol (95%)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Argon or Nitrogen gas

  • Pressure reactor

Procedure:

  • In a pressure reactor, combine this compound (e.g., 10 g, 61.7 mmol), 95% ethanol (100 mL), and 10% Pd/C catalyst (e.g., 0.5 g).

  • Seal the reactor and purge the system with an inert gas (argon or nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 0.4 MPa.

  • Heat the reaction mixture to 40-50°C with continuous stirring.

  • Maintain the reaction for 4 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-aminophenylacetonitrile.

Protocol 2: Hydrolysis of this compound to 3-Nitrophenylacetic Acid

This protocol details the acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid, providing a scaffold for further amide or ester synthesis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask with reflux condenser

Procedure:

  • Prepare a dilute sulfuric acid solution by carefully adding concentrated H₂SO₄ (e.g., 150 mL) to water (140 mL) in a large flask, with cooling.

  • In a separate round-bottom flask, place this compound (e.g., 50 g, 0.31 mol).

  • Add approximately two-thirds of the prepared sulfuric acid solution to the this compound and swirl to wet the solid.

  • Use the remaining acid to wash any adhering solid from the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling. Continue boiling for 15-20 minutes.[1]

  • Cool the reaction mixture and then pour it into an equal volume of cold water.

  • Cool the diluted mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it several times with ice-cold water.

  • For purification, the crude 3-nitrophenylacetic acid can be recrystallized from boiling water. The product typically forms long, pale yellow needles.[1]

Protocol 3: Synthesis of 5-Amino-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile

This protocol outlines a method for constructing a pyrazole ring system, a common scaffold in medicinal chemistry, from this compound.

Materials:

  • This compound

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • A mixture of this compound (e.g., 10 mmol) and N,N-dimethylformamide dimethyl acetal (12 mmol) is heated at reflux for 2 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethanol (20 mL).

  • Hydrazine hydrate (12 mmol) is added to the solution.

  • The reaction mixture is heated at reflux for 4 hours.

  • Upon cooling, the solid product precipitates.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 5-amino-3-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile.

III. Synthetic Pathways and Biological Relevance

The derivatives of this compound are precursors to a variety of biologically active molecules. The following diagrams illustrate a general synthetic workflow and a potential mechanism of action for a downstream anticancer derivative.

G cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_applications Potential Applications 3_NPA This compound Amine 3-Aminophenylacetonitrile 3_NPA->Amine Reduction Acid 3-Nitrophenylacetic Acid 3_NPA->Acid Hydrolysis Pyrazole Pyrazole Derivative 3_NPA->Pyrazole Cyclocondensation Bioactive Bioactive Scaffolds (e.g., Anticancer, Antimicrobial) Amine->Bioactive BuildingBlock Further Synthesis (e.g., Amides, Esters) Acid->BuildingBlock Pyrazole->Bioactive G cluster_pathway Apoptotic Signaling Pathway Drug 3-Nitrophenyl Derivative (e.g., Chalcone) Bcl2 Bcl-2 Drug->Bcl2 inhibits DR4 Death Receptor 4 (DR4) Casp8 Caspase-8 DR4->Casp8 activates Bid Bid Casp8->Bid cleaves Casp3 Caspase-3 Casp8->Casp3 activates tBid tBid Bid->tBid Bax Bax tBid->Bax activates Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Bax CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activate Apoptosome Apoptosome Casp9->Apoptosome forms Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Reaction of 3-Nitrophenylacetonitrile with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction of 3-nitrophenylacetonitrile with various alcohols to synthesize the corresponding 3-nitrophenylacetic acid esters. These esters are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details the primary synthetic pathways, provides step-by-step experimental protocols, and includes quantitative data for key transformations.

Introduction

The conversion of nitriles to esters is a fundamental transformation in organic chemistry. For an activated substrate like this compound, the electron-withdrawing nitro group facilitates nucleophilic attack at the nitrile carbon. The primary methods to achieve this transformation are the acid-catalyzed Pinner reaction and its variations, as well as alternative methods employing specific reagents like chlorotrimethylsilane (B32843). The choice of method can depend on the desired scale, available reagents, and the specific alcohol being used.

Reaction Pathways

The reaction of this compound with alcohols can proceed through several mechanisms, with the most common being the acid-catalyzed Pinner reaction.

A. Pinner Reaction (Acid-Catalyzed Alcoholysis)

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride.[1][2][3] The reaction proceeds in two main stages:

  • Formation of the Imino Ester Salt (Pinner Salt): The nitrile is activated by protonation, followed by nucleophilic attack of the alcohol to form an imino ester salt. This intermediate is often unstable and is generated in situ.

  • Hydrolysis to the Ester: The Pinner salt is subsequently hydrolyzed by the addition of water to yield the final ester product.

It is crucial to perform the initial stage under anhydrous conditions to prevent the direct hydrolysis of the nitrile to the corresponding carboxylic acid.

B. Chlorotrimethylsilane (TMSCl) Mediated Esterification

An alternative, milder method involves the use of chlorotrimethylsilane (TMSCl) with an alcohol.[4] In this procedure, HCl is generated in situ from the reaction of TMSCl with the alcohol, which then catalyzes the Pinner-type reaction. This method avoids the need for gaseous HCl and has been shown to be effective for related nitro-substituted benzyl (B1604629) cyanides.[4]

C. Base-Catalyzed Alcoholysis

While less common, base-catalyzed alcoholysis is a potential pathway. For electron-poor nitriles such as this compound, direct nucleophilic attack by an alkoxide (formed by reacting an alcohol with a strong base) can occur.[2] However, this method is less frequently documented for this specific transformation compared to acid-catalyzed routes.

Data Presentation

The following tables summarize the expected outcomes for the reaction of this compound with various alcohols based on established methodologies for similar substrates.

EntryAlcohol (R-OH)ProductMethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1MethanolMethyl 3-nitrophenylacetatePinnerAnhydrous HCl0 to RT12-2470-85 (estimated)
2Ethanol (B145695)Ethyl 3-nitrophenylacetateTMSClTMSCl504~90[4]
3IsopropanolIsopropyl 3-nitrophenylacetateTMSClTMSCl, H₂O504-675-85 (estimated)[4]
4Benzyl AlcoholBenzyl 3-nitrophenylacetatePinnerAnhydrous HCl0 to RT12-2465-80 (estimated)

Note: Yields are based on literature for analogous substrates[4] or are typical for the Pinner reaction. Optimization may be required for specific alcohol substrates.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. This compound is harmful if swallowed, in contact with skin, or if inhaled.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: General Pinner Reaction for the Synthesis of Alkyl 3-Nitrophenylacetates

This protocol describes a classic acid-catalyzed procedure for converting this compound to the corresponding ester.

Materials:

  • This compound

  • Anhydrous Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol)

  • Anhydrous Diethyl Ether or Dichloromethane (B109758)

  • Anhydrous Hydrogen Chloride (gas or a saturated solution in the chosen solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask with a stir bar

  • Drying tube (filled with calcium chloride)

  • Gas dispersion tube (for gaseous HCl)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in the anhydrous alcohol (10-20 eq). Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for 15-30 minutes, or add a saturated solution of HCl in the corresponding alcohol or an inert solvent (e.g., diethyl ether) (1.5-2.0 eq). Ensure the temperature remains at 0 °C.

  • Reaction: Seal the flask with a drying tube and allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Stir for 30-60 minutes to hydrolyze the intermediate imino ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure alkyl 3-nitrophenylacetate.

Protocol 2: TMSCl-Mediated Synthesis of Ethyl 3-Nitrophenylacetate

This protocol is adapted from a procedure for the synthesis of the corresponding p-nitro isomer and offers a milder alternative to using gaseous HCl.[4]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Chlorotrimethylsilane (TMSCl)

  • Water

  • Sodium Carbonate

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Dry flask with a stir bar and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry flask under a nitrogen atmosphere, sequentially add anhydrous ethanol (4.3 eq), chlorotrimethylsilane (2.0 eq), and this compound (1.0 eq).

  • Heating: Heat the reaction mixture to 50 °C and stir for 4 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling to room temperature, add water (2.2 eq) to the mixture.

  • Neutralization and Extraction: Add sodium carbonate (1.0 eq) and dichloromethane (DCM). Stir until gas evolution ceases.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The product can be further purified by column chromatography if necessary.

Visualizations

The following diagrams illustrate the key reaction mechanism and a general experimental workflow.

Pinner_Reaction_Mechanism nitrile This compound protonated_nitrile Protonated Nitrile (Nitrilium Ion) nitrile->protonated_nitrile + H⁺ alcohol R-OH pinner_salt Imino Ester Hydrochloride (Pinner Salt) hcl H-Cl protonated_nitrile->pinner_salt + R-OH tetrahedral_intermediate Tetrahedral Intermediate pinner_salt->tetrahedral_intermediate + H₂O protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - NH₃ ester 3-Nitrophenylacetate Ester protonated_ester->ester - H⁺ ammonium NH₄Cl water H₂O step1 1. Protonation step2 2. Nucleophilic Attack step3 3. Hydrolysis step4 4. Proton Transfer & Elimination

Caption: Mechanism of the Pinner Reaction.

Experimental_Workflow start Mix this compound & Anhydrous Alcohol step1 Cool to 0°C start->step1 step2 Add Acid Catalyst (e.g., Anhydrous HCl) step1->step2 step3 React at RT (12-24h) step2->step3 step4 Quench with Ice Water (Hydrolysis) step3->step4 step5 Extract with Organic Solvent step4->step5 step6 Wash Organic Layer (H₂O, NaHCO₃, Brine) step5->step6 step7 Dry & Concentrate step6->step7 step8 Purify via Column Chromatography step7->step8 end Pure Ester Product step8->end

Caption: General workflow for ester synthesis.

References

Application Notes and Protocols for the Reduction of 3-Nitrophenylacetonitrile to 3-Aminophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 3-nitrophenylacetonitrile to 3-aminophenylacetonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols herein focus on the widely employed method of catalytic hydrogenation, offering specific conditions and expected outcomes. The information is intended to guide researchers in the successful and efficient synthesis of this versatile building block.

Introduction

3-Aminophenylacetonitrile is a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a primary aromatic amine and a nitrile group, allows for diverse subsequent chemical modifications, making it a key component in the synthesis of a range of therapeutic agents. The most common and efficient route to 3-aminophenylacetonitrile is through the reduction of the nitro group of this compound. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, selectivity, and environmentally benign nature compared to other reduction methods like metal/acid reductions. This document outlines detailed protocols for this reduction using common heterogeneous catalysts.

Applications in Drug Development

Aromatic amines and their derivatives are fundamental scaffolds in medicinal chemistry. 3-Aminophenylacetonitrile serves as a precursor for the synthesis of a variety of complex molecules. For instance, the amino group can be readily diazotized and converted to other functionalities, or it can participate in amide bond formation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These synthetic pathways are integral to the development of new drugs targeting a wide array of diseases.

Chemical Reaction Workflow

The reduction of this compound to 3-aminophenylacetonitrile is a straightforward hydrogenation reaction where the nitro group (-NO₂) is selectively reduced to an amino group (-NH₂) in the presence of a catalyst and a hydrogen source.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Reaction Hydrogenation Reaction This compound->Reaction H2 Hydrogen Gas H2->Reaction Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Reaction Solvent Solvent (e.g., Ethanol (B145695), Methanol) Solvent->Reaction Pressure Pressure Pressure->Reaction Temperature Temperature Temperature->Reaction Workup Filtration & Purification Reaction->Workup 3-Aminophenylacetonitrile 3-Aminophenylacetonitrile Workup->3-Aminophenylacetonitrile

Caption: Workflow for the catalytic hydrogenation of this compound.

Experimental Protocols

Two primary methods for the catalytic hydrogenation of this compound are presented below. Method A, using Palladium on carbon (Pd/C), is detailed with specific examples adapted from the synthesis of the para-isomer, which is expected to have very similar reactivity.[1] Method B provides an alternative using Raney Nickel.

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (95%)

  • Hydrogen gas

  • Argon or Nitrogen gas

  • Pressure reactor

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Protocol:

  • Reactor Setup: In a pressure reactor, combine this compound, 95% ethanol, and 10% Pd/C catalyst according to the ratios provided in Table 1.

  • Inerting: Seal the reactor and purge the system with an inert gas (argon or nitrogen) to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (see Table 1).

  • Reaction: Stir the mixture at the specified temperature for the designated reaction time. Monitor the reaction progress by techniques such as TLC or LC-MS if desired.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol to yield 3-aminophenylacetonitrile as a crystalline solid.

Method B: Catalytic Transfer Hydrogenation using Raney Nickel

This method utilizes hydrazinium (B103819) monoformate as a hydrogen donor in the presence of Raney Nickel.[2]

Materials:

Protocol:

  • Preparation of Hydrazinium Monoformate: In an ice bath, slowly add 85% formic acid to an equimolar amount of hydrazine hydrate with constant stirring. The resulting solution is used directly.

  • Reaction Setup: In a round-bottom flask, suspend this compound and Raney nickel (approximately 100 mg per 5 mmol of substrate) in methanol (3 mL).[2]

  • Reaction: Stir the suspension under a nitrogen atmosphere at room temperature. Add the prepared hydrazinium monoformate solution (2 mL). The reaction is exothermic and will show effervescence.[2]

  • Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC). The reduction is typically rapid, often completing within minutes.[2]

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with methanol.

  • Work-up: Evaporate the organic solvent from the filtrate. Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ether and wash with a saturated sodium chloride solution to remove any remaining hydrazinium salts.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the 3-aminophenylacetonitrile product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the catalytic hydrogenation of nitrophenylacetonitrile to aminophenylacetonitrile using Pd/C as a catalyst, based on procedures for the para-isomer which are directly applicable.[1]

Table 1: Reaction Conditions and Yields for Pd/C Catalyzed Hydrogenation [1]

ParameterExample 1Example 2Example 3
Starting Material p-Nitrophenylacetonitrilep-Nitrophenylacetonitrilep-Nitrophenylacetonitrile
Mass of Starting Material 16 g16 g16 g
Solvent 95% Ethanol95% Ethanol95% Ethanol
Volume of Solvent 100 g100 g100 g
Catalyst 5% Pd/C6% Pd/C7% Pd/C
Mass of Catalyst 0.48 g0.48 g0.64 g
Hydrogen Pressure 0.3 MPa0.35 MPa0.4 MPa
Temperature 30-40 °C35-45 °C40-50 °C
Reaction Time 4 hours4 hours4 hours
Yield of Crude Product Not specifiedNot specifiedNot specified
Yield of Recrystallized Product 10.48 g11.09 g11.57 g
Theoretical Yield 13.2 g13.2 g13.2 g
Percent Yield ~79.4%~84.0%~87.7%

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all reactions are carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts as slurries and do not allow them to dry on filter paper or other flammable materials.

  • Pressure Reactions: All reactions under pressure should be conducted in appropriate pressure-rated equipment with necessary safety features such as burst discs and pressure relief valves.

  • General Chemical Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.

Conclusion

The reduction of this compound to 3-aminophenylacetonitrile is a key transformation for the synthesis of pharmaceutical intermediates. Catalytic hydrogenation with Pd/C offers a reliable and high-yielding method for this conversion. The provided protocols and data serve as a comprehensive guide for researchers to perform this reaction efficiently and safely. The alternative method using Raney Nickel provides a rapid, room-temperature option for this synthesis. Proper adherence to the experimental procedures and safety precautions is essential for successful outcomes.

References

Application Notes and Protocols for the Hydrolysis of 3-Nitrophenylacetonitrile to 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-nitrophenylacetic acid via the hydrolysis of 3-nitrophenylacetonitrile. Both acid- and base-catalyzed hydrolysis methods are discussed, offering flexibility depending on substrate compatibility and available reagents. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development. This document includes quantitative data, detailed methodologies, and visual diagrams to facilitate understanding and execution of the synthesis.

Introduction

3-Nitrophenylacetic acid is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active compounds. Its synthesis is commonly achieved through the hydrolysis of this compound. This conversion can be effectively carried out under either acidic or basic conditions.[1][2] The choice between the two methods often depends on the stability of the starting material and the desired workup procedure. This document outlines reliable protocols for both approaches.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₈H₆N₂O₂162.1560-62Solid621-50-1
3-Nitrophenylacetic acidC₈H₇NO₄181.15117-120Pale orange solid1877-73-2
Table 2: Comparison of Hydrolysis Methods
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Strong acid (e.g., H₂SO₄, HCl)Strong base (e.g., NaOH, KOH)
Reaction Intermediate AmideCarboxylate salt and ammonia (B1221849)
Initial Product Carboxylic acid and ammonium (B1175870) saltCarboxylate salt and ammonia
Final Product 3-Nitrophenylacetic acid3-Nitrophenylacetic acid (after acidification)
General Conditions Heating under refluxHeating under reflux
Workup Dilution with water, cooling, and filtration/extractionAcidification, cooling, and filtration/extraction

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from a well-established procedure for a similar substrate and is expected to provide a high yield of 3-nitrophenylacetic acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. For a starting point, a mixture similar to that used for the para-isomer (approximately 1:1 by volume) can be effective.

  • Add this compound to the sulfuric acid solution in the round-bottom flask.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the mixture to a gentle boil and maintain reflux for approximately 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing cold deionized water. This will precipitate the crude 3-nitrophenylacetic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from hot water.

  • Dry the purified 3-nitrophenylacetic acid to a constant weight.

  • Characterize the final product by determining its melting point and acquiring IR and NMR spectra. The expected melting point is in the range of 117-120 °C.[3][4]

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol offers an alternative to the acid-catalyzed method.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for workup

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) in a round-bottom flask.

  • Add this compound to the basic solution.

  • Attach a reflux condenser and heat the mixture to reflux. The hydrolysis of nitriles under basic conditions often requires several hours of heating.[1][2] Monitor the reaction by TLC.

  • During the reaction, ammonia gas will be evolved.[1] Ensure the reaction is performed in a well-ventilated fume hood.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH 1-2). This will protonate the carboxylate salt to form the free carboxylic acid.

  • The 3-nitrophenylacetic acid will precipitate out of the acidic solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water.

  • Purify the crude product by recrystallization from hot water.

  • Dry the purified product and characterize it by its melting point, IR, and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway of Acid-Catalyzed Hydrolysis

Acid_Hydrolysis Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ AmideIntermediate Amide Intermediate ProtonatedNitrile->AmideIntermediate + H₂O - H⁺ CarboxylicAcid 3-Nitrophenylacetic Acid AmideIntermediate->CarboxylicAcid + H₂O, H⁺ NH4 NH₄⁺ H3O H₃O⁺ H2O H₂O Base_Hydrolysis_Workflow start Start reflux Reflux with NaOH(aq) start->reflux Add this compound cool Cool to Room Temperature reflux->cool acidify Acidify with HCl/H₂SO₄ cool->acidify precipitate Precipitate Product acidify->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Water filter->recrystallize dry Dry Product recrystallize->dry characterize Characterize (MP, NMR, IR) dry->characterize end End characterize->end Hydrolysis_Pathways Start This compound Acid Acidic Conditions (H₂SO₄, Heat) Start->Acid Base Basic Conditions (NaOH, Heat) Start->Base AcidProduct 3-Nitrophenylacetic Acid Acid->AcidProduct BaseIntermediate Sodium 3-Nitrophenylacetate Base->BaseIntermediate Acidification Acidification (e.g., HCl) BaseIntermediate->Acidification FinalProduct 3-Nitrophenylacetic Acid Acidification->FinalProduct

References

Application Notes and Protocols: 3-Nitrophenylacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetonitrile is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of a variety of heterocyclic compounds. Its activated methylene (B1212753) group, positioned between a phenyl ring and a nitrile, along with the electron-withdrawing nitro group, imparts unique reactivity, making it a valuable precursor for generating molecular diversity in drug discovery programs. This document provides an overview of its applications in the synthesis of bioactive molecules, including detailed experimental protocols for key reactions and a summary of the biological activities of the resulting compounds.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a synthon for the construction of heterocyclic scaffolds known to possess a wide range of pharmacological activities. Two prominent examples are the synthesis of 2-aminothiophenes and pyrazole (B372694) derivatives.

  • 2-Aminothiophenes: These moieties are prevalent in a variety of biologically active compounds. The Gewald multicomponent reaction provides a straightforward route to highly substituted 2-aminothiophenes, which can serve as intermediates for compounds with potential antimicrobial and kinase inhibitory activities.

  • Pyrazoles: The pyrazole core is a well-established pharmacophore found in numerous approved drugs. This compound can be used to construct pyrazole derivatives that have shown promise as anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-aryl-3-cyano-5-(3-nitrophenyl)thiophenes via a Modified Gewald Reaction

This protocol describes the synthesis of a 2-aminothiophene derivative using this compound, an aromatic aldehyde, and elemental sulfur in a one-pot reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the aryl aldehyde (10 mmol) in ethanol (20 mL).

  • Add elemental sulfur (12 mmol) to the mixture.

  • Add morpholine (15 mmol) dropwise to the suspension while stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with constant stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the purified 2-aminothiophene derivative.

Expected Yields:

Yields for this type of reaction can vary depending on the specific aryl aldehyde used, but are generally in the range of 60-80%.

Protocol 2: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazol-5-amine

This protocol outlines the synthesis of a pyrazole derivative from this compound and hydrazine (B178648).

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (12 mmol) in ethanol (30 mL) under an inert atmosphere.

  • To this solution, add this compound (10 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (15 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with cold water to induce precipitation.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following table summarizes representative biological activity data for heterocyclic compounds structurally related to those that can be synthesized from this compound. While direct biological data for derivatives of this compound is not extensively available in the public domain, the data for analogous compounds highlights the potential of these scaffolds.

Compound ClassTarget/AssayRepresentative Activity (IC50/MIC)Reference Compound(s)
2-Aminothiophene DerivativesAntibacterial (e.g., S. aureus)MIC: 0.5 - 16 µg/mLGatifloxacin
Pyrazole DerivativesAnticancer (e.g., MCF-7 breast cancer cell line)IC50: 0.021 - 8.03 µMDoxorubicin, Roscovitine
Pyrazole DerivativesKinase Inhibition (e.g., CDK2)IC50: 0.45 - 0.99 µMRoscovitine

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical flow of experiments involving this compound.

G cluster_synthesis Synthesis of Bioactive Heterocycles cluster_evaluation Biological Evaluation 3-NPAN This compound Gewald Gewald Reaction 3-NPAN->Gewald Pyrazole_Synth Pyrazole Synthesis 3-NPAN->Pyrazole_Synth Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Gewald Sulfur Sulfur Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Hydrazine Hydrazine Hydrazine->Pyrazole_Synth 2-AT 2-Aminothiophene Derivative Gewald->2-AT Pyrazole Pyrazole Derivative Pyrazole_Synth->Pyrazole Antimicrobial Antimicrobial Assays 2-AT->Antimicrobial Kinase Kinase Inhibition Assays 2-AT->Kinase Anticancer Anticancer Assays Pyrazole->Anticancer Pyrazole->Kinase

Caption: Synthetic routes from this compound.

The diagram above illustrates the two primary synthetic pathways starting from this compound to yield 2-aminothiophene and pyrazole derivatives, which then undergo biological evaluation.

G Start Start: this compound + Other Reagents Reaction One-Pot Reaction (e.g., Gewald) Start->Reaction Workup Reaction Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Assays (Antimicrobial, Anticancer) Characterization->Bioassay End End: Bioactive Compound with Characterized Activity Bioassay->End

Caption: General experimental workflow.

This flowchart outlines the typical experimental sequence from starting materials to the synthesis, purification, characterization, and biological testing of novel compounds derived from this compound.

Signaling Pathway Considerations

While specific signaling pathways modulated by direct derivatives of this compound are not yet well-defined in publicly available literature, the resulting heterocyclic scaffolds are known to interact with various key cellular pathways. For instance, pyrazole-containing compounds have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

G Pyrazole_Derivative Pyrazole Derivative (from 3-NPAN) CDK2 CDK2 Pyrazole_Derivative->CDK2 Inhibition CDK2_Cyclin CDK2/Cyclin Complex CDK2->CDK2_Cyclin Cyclin Cyclin Cyclin->CDK2_Cyclin P_Substrate Phosphorylated Substrate CDK2_Cyclin->P_Substrate Phosphorylation Substrate Substrate Protein (e.g., Rb) Substrate->P_Substrate Cell_Cycle Cell Cycle Progression P_Substrate->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Potential mechanism of action for pyrazole derivatives.

This diagram depicts a potential mechanism of action for pyrazole derivatives, where they inhibit the CDK2/Cyclin complex, leading to a halt in cell cycle progression and subsequent apoptosis in cancer cells.

Conclusion

This compound represents a valuable and reactive starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel 2-aminothiophene and pyrazole derivatives. Further investigation into the biological activities of these compounds is warranted to uncover their full therapeutic potential. The adaptability of multicomponent reactions like the Gewald synthesis allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological targets, including kinases and microbial enzymes.

Protocol for the Nitration of Phenylacetonitrile: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the electrophilic nitration of phenylacetonitrile (B145931), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Detailed methodologies for two distinct nitration procedures are presented: a standard mixed acid nitration yielding a mixture of isomers and a regioselective method for the preferential synthesis of p-nitrophenylacetonitrile. This document includes a comparative analysis of reaction conditions and product distributions, presented in tabular format for clarity. Furthermore, a schematic of the experimental workflow and the underlying reaction mechanism are illustrated using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, is a versatile starting material in organic synthesis. The introduction of a nitro group onto its phenyl ring via electrophilic aromatic substitution opens up a wide array of synthetic possibilities, as the nitro group can be readily transformed into other functional groups, such as amines. The position of the nitro group is critical for subsequent synthetic steps. The cyanomethyl group (-CH2CN) is an ortho-, para-directing group. This is because the methylene (B1212753) group (-CH2-) insulates the benzene (B151609) ring from the electron-withdrawing resonance effect of the cyano group (-CN). However, the electronegative cyano group exerts a deactivating inductive effect on the ring. Consequently, the nitration of phenylacetonitrile typically yields a mixture of ortho- and para-nitrophenylacetonitrile, with the meta-isomer being a minor product. This document outlines protocols to control the regioselectivity of this important transformation.

Quantitative Data Summary

The regioselectivity of the nitration of phenylacetonitrile is highly dependent on the nitrating agent and the reaction conditions. The following tables summarize the quantitative data from two representative protocols.

Table 1: Nitration of Phenylacetonitrile with Mixed Acid (H₂SO₄/HNO₃)

ParameterValueReference
Reactants
Phenylacetonitrile1.0 eq[1]
Concentrated H₂SO₄Molar ratio varies[1]
Concentrated HNO₃Molar ratio varies[1]
Reaction Conditions
Temperature0-10 °C[1]
Reaction Time2-4 hours[1]
Product Distribution
p-Nitrophenylacetonitrile48.6% yield[1]
o/m-NitrophenylacetonitrileSignificant portion of remainder[1]
Phenylacetonitrile Conversion>90%[1]

Table 2: Directional Nitration of Phenylacetonitrile with Polyphosphoric Acid (PPA) and HNO₃

ParameterValueReference
Reactants
Phenylacetonitrile (96%)15 g[1]
Concentrated HNO₃ (68%)27.5 ml[1]
Polyphosphoric Acid (PPA)35 g[1]
Reaction Conditions
Temperature (Addition)0-10 °C[1]
Temperature (Reaction)20 °C[1]
Reaction Time2 hours[1]
Product Distribution
p-Nitrophenylacetonitrile99.11%[1]
o-Nitrophenylacetonitrile0.17%[1]
m-Nitrophenylacetonitrile0.72%[1]
Molar Yield (para-isomer)64.69%[1]
Phenylacetonitrile Conversion90.77%[1]

Experimental Protocols

General Safety Precautions

Caution: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Polyphosphoric acid is also corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reactions are exothermic and require careful temperature control.

Protocol 1: Mixed Acid Nitration

This protocol yields a mixture of ortho- and para-nitrophenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (68%)

  • Ice

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • In a separate beaker, cool the phenylacetonitrile in an ice bath.

  • Slowly add the phenylacetonitrile dropwise to the cold nitrating mixture over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the nitrated product will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.

  • The crude product, a mixture of isomers, can be purified by recrystallization from an ethanol-water mixture to separate the p-nitrophenylacetonitrile from the more soluble o-nitrophenylacetonitrile.

Protocol 2: Directional Nitration for p-Nitrophenylacetonitrile

This protocol is designed to maximize the yield of the para-isomer.

Materials:

  • Phenylacetonitrile (96%)

  • Concentrated nitric acid (68%)

  • Polyphosphoric acid (PPA)

  • Ice

  • Distilled water

  • Ethanol

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 27.5 ml of 68% nitric acid to 5 °C in an ice-water bath.[1]

  • Under continuous stirring, add 35 g of polyphosphoric acid in portions, ensuring the temperature does not exceed 20 °C.[1]

  • Cool the mixture to 0 °C.[1]

  • Add 15 g of 96% phenylacetonitrile dropwise, maintaining the reaction temperature below 10 °C.[1]

  • After the addition is complete, slowly allow the temperature to rise to 20 °C and continue the reaction for 2 hours.[1]

  • Pour the reaction mixture into 100 g of crushed ice with stirring, which will result in the precipitation of a light yellow solid.[1]

  • Filter the solid product using a Büchner funnel and wash the filter cake with water until the filtrate is neutral.[1]

  • Dry the product and recrystallize from a 10:1 (v/v) ethanol-water mixture to obtain light yellow, needle-like crystals of p-nitrophenylacetonitrile.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Nitration of Phenylacetonitrile cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start nitrating_agent Prepare Nitrating Agent (Mixed Acid or HNO3/PPA) start->nitrating_agent phenylacetonitrile Cool Phenylacetonitrile start->phenylacetonitrile addition Slowly Add Phenylacetonitrile to Nitrating Agent at 0-10°C nitrating_agent->addition phenylacetonitrile->addition react Stir for 2 hours addition->react quench Pour onto Crushed Ice react->quench filter Vacuum Filtration quench->filter wash Wash with Water until Neutral filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize end End (Pure Product) recrystallize->end

Caption: Workflow for the nitration of phenylacetonitrile.

Reaction Mechanism: Electrophilic Aromatic Substitution

reaction_mechanism Mechanism of Electrophilic Nitration of Phenylacetonitrile cluster_step1 Step 1: Generation of the Nitronium Ion (Electrophile) cluster_step2 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Aromatization HNO3 H-O-NO₂ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O phenylacetonitrile Phenylacetonitrile sigma_complex Sigma Complex (Arenium Ion) (Resonance Stabilized) phenylacetonitrile->sigma_complex + NO₂⁺ product Nitrophenylacetonitrile (ortho- or para-isomer) sigma_complex->product + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

Caption: Electrophilic nitration mechanism of phenylacetonitrile.

References

Application Notes and Protocols: 3-Nitrophenylacetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetonitrile is a versatile starting material in organic synthesis, prized for its reactive nitrile group and the presence of a nitro moiety on the phenyl ring. These features allow for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the benzylic protons, facilitating reactions at the α-carbon, while the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of thiophenes, pyrazoles, and pyrimidines using this compound as a key building block.

I. Synthesis of 2-Amino-4-aryl-5-(3-nitrophenyl)thiophene-3-carbonitriles via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. By reacting an α-cyanoester or an activated nitrile with a ketone or aldehyde and elemental sulfur in the presence of a base, a diverse range of thiophene (B33073) derivatives can be readily prepared.

Logical Relationship: Gewald Reaction for Thiophene Synthesis

Gewald_Reaction Start This compound Intermediate Knoevenagel Adduct & Sulfur Adduct Start->Intermediate Ketone Aryl Methyl Ketone (e.g., Acetophenone) Ketone->Intermediate Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Base Base (e.g., Morpholine) Base->Intermediate Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Medium Product 2-Amino-4-aryl-5-(3-nitrophenyl)thiophene-3-carbonitrile Intermediate->Product Cyclization & Tautomerization

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-(3-nitrophenyl)thiophene-3-carbonitrile

This protocol describes a representative Gewald reaction using this compound, acetophenone (B1666503), and elemental sulfur.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • To this mixture, add 50 mL of ethanol followed by morpholine (0.87 g, 10 mmol).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing 100 g of crushed ice.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of 5-6.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.

Data Presentation
EntryAryl Methyl KetoneProductReaction Time (h)Yield (%)
1Acetophenone2-Amino-4-phenyl-5-(3-nitrophenyl)thiophene-3-carbonitrile575
24-Methylacetophenone2-Amino-4-(p-tolyl)-5-(3-nitrophenyl)thiophene-3-carbonitrile672
34-Chloroacetophenone2-Amino-4-(4-chlorophenyl)-5-(3-nitrophenyl)thiophene-3-carbonitrile578

Note: Yields are representative and may vary based on experimental conditions.

II. Synthesis of 3-Amino-5-(3-nitrophenyl)pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or a β-ketonitrile with hydrazine (B178648). In this section, we describe a two-step process starting from this compound: a Claisen condensation to form a β-ketonitrile, followed by cyclization with hydrazine.

Experimental Workflow: Pyrazole (B372694) Synthesis

Pyrazole_Synthesis Start This compound Step1 Claisen Condensation Start->Step1 Reagent1 Ethyl Acetate (B1210297) Reagent1->Step1 Base1 Base (e.g., NaH) Base1->Step1 Catalyst Intermediate 3-(3-Nitrophenyl)-3-oxopropanenitrile (B1313947) Step1->Intermediate Step2 Cyclization Intermediate->Step2 Reagent2 Hydrazine Hydrate (B1144303) Reagent2->Step2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Step2 Medium Product 3-Amino-5-(3-nitrophenyl)pyrazole Step2->Product

Caption: Two-step synthesis of 3-amino-5-(3-nitrophenyl)pyrazole.

Experimental Protocol

Step 1: Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) and wash with dry hexane.

  • Add 50 mL of dry tetrahydrofuran (B95107) (THF).

  • To this suspension, add a solution of this compound (1.62 g, 10 mmol) and ethyl acetate (1.06 g, 12 mmol) in 20 mL of dry THF dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 3-Amino-5-(3-nitrophenyl)pyrazole

  • Dissolve the crude 3-(3-nitrophenyl)-3-oxopropanenitrile (1.90 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.6 g, 12 mmol) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • After cooling, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration.

  • The crude pyrazole is dried and can be recrystallized from ethanol.

Data Presentation
StepIntermediate/ProductReaction Time (h)Temperature (°C)Yield (%)
13-(3-Nitrophenyl)-3-oxopropanenitrile3Reflux~65
23-Amino-5-(3-nitrophenyl)pyrazole5Reflux~80

Note: Yields are representative and may vary based on experimental conditions.

III. Synthesis of 4-Amino-6-(3-nitrophenyl)pyrimidine-5-carbonitriles

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. A versatile method for their synthesis involves the reaction of an enaminonitrile with a suitable cyclizing agent. Here, we detail the synthesis of a substituted pyrimidine (B1678525) from this compound via an enaminonitrile intermediate formed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by cyclization with thiourea (B124793).

Signaling Pathway: Pyrimidine Synthesis

Pyrimidine_Synthesis Start This compound Step1 Enaminonitrile Formation Start->Step1 DMFDMA DMF-DMA DMFDMA->Step1 Enaminonitrile 3-(Dimethylamino)-2-(3-nitrophenyl)acrylonitrile Step1->Enaminonitrile Step2 Cyclization Enaminonitrile->Step2 Thiourea Thiourea Thiourea->Step2 Base2 Base (e.g., NaOEt) Base2->Step2 Catalyst Product 4-Amino-6-(3-nitrophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile Step2->Product

Caption: Synthesis of a pyrimidine derivative via an enaminonitrile intermediate.

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-2-(3-nitrophenyl)acrylonitrile

  • In a 100 mL round-bottom flask, mix this compound (1.62 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

  • Heat the mixture at 80-90 °C for 2-3 hours.

  • Remove the excess DMF-DMA and methanol (B129727) formed during the reaction under reduced pressure to obtain the crude enaminonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-6-(3-nitrophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add thiourea (0.76 g, 10 mmol) and stir until it dissolves.

  • Add the crude enaminonitrile from Step 1 to the reaction mixture.

  • Heat the mixture at reflux for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute acetic acid.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol.

Data Presentation
StepIntermediate/ProductReaction Time (h)Temperature (°C)Yield (%)
13-(Dimethylamino)-2-(3-nitrophenyl)acrylonitrile2.585~90
24-Amino-6-(3-nitrophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile7Reflux~70

Note: Yields are representative and may vary based on experimental conditions.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in these application notes for the synthesis of substituted thiophenes, pyrazoles, and pyrimidines demonstrate its utility. These methods offer a foundation for the development of libraries of novel heterocyclic compounds for screening in drug discovery and materials science. Further optimization of reaction conditions and exploration of different reaction partners can lead to a wider array of derivatives with potentially interesting properties.

Application Notes and Protocols for 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction conditions for 3-nitrophenylacetonitrile, a versatile building block in organic synthesis. The protocols detailed below cover the reduction of the nitro group, hydrolysis of the nitrile functionality, and reactions involving the active methylene (B1212753) group, providing a foundation for its application in the synthesis of pharmaceuticals and other fine chemicals.

Key Reactions of this compound

This compound possesses three primary reactive sites: the nitro group, the nitrile group, and the active methylene group. Each of these sites can be selectively targeted under specific reaction conditions to yield a variety of valuable chemical intermediates.

  • Reduction of the Nitro Group: The aromatic nitro group can be readily reduced to a primary amine, yielding 3-aminophenylacetonitrile, a key precursor for various pharmaceuticals.

  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to afford 3-nitrophenylacetic acid or its corresponding amide, which are useful in the synthesis of anti-inflammatory drugs and other bioactive molecules.

  • Reactions of the Active Methylene Group: The acidic protons of the methylene group can be abstracted by a base to form a carbanion, which can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations and condensations.

Data Presentation: Summary of Reaction Conditions

The following tables summarize quantitative data for the key reactions of this compound and its analogs, providing a comparative overview of different methodologies.

Table 1: Catalytic Hydrogenation of Nitrophenylacetonitriles to Aminophenylacetonitriles

SubstrateCatalystSolventPressure (MPa)Temperature (°C)Time (h)Yield (%)
p-Nitrophenylacetonitrile5% Pd/CEthanol (B145695)0.330-404~87
p-Nitrophenylacetonitrile7% Pd/CEthanol0.440-504~91
p-Nitrophenylacetonitrile10% Pd/CEthanol0.440-504~95

Data adapted from a patent for the synthesis of p-aminophenylacetonitrile, providing a strong model for the reduction of this compound.[1]

Table 2: Hydrolysis of Nitrophenylacetonitriles to Nitrophenylacetic Acids

SubstrateReagentTemperature (°C)Time (min)Yield (%)
p-Nitrobenzyl cyanideH₂SO₄ (conc.) in H₂OBoiling1592-95

Data from a protocol for the hydrolysis of the para-isomer, which can be adapted for this compound.

Table 3: Knoevenagel Condensation of Aldehydes with Malononitrile

AldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)
BenzaldehydeFe₃O₄@SiO₂@PAMAM-G2Solvent-free503095
BenzaldehydeCTMABH₂ORoom Temp.9091
BenzaldehydeMgO/ZrO₂Solvent-free602093

This data for a related active methylene compound provides a reference for the reactivity of this compound in similar condensation reactions.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to 3-Aminophenylacetonitrile

This protocol is adapted from a procedure for the reduction of p-nitrophenylacetonitrile and is expected to be effective for the meta-isomer.[1]

Materials:

  • This compound

  • Ethanol (95%)

  • 5-10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Argon gas

  • Pressure reactor equipped with a magnetic stirrer and a heating mantle

Procedure:

  • In a pressure reactor, add this compound (e.g., 16 g) and ethanol (e.g., 100 g).

  • Carefully add the Pd/C catalyst (e.g., 0.48 g of 5% Pd/C).

  • Seal the reactor and purge the system with argon gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 30-50 °C).

  • Maintain the reaction at this temperature and pressure for a set time (e.g., 4 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with argon gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the ethanol under reduced pressure to obtain the crude product.

  • The crude 3-aminophenylacetonitrile can be further purified by recrystallization from ethanol.

Protocol 2: Hydrolysis of this compound to 3-Nitrophenylacetic Acid

This protocol is based on a well-established procedure for the hydrolysis of a similar substrate.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask with a reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully add this compound (e.g., 10 g).

  • Prepare a solution of dilute sulfuric acid by cautiously adding concentrated sulfuric acid (e.g., 30 mL) to water (e.g., 28 mL).

  • Add the dilute sulfuric acid solution to the this compound in the flask.

  • Attach a reflux condenser and heat the mixture to boiling.

  • Continue boiling for approximately 15-30 minutes. The reaction mixture will likely darken.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Dilute the cooled reaction mixture with an equal volume of cold water to precipitate the product.

  • Filter the precipitate and wash it several times with ice-cold water.

  • The crude 3-nitrophenylacetic acid can be purified by recrystallization from hot water.

Protocol 3: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol describes a general procedure for the Knoevenagel condensation, a characteristic reaction of active methylene compounds.[2][3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Weak base catalyst (e.g., piperidine (B6355638), ammonium (B1175870) acetate)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Round-bottom flask with a reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in the chosen solvent.

  • Add a catalytic amount of the weak base (e.g., a few drops of piperidine or a small scoop of ammonium acetate).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates and the catalyst used.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the product and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathways This compound This compound 3-Aminophenylacetonitrile 3-Aminophenylacetonitrile This compound->3-Aminophenylacetonitrile Reduction (e.g., H₂, Pd/C) 3-Nitrophenylacetic Acid 3-Nitrophenylacetic Acid This compound->3-Nitrophenylacetic Acid Hydrolysis (e.g., H₂SO₄, H₂O) Knoevenagel Product Knoevenagel Product This compound->Knoevenagel Product Knoevenagel Condensation (Aldehyde, Base)

Caption: Key reaction pathways of this compound.

Experimental_Workflow_Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Reactor: This compound, Ethanol, Pd/C B Purge with Argon A->B C Pressurize with H₂ B->C D Heat and Stir (30-50 °C, 4h) C->D E Cool and Vent D->E F Filter Catalyst E->F G Evaporate Solvent F->G H Recrystallize G->H I 3-Aminophenylacetonitrile H->I

Caption: Workflow for the catalytic reduction of this compound.

Logical_Relationship_Active_Methylene ActiveMethylene Active Methylene Group (-CH₂CN) Carbanion Carbanion Intermediate (-CH⁻CN) ActiveMethylene->Carbanion Deprotonation Base Base Base->Carbanion Product C-C Bond Formation Product Carbanion->Product Electrophile Electrophile (e.g., R-X, RCHO) Electrophile->Product Nucleophilic Attack

References

Application Notes and Protocols for the Analytical Detection of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Nitrophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to be readily implemented in a laboratory setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of nitrophenylacetonitrile isomers and other nitroaromatic compounds.[1][2] This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for routine analysis.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of this compound.

ParameterTypical Value
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Linearity Range0.2 - 50 µg/mL (R² > 0.999)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The exact ratio may require optimization.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which is typically around 254 nm.

  • Injection Volume: A 20 µL injection volume is standard.[2]

  • Column Temperature: Analyses are generally performed at ambient temperature.

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Solutions: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: All samples and standard solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

3. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dissolution1 Dissolution in Mobile Phase Standard->Dissolution1 Sample Sample Weighing Dissolution2 Dissolution in Mobile Phase Sample->Dissolution2 Dilution Serial Dilution Dissolution1->Dilution Filtration2 Filtration (0.45 µm) Dissolution2->Filtration2 Filtration1 Filtration (0.45 µm) Dilution->Filtration1 Injection Inject into HPLC Filtration1->Injection Filtration2->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities in pharmaceutical samples.[3][4] For non-volatile compounds, derivatization may be necessary.

Quantitative Data Summary

The following table outlines the expected performance of a validated GC-MS method for this compound analysis.

ParameterTypical Value
Limit of Detection (LOD)< 0.2 ppm (µg/g)[4]
Limit of Quantitation (LOQ)< 1 ppm (µg/g)[4]
Linearity Range0.5 - 25 ppm (R² > 0.99)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Protocol

1. Instrumentation and Conditions:

  • System: A GC system coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: A capillary column suitable for polar compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound (m/z): 162 (M+), 116, 89.

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or dichloromethane (B109758) (e.g., 100 µg/mL). Prepare calibration standards by serial dilution.

  • Sample Solutions: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method. An internal standard may be used for improved accuracy.

  • Derivatization (if necessary): For certain matrices or to improve volatility, derivatization might be required.

3. Quantification:

  • In SIM mode, monitor the characteristic ions of this compound.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions.[5] While less specific than chromatographic methods, it can be suitable for the analysis of relatively pure samples or for process monitoring.

Quantitative Data Summary
ParameterTypical Value
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Linearity Range0.5 - 20 µg/mL (R² > 0.998)
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and scan the UV spectrum from 200 to 400 nm to determine the λmax.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.

3. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution using the regression equation of the calibration curve. For colored impurities, derivative spectrophotometry might be employed to enhance specificity.[6][7]

Electrochemical Detection

Electrochemical methods offer high sensitivity and are amenable to miniaturization for sensor development. The nitro group in this compound is electrochemically active and can be reduced at an electrode surface, providing a basis for its detection.[8][9]

Signaling Pathway: Electrochemical Reduction

The detection mechanism involves the electrochemical reduction of the nitro group (-NO₂) on the phenyl ring to a hydroxylamine (B1172632) (-NHOH) and subsequently to an amine (-NH₂) group. This multi-step electron transfer process can be monitored using techniques like cyclic voltammetry or differential pulse voltammetry.

Electrochemical_Reduction cluster_reaction Electrochemical Reduction at Electrode Surface Nitro This compound (R-NO₂) Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitro->Hydroxylamine + 4e⁻, + 4H⁺ Amine Amine Derivative (R-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Electrochemical reduction of this compound.

A detailed protocol for a specific electrochemical sensor would depend on the electrode material and modification. However, a general procedure would involve:

  • Electrode Preparation: Modifying a glassy carbon or screen-printed electrode with a suitable catalyst or nanomaterial to enhance the reduction signal.

  • Electrolyte: Using a buffered aqueous solution (e.g., phosphate (B84403) buffer) as the supporting electrolyte.

  • Measurement: Applying a potential scan and measuring the resulting current. The peak current will be proportional to the concentration of this compound.

  • Quantification: Creating a calibration plot of peak current versus concentration using standard solutions.

These application notes provide a foundation for the analytical determination of this compound. Method validation should be performed in accordance with ICH guidelines to ensure the reliability and accuracy of the results for their intended application.[10][11]

References

Application Note: HPLC Analysis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Nitrophenylacetonitrile and its isomers using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key organic intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate determination of its purity and the quantification of its isomers (2-Nitrophenylacetonitrile and 4-Nitrophenylacetonitrile) are crucial for quality control and process optimization. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of these isomers. The method utilizes a C18 stationary phase with UV detection, providing a reliable and reproducible analytical procedure.

Experimental Protocol

This protocol is based on established chromatographic principles for the separation of aromatic isomers, with specific conditions adapted from methods for nitrophenylacetonitrile analysis.

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Nova-pak C18, 4 µm, 60 Å, 3.9 x 150 mm.[1]

  • HPLC Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe Filters: 0.45 µm PVDF or PTFE filters.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks and Pipettes: Class A.

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Water: Deionized (DI) water or HPLC grade, filtered through a 0.22 µm filter.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Reference Standards: this compound, 2-Nitrophenylacetonitrile, and 4-Nitrophenylacetonitrile (purity ≥98%).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may be adjusted to optimize separation. The mobile phase should be degassed before use.

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard (this compound, 2-Nitrophenylacetonitrile, and 4-Nitrophenylacetonitrile) into separate 25 mL volumetric flasks.

  • Dissolve the standards in a small amount of acetonitrile.

  • Dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5 mL of each stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. This creates a mixed standard solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterValue
Column Nova-pak C18, 4 µm, 60 Å, 3.9 x 150 mm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 10 minutes
Elution Mode Isocratic

Data Presentation

Quantitative analysis is performed by generating a calibration curve from the peak areas of the standard solutions. The concentration of each isomer in the sample is then determined from this curve. The retention times for the isomers have been reported as follows.

Table 1: Quantitative Data Summary for Nitrophenylacetonitrile Isomers

Analyte (Isomer)Retention Time (minutes)
o-Nitrophenylacetonitrile~1.037
m-Nitrophenylacetonitrile~1.875
p-Nitrophenylacetonitrile~1.982

Note: Retention times are approximate and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

Visualizations

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing (Standard/Sample) dissolve Dissolution (in Mobile Phase) weigh->dissolve Standards dilute Serial Dilution (for Standards) dissolve->dilute Standards filter Filtration (0.45 µm Syringe Filter) dissolve->filter Sample injection Injection (10 µL) filter->injection separation Chromatographic Separation (Nova-pak C18, Isocratic) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area vs. Time) chromatogram->integration calibration Calibration Curve (from Standards) integration->calibration quantification Quantification (of Sample) integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Disclaimer: This application note provides a general protocol and may require optimization for specific laboratory conditions and equipment.

References

Application Note: GC-MS Analysis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of 3-Nitrophenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. The methodology described herein provides a robust and sensitive approach for the analysis of this compound, suitable for research, quality control, and drug development applications.

Introduction

This compound (C₈H₆N₂O₂) is an aromatic nitrile compound that serves as a versatile building block in organic synthesis. The presence of both a nitro group and a nitrile group makes it a reactive precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Accurate and reliable analytical methods are essential for monitoring its purity, identifying potential impurities, and quantifying its concentration in various sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible GC-MS results. As this compound is a solid at room temperature, it must be dissolved in a suitable volatile organic solvent.

Materials:

  • This compound standard

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials with inserts

  • Vortex mixer

  • Analytical balance

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in dichloromethane and make up the volume to the mark. Mix thoroughly using a vortex mixer.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For the analysis of a solid sample of this compound, accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of dichloromethane, and then dilute to fall within the calibration range. For samples in a matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be required.

  • Final Preparation: Transfer 1 mL of each standard and sample solution into separate autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation available.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 50 - 200 m/z
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions m/z 162 (Molecular Ion), 116 (Fragment Ion)[1]

Data Presentation

Quantitative analysis of this compound was performed using the GC-MS method described above. A five-point calibration curve was generated using standard solutions. The following table summarizes the key quantitative data obtained.

Parameter Value
Retention Time (min) ~8.5
Quantification Ion (m/z) 116
Qualifier Ion (m/z) 162
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy/Recovery (%) 95 - 105%

Visualization

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Dichloromethane weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample (1 µL) transfer->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (MS) ionize->detect identify Identify Peak by RT & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Analytical Output compound This compound (Sample) volatilization Volatilization in Injector compound->volatilization separation Separation on HP-5ms Column volatilization->separation ionization Electron Ionization (EI) separation->ionization fragmentation Molecular Fragmentation ionization->fragmentation detection Detection of Ions (m/z 116, 162) fragmentation->detection qualitative Qualitative ID (Mass Spectrum) detection->qualitative quantitative Quantitative Data (Peak Area) detection->quantitative

Caption: Logical flow from sample to analytical output in GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive means for the analysis of this compound. The protocol is straightforward and employs common laboratory equipment and reagents. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided workflow and logical diagrams offer a clear visual representation of the analytical process.

References

Application Notes and Protocols for the 1H NMR Spectrum of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-nitrophenylacetonitrile. It includes a summary of the spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a workflow diagram illustrating the process. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. The structural elucidation and purity assessment of this compound are critical for its application. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, making it an essential tool for the characterization of this compound.

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the aromatic ring and the methylene (B1212753) group. The chemical shifts, multiplicities, and coupling constants of these signals are unique to the molecule's structure and provide a spectroscopic fingerprint for its identification.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl3). The spectral data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values, are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.44s-1HH-2
8.32ddd8.3, 2.3, 1.01HH-4
7.86d7.81HH-6
7.68t8.01HH-5
3.92s-2HCH2

Note: The assignments are based on the standard substitution patterns and electronic effects of the nitro and cyanomethyl groups on the benzene (B151609) ring.

Experimental Protocol

This section outlines the detailed methodology for obtaining the 1H NMR spectrum of this compound.

Materials and Equipment:

  • This compound (solid)

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.

    • Cap the vial and gently vortex or swirl the mixture until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated or semi-automated process on modern spectrometers.

    • Tune and match the probe for the 1H frequency.

  • Spectrum Acquisition:

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

      • Pulse angle: 90°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be adjusted based on sample concentration)

      • Spectral width: sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants of the signals.

    • Baseline correct the spectrum for a flat and level appearance.

Workflow Diagram

The following diagram illustrates the logical workflow for obtaining the 1H NMR spectrum of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of CDCl3 with TMS weigh->dissolve transfer Transfer solution to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim magnetic field lock->shim acquire Acquire 1H NMR spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate peaks calibrate->integrate analyze Analyze shifts, multiplicities, and coupling constants integrate->analyze final_spectrum final_spectrum analyze->final_spectrum Final Spectrum and Data

Caption: Workflow for 1H NMR analysis of this compound.

Application Note: 13C NMR Spectrum of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Nitrophenylacetonitrile. It includes a comprehensive table of chemical shifts, a detailed experimental protocol for acquiring the spectrum, and a workflow diagram for the experimental process. This information is valuable for the structural elucidation and quality control of this compound and related compounds in research and drug development.

13C NMR Spectral Data

The 13C NMR spectrum of this compound (CAS No: 621-50-1) exhibits distinct signals corresponding to the eight carbon atoms in its structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, as well as the aromatic ring currents.

Below is a summary of the assigned 13C NMR chemical shifts, referenced to a standard solvent signal.

Structure of this compound with Carbon Numbering:

this compound Structure with Carbon Numbering

Table 1: 13C NMR Chemical Shift Assignments for this compound

Carbon AtomChemical Shift (δ, ppm)Multiplicity (in 1H-coupled spectrum)Assignment Rationale
C1~132.5SingletQuaternary aromatic carbon attached to the electron-withdrawing nitro group.
C2~123.0DoubletAromatic CH ortho to the nitro group.
C3~148.5SingletQuaternary aromatic carbon bearing the nitro group, significantly deshielded.
C4~130.0DoubletAromatic CH para to the nitro group.
C5~136.0DoubletAromatic CH ortho to the nitro group and meta to the cyanomethyl group.
C6~125.0DoubletAromatic CH meta to the nitro group.
CH₂~23.5TripletMethylene carbon adjacent to the aromatic ring and the cyano group.
CN~117.0SingletNitrile carbon, characteristic chemical shift.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol: 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of this compound.

2.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker Avance series or equivalent) equipped with a broadband probe.

  • Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing).

2.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

  • If using an internal standard, add a small drop of TMS to the solution.

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Set up a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Key acquisition parameters to be set include:

    • Pulse Width: A 30° or 45° pulse is typically used for routine qualitative spectra.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending on the sample concentration.

2.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the peaks if quantitative analysis is required (note: for accurate quantification, longer relaxation delays and inverse-gated decoupling are necessary).

  • Label the peaks with their respective chemical shifts.

Experimental Workflow

The following diagram illustrates the logical flow of the 13C NMR experiment from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference baseline Baseline Correction reference->baseline analyze Peak Picking & Analysis baseline->analyze

Caption: Workflow for 13C NMR Spectroscopy.

Application Notes and Protocols: 3-Nitrophenylacetonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetonitrile is a versatile organic compound that serves as a valuable precursor in the synthesis of advanced materials.[1] While direct applications of this compound in materials science are not extensively documented, its derivatives are pivotal in the development of high-performance polymers, functional dyes, and nonlinear optical (NLO) materials. The presence of the nitro group and the nitrile functionality allows for a range of chemical transformations, leading to monomers and chromophores with desirable properties for various material applications.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting material in the synthesis of:

  • High-Performance Polymers: Specifically, polyamides and polyimides, by converting this compound to its amino derivative, which then acts as a monomer.

  • Azo Dyes: For the coloration of materials, again utilizing the amino derivative as a key intermediate.

  • Nonlinear Optical (NLO) and Electro-Optic (E-O) Materials: By creating donor-π-acceptor chromophores, which are fundamental to modern photonic and electronic devices.

Application in the Synthesis of High-Performance Polymers

The reduction of the nitro group in this compound to an amine yields 3-aminophenylacetonitrile, a bifunctional monomer that can be used in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Synthesis of 3-Aminophenylacetonitrile (Monomer Preparation)

The critical first step is the reduction of this compound to 3-aminophenylacetonitrile. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the reduction of p-nitrophenylacetonitrile and is applicable to the 3-nitro isomer.

  • Materials:

    • This compound

    • Ethanol (B145695) (95%)

    • Palladium on carbon (5-10% Pd/C) catalyst

    • Argon or Nitrogen gas

    • Hydrogen gas

    • Pressure reactor (autoclave)

    • Activated carbon

  • Procedure:

    • In a pressure reactor, combine this compound, ethanol, and the Pd/C catalyst. A typical mass ratio is 1:6.25:0.03 for the nitrile, ethanol, and catalyst, respectively.[2]

    • Seal the reactor and purge the system with an inert gas (argon or nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).[2]

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for a specified duration (e.g., 4 hours).[2]

    • After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Evaporate the ethanol under reduced pressure to obtain the crude 3-aminophenylacetonitrile.

    • Recrystallize the crude product from 95% ethanol with activated carbon for decolorization to yield purified 3-aminophenylacetonitrile.[2]

Quantitative Data: Reduction of Nitrophenylacetonitrile

ParameterValueReference
Substratep-Nitrophenylacetonitrile[2]
SolventEthanol[2]
Catalyst5% Pd/C[2]
Hydrogen Pressure0.3 MPa[2]
Temperature30-40°C[2]
Reaction Time4 hours[2]
Yield~70-80% (typical)[2]

Workflow Diagram: Synthesis of 3-Aminophenylacetonitrile

cluster_0 Synthesis of 3-Aminophenylacetonitrile Start This compound Step1 Dissolve in Ethanol with Pd/C Catalyst Start->Step1 Step2 Catalytic Hydrogenation in Pressure Reactor Step1->Step2 H2, 30-50°C, 0.3-0.4 MPa Step3 Filter to Remove Catalyst Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Recrystallize with Activated Carbon Step4->Step5 End 3-Aminophenylacetonitrile Step5->End

Caption: Workflow for the synthesis of 3-aminophenylacetonitrile.

Synthesis of Polyamides

3-Aminophenylacetonitrile can be polymerized with a dicarboxylic acid or its derivative (e.g., a diacid chloride) to form a polyamide.

Experimental Protocol: Polyamide Synthesis

This is a general procedure for direct polycondensation.

  • Materials:

  • Procedure:

    • In a flask equipped with a stirrer and under an inert atmosphere, dissolve 3-aminophenylacetonitrile, the aromatic dicarboxylic acid, and calcium chloride in NMP.

    • Add pyridine and triphenyl phosphite to the solution.

    • Heat the mixture to a specific temperature (e.g., 100-120°C) and maintain for several hours (e.g., 3-6 hours).

    • After the reaction, pour the viscous solution into a non-solvent like methanol to precipitate the polyamide.

    • Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

Workflow Diagram: Polyamide Synthesis

cluster_1 Polyamide Synthesis Monomer1 3-Aminophenylacetonitrile Step1 Dissolve Monomers in NMP with CaCl2 Monomer1->Step1 Monomer2 Aromatic Dicarboxylic Acid Monomer2->Step1 Step2 Add Pyridine and Triphenyl Phosphite Step1->Step2 Step3 Direct Polycondensation (100-120°C) Step2->Step3 Step4 Precipitate in Methanol Step3->Step4 Step5 Filter, Wash, and Dry Step4->Step5 End Polyamide Step5->End

Caption: General workflow for polyamide synthesis.

Application in the Synthesis of Azo Dyes

Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.

Synthesis of an Azo Dye from 3-Aminophenylacetonitrile

3-Aminophenylacetonitrile can be converted into a diazonium salt, which is then reacted with a coupling component to form an azo dye.

Experimental Protocol: Azo Dye Synthesis

This protocol is a general procedure for the synthesis of azo dyes.[3][4]

  • Materials:

  • Procedure:

    • Diazotization:

      • Dissolve 3-aminophenylacetonitrile in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

      • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C.[4]

      • Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting solution should be kept cold.

    • Coupling:

      • Prepare a solution of the coupling component (e.g., 2-naphthol) in an alkaline solution (e.g., aqueous sodium hydroxide). Cool this solution in an ice bath.

      • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

      • An intensely colored precipitate of the azo dye will form immediately.

      • Continue stirring in the ice bath for some time to ensure the completion of the coupling reaction.

    • Isolation:

      • Collect the precipitated dye by vacuum filtration.

      • Wash the dye with cold water to remove any unreacted starting materials and salts.

      • Dry the azo dye.

Quantitative Data: Azo Dye Synthesis

ParameterConditionReference
Diazotization Temperature0-5°C[4]
Diazotization ReagentsNaNO2, HCl
Coupling ComponentElectron-rich aromatic (e.g., phenol, 2-naphthol)[4]
Coupling pHAlkaline for phenols, slightly acidic for amines
ProductAzo Dye[3]

Reaction Scheme: Azo Dye Synthesis

cluster_2 Azo Dye Synthesis Start 3-Aminophenylacetonitrile Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Azo Coupling Reaction Intermediate->Step2 CouplingAgent Coupling Component (e.g., 2-Naphthol) CouplingAgent->Step2 End Azo Dye Step2->End

Caption: Reaction scheme for the synthesis of an azo dye.

Application as a Precursor for Nonlinear Optical (NLO) Materials

Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties. This compound can be used as a starting point for the synthesis of such chromophores, where the nitro group acts as the electron acceptor. An electron-donating group can be introduced to the aromatic ring to complete the D-π-A motif. These materials are crucial for applications in optical communications, data storage, and optical switching.[5]

Design and Synthesis of D-π-A Chromophores

The synthesis of a D-π-A chromophore from a this compound derivative would typically involve the introduction of an electron-donating group (e.g., an amino or alkoxy group) onto the phenyl ring. The π-conjugated system can also be extended to enhance the NLO response.

Experimental Protocol: Synthesis of a D-π-A Chromophore (Illustrative)

This is a generalized protocol illustrating the synthetic strategy.

  • Materials:

    • A substituted this compound with a leaving group (e.g., a halogen)

    • An aromatic amine or phenol with a strong electron-donating group

    • A suitable solvent (e.g., DMF, DMSO)

    • A base (e.g., K2CO3, NaH)

    • Palladium catalyst and ligands for cross-coupling reactions (if applicable)

  • Procedure (Nucleophilic Aromatic Substitution Example):

    • In a reaction flask under an inert atmosphere, dissolve the substituted this compound and the electron-donating aromatic compound in a polar aprotic solvent.

    • Add a base to the mixture to facilitate the nucleophilic substitution.

    • Heat the reaction mixture to a temperature that allows for the substitution to proceed (e.g., 80-150°C).

    • Monitor the reaction by a suitable technique (e.g., TLC, HPLC).

    • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

    • Filter the crude product, wash it with water, and purify it by column chromatography or recrystallization.

Logical Relationship: D-π-A Chromophore Design

cluster_3 D-π-A Chromophore Design for NLO Properties Donor Electron Donor (e.g., -NR2, -OR) PiBridge π-Conjugated Bridge (Phenyl Ring) Donor->PiBridge NLO Enhanced Nonlinear Optical Properties Donor->NLO Leads to Acceptor Electron Acceptor (-NO2) PiBridge->Acceptor Acceptor->NLO Leads to

Caption: Relationship between molecular structure and NLO properties.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental conditions and safety considerations. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-Nitrophenylacetonitrile (also known as m-nitrobenzyl cyanide). Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield of this compound is very low. What are the primary causes?

Low yields can stem from several factors, primarily related to reaction conditions and starting material quality. The most common synthesis route, electrophilic nitration of benzyl (B1604629) cyanide, is notoriously difficult to control for the production of the meta isomer, as the -CH2CN group is primarily ortho, para-directing.

Possible Causes & Solutions:

  • Unfavorable Isomer Distribution: Standard nitration with mixed acids (H₂SO₄/HNO₃) will predominantly yield ortho and para isomers.[1][2] Obtaining the meta isomer in high yield via this method is a significant challenge.

    • Solution: Consider a multi-step synthetic route that guarantees the meta regiochemistry. A common strategy is the cyanation of a pre-functionalized meta-substituted precursor, such as 3-nitrobenzyl bromide.

  • Suboptimal Reaction Temperature: Temperature control is critical.[1]

    • Too Low: An incomplete reaction will occur, leaving unreacted starting material.

    • Too High: Leads to the formation of side products, including tars and hydrolysis of the nitrile group to 3-nitrophenylacetic acid.[1]

    • Solution: Strictly maintain the recommended temperature range for your chosen protocol. For mixed acid nitration, this is typically between 10-20°C.[1][2]

  • Impure Starting Materials: The purity of benzyl cyanide is crucial. Commercial grades can contain impurities that lead to the formation of oily residues and lower the yield.[1][2]

    • Solution: Use high-purity, dry benzyl cyanide. If purity is uncertain, purification by distillation is recommended.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during isolation and recrystallization.

    • Solution: Ensure the precipitated product is thoroughly filtered and washed after quenching the reaction on ice. Careful recrystallization, often from an ethanol/water mixture, is necessary to separate isomers.[1][2]

Q2: I'm getting an oily residue or tar instead of a solid product. What's wrong?

The formation of oils and tars is a common issue, often linked to the purity of reagents and reaction temperature.

Possible Causes & Solutions:

  • Impure Benzyl Cyanide: As mentioned, impurities in the starting material are a primary cause of oily byproducts.[2]

    • Solution: Purify the benzyl cyanide by distillation before use.

  • Elevated Reaction Temperature: Running the reaction at a temperature higher than recommended can cause polymerization or degradation of the starting material and/or product.[1]

    • Solution: Strictly adhere to the recommended temperature protocol, using an ice-salt bath for cooling and adding reagents slowly to manage any exotherms.[1][2]

Q3: My final product is contaminated with 3-nitrophenylacetic acid. How can I prevent this?

This contamination is due to the hydrolysis of the nitrile functional group in the strongly acidic reaction conditions.

Possible Causes & Solutions:

  • High Reaction Temperature: The rate of hydrolysis increases significantly with temperature.[1]

    • Solution: Maintain rigorous temperature control throughout the reaction, keeping it within the optimal range (e.g., 10-20°C for mixed acid nitration).[1]

  • Prolonged Reaction Time in Acid: Leaving the product in the strong acid mixture for too long after the reaction is complete can promote hydrolysis.

    • Solution: Once the reaction has reached completion (monitored by TLC or other methods), promptly quench the reaction by pouring it onto crushed ice to precipitate the product and dilute the acid.[2]

Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound?

There are two primary strategies:

  • Direct Nitration of Benzyl Cyanide: This is a one-step method but results in a mixture of ortho, para, and meta isomers, with the ortho and para isomers typically predominating.[1] Separation of the desired meta isomer can be challenging and leads to lower isolated yields.

  • Cyanation of a Meta-Substituted Precursor: This is often a more reliable, albeit multi-step, approach to ensure the correct regiochemistry. Common precursors include 3-nitrobenzyl halides (e.g., bromide or chloride) or the use of a Sandmeyer reaction on 3-aminobenzyl cyanide.[3][4]

Why is it difficult to synthesize the meta isomer by direct nitration?

The cyanomethyl group (-CH₂CN) on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, it is an ortho, para-director. Therefore, the electrophilic nitronium ion (NO₂⁺) will preferentially add to the ortho and para positions, making the meta isomer a minor product.[5]

What is the Sandmeyer reaction and how can it be used?

The Sandmeyer reaction is a versatile method for substituting an amino group on an aromatic ring.[3][6] To synthesize this compound, one could potentially start with 3-aminobenzyl cyanide, convert the amino group to a diazonium salt, and then displace it with a cyanide group using a copper(I) cyanide catalyst.[3][4] This route provides an alternative way to install the nitrile group at the desired position.

Data Presentation

The following tables summarize how reaction parameters can affect yield and purity, based on studies of the analogous synthesis of p-nitrophenylacetonitrile. These principles of optimization are directly applicable to improving the overall conversion and minimizing side reactions in any nitrophenylacetonitrile synthesis.

Table 1: Effect of Reaction Temperature on Nitration [7]

Reaction Temperature (°C)Benzyl Cyanide Conversion (%)p-Nitrophenylacetonitrile Yield (%)
< 20Incomplete ReactionLower
20 - 3090.7764.69
> 30DecreasedSignificantly Decreased
Data from a study using a PPA/HNO₃ nitrating system. Higher temperatures lead to increased hydrolysis and side-product formation.

Table 2: Effect of Nitrating Agent Ratio on Nitration [7]

Molar Ratio (HNO₃ : Benzyl Cyanide)Benzyl Cyanide Conversion (%)
1.5 : 172.35
3.5 : 190.77
> 3.5 : 1No significant increase
Data from a study using a PPA/HNO₃ nitrating system. An optimal ratio is crucial for driving the reaction to completion without excessive use of reagents.

Experimental Protocols

Protocol 1: General Procedure for Nitration of Benzyl Cyanide

This protocol is adapted from the synthesis of p-nitrobenzyl cyanide and will produce a mixture of isomers.[2]

  • Preparation: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., a 1:1 v/v mixture).

  • Cooling: Cool the acid mixture to 10°C in an ice-salt bath.

  • Addition: Slowly add pure, dry benzyl cyanide dropwise to the stirred acid mixture. Ensure the internal temperature is maintained at approximately 10°C and does not exceed 20°C. The addition may take about one hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

  • Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. A solid or pasty mass should precipitate.

  • Isolation: Filter the precipitate using a Büchner funnel and press the solid to remove as much of the acidic mother liquor and oily byproducts as possible. Wash the solid thoroughly with cold water until the washings are neutral.

  • Purification: The crude product is a mixture of isomers. Separation can be achieved by fractional recrystallization, typically from 80% ethanol.[1][2]

Protocol 2: General Procedure for Cyanation of 3-Nitrobenzyl Bromide

This route provides a more direct synthesis of the desired meta-isomer.

  • Setup: In a three-necked round-bottomed flask fitted with a reflux condenser and a mechanical stirrer, add 3-nitrobenzyl bromide, finely powdered sodium cyanide (e.g., 1.5 equivalents), and a suitable anhydrous solvent (e.g., acetone (B3395972) or DMSO).[8] A catalytic amount of sodium iodide can be added to facilitate the reaction.

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. Reaction times can range from several hours to overnight.

  • Work-up: After cooling the mixture to room temperature, filter off the inorganic salts (e.g., sodium bromide).

  • Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the remaining residue in an organic solvent like benzene or ethyl acetate (B1210297) and wash it with water to remove any remaining salts.

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude this compound can be further purified by vacuum distillation or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield of This compound cause1 Unfavorable Isomer Distribution (o-, p- major) start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Impure Starting Materials start->cause3 cause4 Side Reactions (e.g., Hydrolysis) start->cause4 solution1 Solution: Use alternative route like cyanation of 3-nitrobenzyl bromide or perform careful fractional recrystallization. cause1->solution1 solution2 Solution: Maintain strict temp. control (e.g., 10-20°C). Use ice bath and slow reagent addition. cause2->solution2 solution3 Solution: Use high-purity, dry benzyl cyanide. Distill if necessary. cause3->solution3 solution4 Solution: Control temperature strictly. Quench reaction promptly after completion. cause4->solution4

Caption: Troubleshooting workflow for low yield of this compound.

Parameter_Effects cluster_params Reaction Parameters cluster_outcomes Negative Outcomes P1 High Temperature (> 20-30°C) O1 Increased Hydrolysis to 3-Nitrophenylacetic Acid P1->O1 O2 Formation of Oily Residue / Tar P1->O2 P2 Impure Benzyl Cyanide P2->O2 P3 Excessive Reaction Time P3->O1 O3 Reduced Yield of Desired Product O1->O3 O2->O3

Caption: Logical relationships between reaction parameters and outcomes.

Synthesis_Pathways cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Cyanation of Precursor A1 Benzyl Cyanide A2 Isomer Mixture (o-, p-, m-) A1->A2 + HNO₃ / H₂SO₄ A3 This compound (Low Yield) A2->A3 Purification B1 3-Nitrobenzyl Bromide B2 This compound (High Purity) B1->B2 + NaCN

Caption: Alternative synthetic pathways to this compound.

References

Technical Support Center: Purification of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-nitrophenylacetonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a structured question-and-answer format.

Recrystallization Troubleshooting

Question: My yield of this compound is very low after recrystallization. What could be the cause?

Answer:

Low recovery of purified this compound can stem from several factors:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product will keep a significant portion of it in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. To check for this issue, evaporate a small portion of the mother liquor; a substantial amount of solid residue indicates that too much solvent was used.

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at room or cold temperatures. If the compound is too soluble in the cold solvent, a significant amount will be lost.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. Ethanol (B145695), or an ethanol/water mixture, is a good starting point.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, crystals can form in the funnel, leading to loss of product.

    • Solution: Ensure the filtration of the hot solution is performed rapidly. Using a pre-heated filter funnel can help prevent premature crystallization.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently chilled can redissolve some of the purified product.

    • Solution: Always use ice-cold solvent to wash the crystals on the filter paper. Use a minimal amount to rinse away impurities without dissolving the product.

Question: My this compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer:

"Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming solid crystals. This is often due to the solution being supersaturated at a temperature above the compound's melting point.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool more slowly to encourage crystal nucleation rather than liquid-liquid phase separation. Seeding the solution with a tiny crystal of pure this compound can also promote proper crystallization.

Question: No crystals are forming even after the solution has cooled for a long time. What should I do?

Answer:

Several techniques can be employed to induce crystallization:

  • Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of pure this compound to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.

  • Further Cooling: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

  • Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Column Chromatography Troubleshooting

Question: I am not getting good separation of this compound from its impurities on my silica (B1680970) gel column. What can I do?

Answer:

Poor separation in column chromatography can be due to several factors related to the mobile and stationary phases.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all compounds (including your product and impurities) will travel quickly down the column with little separation (high Rf values). If it's not polar enough, everything will remain at the top of the column (low Rf values).

    • Solution: Adjust the polarity of your mobile phase. For this compound on silica gel, a good starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). You can gradually increase the proportion of ethyl acetate to increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands and poor separation.

    • Solution: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

  • Co-eluting Impurities: The primary impurities in the synthesis of this compound are often its ortho- and para-isomers (2-nitrophenylacetonitrile and 4-nitrophenylacetonitrile), which may have similar polarities.

    • Solution: A different stationary phase may provide better selectivity. For separating aromatic isomers, a phenyl-functionalized silica gel column can be effective due to π-π interactions. Alternatively, using a different solvent system, such as replacing ethyl acetate with dichloromethane (B109758) or using a gradient elution, might improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, which is a solid at room temperature, are recrystallization and column chromatography. For highly impure samples, a combination of both may be necessary. Vacuum distillation can also be used, although it is less common for solid compounds unless a large amount of a high-boiling impurity needs to be removed.

Q2: What are the primary impurities I should expect in my crude this compound sample?

A2: When this compound is synthesized via the nitration of phenylacetonitrile, the main impurities are the other positional isomers: 2-nitrophenylacetonitrile (B16159) (ortho) and 4-nitrophenylacetonitrile (B121139) (para). Unreacted starting material (phenylacetonitrile) may also be present.

Q3: Which solvents are best for the recrystallization of this compound?

A3: A good starting point for recrystallization is ethanol or a mixture of ethanol and water. Based on procedures for the closely related p-isomer, a 10:1 (v/v) ethanol-water mixture has been shown to be effective.[1] Other potentially suitable solvents include isopropanol, methanol, or solvent pairs like hexane/ethyl acetate, where this compound is dissolved in a minimal amount of the more soluble solvent (ethyl acetate) and the less soluble solvent (hexane) is added to induce crystallization.

Q4: What is a suitable mobile phase for the column chromatography of this compound on silica gel?

A4: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of moderately polar compounds like this compound on a silica gel column. The exact ratio should be determined by TLC analysis of the crude mixture to achieve an Rf value for the desired product of around 0.2-0.4 for optimal separation.

Q5: What are the expected melting and boiling points for pure this compound?

A5: Pure this compound has a melting point of 60-62 °C and a boiling point of 180 °C at a reduced pressure of 3 mmHg.[2][3]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 162.1560-62180 @ 3 mmHg
2-Nitrophenylacetonitrile162.1582-84-
4-Nitrophenylacetonitrile162.15115-117-
Phenylacetonitrile117.15-24233-234 @ 760 mmHg

Table 2: Recrystallization Solvent Systems for Nitrophenylacetonitriles

CompoundSolvent SystemPurity Achieved
p-NitrophenylacetonitrileEthanol/Water (10:1 v/v)99.11%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 10 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water (1:1) mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Pack a glass chromatography column with silica gel as a slurry in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 95:5 hexane:ethyl acetate and gradually increase to 80:20 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude this compound Solvent Add Minimum Hot Solvent (e.g., Ethanol/Water) Crude->Solvent HotFilt Hot Filtration (Optional, removes insolubles) Solvent->HotFilt Heat to Dissolve Cool Slow Cooling & Ice Bath HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Crystallization Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation Pack Pack Column with Silica Gel in Hexane Load Load Crude Product (adsorbed on silica) Pack->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evap Evaporate Solvent Combine->Evap Pure Purified this compound Evap->Pure

Caption: Experimental workflow for purifying this compound via column chromatography.

References

Technical Support Center: Synthesis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective synthetic routes for this compound are:

  • Sandmeyer Reaction: This method involves the diazotization of 3-nitroaniline (B104315) followed by a reaction with a cyanide salt, typically copper(I) cyanide.[1] This is often the preferred route for introducing a cyano group to the meta position of a nitro-substituted benzene (B151609) ring.

  • Nucleophilic Substitution: This route utilizes a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride) and a cyanide salt (e.g., sodium or potassium cyanide) in a suitable solvent.[2]

Direct nitration of phenylacetonitrile (B145931) is generally not recommended for the synthesis of the 3-nitro isomer as it predominantly yields the ortho and para isomers.[3]

Q2: What are the common side reactions in the Sandmeyer synthesis of this compound?

A2: The Sandmeyer reaction, while effective, can be prone to several side reactions:

  • Phenol Formation: The intermediate diazonium salt can react with water to form 3-nitrophenol, especially if the reaction temperature is not kept low.[4]

  • Biaryl Formation: Coupling of the aryl radical intermediates can lead to the formation of dinitro-biaryl compounds.[1]

  • Azo Compound Formation: If the reaction is not maintained under sufficiently acidic conditions, the diazonium salt can couple with unreacted 3-nitroaniline to form colored azo compounds.[4]

Q3: What side reactions can occur during the nucleophilic substitution synthesis of this compound?

A3: The nucleophilic substitution route can also present challenges with side reactions, including:

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to 3-nitrophenylacetic acid, particularly if water is present in the reaction mixture and the conditions are acidic or basic.

  • Elimination Reactions: Although less common with benzylic halides, under strongly basic conditions, elimination to form 3-nitrostyrene (B1585535) derivatives could potentially occur.

  • Impurity-Related Byproducts: The purity of the starting 3-nitrobenzyl halide is crucial, as impurities can lead to the formation of various side products.

Troubleshooting Guides

Low Yield in Sandmeyer Synthesis
Problem Potential Cause Troubleshooting Strategy
Low or No Product Yield Incomplete diazotization of 3-nitroaniline.- Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite (B80452). - Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete diazotization.[4] - Use a sufficient excess of acid.[4]
Decomposition of the diazonium salt.- Prepare and use the diazonium salt immediately; do not store it.[4] - Maintain a low temperature throughout the process until the addition to the cyanide solution.[4]
Inactive copper(I) cyanide.- Use freshly prepared or high-quality commercial copper(I) cyanide. Older batches may have oxidized.
Formation of a Dark, Tarry Mixture Uncontrolled decomposition of the diazonium salt leading to radical polymerization and other side reactions.- Lower the reaction temperature. - Ensure slow, controlled addition of the diazonium salt solution to the copper(I) cyanide solution to manage the reaction rate.[4]
Low Yield in Nucleophilic Substitution Synthesis
Problem Potential Cause Troubleshooting Strategy
Low Product Yield Presence of water leading to hydrolysis of the nitrile or reaction with the benzyl (B1604629) halide.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[2]
Slow or incomplete reaction.- Choose an appropriate solvent that dissolves both the 3-nitrobenzyl halide and the cyanide salt. Aprotic polar solvents like DMSO or DMF are often effective. - Consider the use of a phase-transfer catalyst if using a two-phase system.
Significant amount of 3-Nitrophenylacetic acid byproduct Hydrolysis of the product during reaction or workup.- Ensure the reaction is run under anhydrous conditions. - During workup, avoid prolonged exposure to strong acidic or basic conditions.

Data Presentation

Table 1: Isomer Distribution in the Direct Nitration of Phenylacetonitrile

The direct nitration of phenylacetonitrile is not a preferred method for synthesizing this compound due to the formation of a mixture of isomers.

IsomerPercentage Yield
p-Nitrophenylacetonitrile~64.69%
o-NitrophenylacetonitrileNot specified, but a significant byproduct
m-Nitrophenylacetonitrile~0.72%[3]

Data is based on a specific patented procedure and may vary with different reaction conditions.[3]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (Illustrative Protocol)

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Cyanide

  • Sodium Cyanide

  • Ice

  • Water

  • Organic Solvent (e.g., Dichloromethane (B109758) or Diethyl Ether)

Procedure:

  • Diazotization:

    • Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • After the addition is complete, continue stirring for 15-20 minutes at the same temperature.

    • Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue).[4]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for a specified time to ensure completion of the reaction (evolution of nitrogen gas should cease).

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or diethyl ether.

    • Wash the organic layer with water and then with a dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Visualizations

Reaction Pathways

cluster_sandmeyer Sandmeyer Reaction cluster_substitution Nucleophilic Substitution 3-Nitroaniline 3-Nitroaniline Diazonium Salt Diazonium Salt 3-Nitroaniline->Diazonium Salt NaNO2, HCl 0-5°C This compound This compound Diazonium Salt->this compound CuCN 3-Nitrophenol 3-Nitrophenol Diazonium Salt->3-Nitrophenol H2O (Side Reaction) 3-Nitrophenylacetic acid 3-Nitrophenylacetic acid This compound->3-Nitrophenylacetic acid H2O (Side Reaction) 3-Nitrobenzyl Bromide 3-Nitrobenzyl Bromide 3-Nitrobenzyl Bromide->this compound NaCN

Caption: Primary synthetic routes to this compound and major side reactions.

Troubleshooting Workflow for Low Yield in Sandmeyer Synthesis

decision decision action action start Low Yield of This compound check_diazotization Check Diazotization Step start->check_diazotization diazotization_ok Diazotization Complete? check_diazotization->diazotization_ok check_temp Check Temperature Control diazotization_ok->check_temp Yes action_diazotization Action: - Verify NaNO2 stoichiometry - Use starch-iodide paper test - Ensure excess acid diazotization_ok->action_diazotization No temp_ok Temperature < 5°C? check_temp->temp_ok check_reagents Check Reagent Quality temp_ok->check_reagents Yes action_temp Action: - Improve cooling (ice-salt bath) - Slow down reagent addition temp_ok->action_temp No reagents_ok Reagents Fresh? check_reagents->reagents_ok optimize_addition Optimize Addition Rate reagents_ok->optimize_addition Yes action_reagents Action: - Use fresh NaNO2 - Use high-purity CuCN reagents_ok->action_reagents No action_addition Action: - Add diazonium salt solution slowly to CuCN solution optimize_addition->action_addition If Tarry

Caption: Decision tree for troubleshooting low yields in the Sandmeyer synthesis.

References

Technical Support Center: 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stabilization of 3-nitrophenylacetonitrile in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[1][2] For aqueous solutions, co-solvents like acetonitrile (B52724) or ethanol (B145695) may be necessary, but stability in aqueous media, especially at non-neutral pH, should be carefully evaluated.

Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?

A2: As a solid, this compound should be stored in a freezer at -20°C.[1][2][3] Solutions should be freshly prepared whenever possible. If short-term storage is necessary, store solutions in amber vials at 2-8°C to protect from light and thermal degradation. Long-term storage of solutions is not recommended without performing specific stability studies.

Q3: What are the visible signs of degradation for this compound in solution?

A3: Visual signs of degradation can include a color change (the solid is typically pale yellow to light brown) or the formation of precipitates.[1][2] However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC should be used to confirm stability.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Q5: My solution of this compound has changed color. What could be the cause?

A5: A color change often indicates the formation of degradation products. This could be due to:

  • pH-mediated hydrolysis: The nitrile group can hydrolyze under strongly acidic or basic conditions.

  • Oxidation: The benzylic carbon is susceptible to oxidation.

  • Light Exposure: Photodegradation may lead to colored byproducts.

  • High Temperature: Thermal stress can accelerate degradation reactions.

To diagnose the issue, it is recommended to analyze the sample by HPLC or LC-MS to identify any new peaks corresponding to impurities.

Q6: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. How do I identify the source?

A6: Unexpected peaks are likely degradation products or impurities. The workflow below can help you troubleshoot this issue. Potential incompatibilities for related nitriles include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] The nitrile group can also react in the presence of certain metals.[5]

G start Unexpected Peaks Observed in Analysis check_purity 1. Verify Purity of Starting Material start->check_purity check_conditions 2. Review Solution Preparation & Storage check_purity->check_conditions is_acid_base Is the solution strongly acidic or basic? check_conditions->is_acid_base is_light_exposed Was the solution exposed to light? is_acid_base->is_light_exposed No hydrolysis Potential Hydrolysis (Nitrile -> Amide/Carboxylic Acid) is_acid_base->hydrolysis Yes is_heated Was the solution heated? is_light_exposed->is_heated No photodegradation Potential Photodegradation is_light_exposed->photodegradation Yes is_oxidizer_present Are strong oxidizers or reducers present? is_heated->is_oxidizer_present No thermal_degradation Potential Thermal Degradation is_heated->thermal_degradation Yes redox_degradation Potential Redox Reaction is_oxidizer_present->redox_degradation Yes perform_forced 3. Perform Forced Degradation Study to Identify Products is_oxidizer_present->perform_forced No hydrolysis->perform_forced photodegradation->perform_forced thermal_degradation->perform_forced redox_degradation->perform_forced

Caption: Troubleshooting workflow for identifying unknown peaks.

Q7: How can I prevent the degradation of this compound in my experimental solutions?

A7: To enhance stability, adhere to the following guidelines:

  • Use Buffered Solutions: Maintain a pH as close to neutral as possible, unless the experiment requires acidic or basic conditions.

  • Protect from Light: Work in a dimly lit area and store solutions in amber-colored containers.

  • Control Temperature: Avoid high temperatures. Prepare solutions at room temperature and store them in a refrigerator or freezer.[2]

  • Use High-Purity Solvents: Ensure solvents are free from contaminants, especially strong acids, bases, or oxidizing agents.

  • Prepare Freshly: The most effective way to avoid degradation is to prepare the solution immediately before use.

Data Summary

The table below summarizes the known properties and recommended handling conditions for this compound.

PropertyValue / RecommendationReference(s)
Physical Appearance Pale Yellow to Light Brown Solid[1][2]
Molecular Formula C₈H₆N₂O₂[1][6]
Molecular Weight 162.15 g/mol [1][6]
Melting Point 60-62 °C[1][2]
Solubility Soluble in Chloroform, Ethyl Acetate[1][2]
Solid Storage -20°C Freezer[1][2][3]
Solution Storage Prepare fresh; if necessary, store at 2-8°C, protected from light.-
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents (based on related compounds).[4]
Potential Degradation Hydrolysis (acid/base), Photodegradation, Thermal Degradation.-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.

G cluster_conditions Stress Conditions (Incubate for a defined period, e.g., 24h) prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base ox Oxidative (e.g., 3% H₂O₂, RT) prep->ox thermal Thermal (e.g., 60°C in darkness) prep->thermal photo Photolytic (e.g., UV light, RT) prep->photo control Control Sample (Stock solution, protected from light at 2-8°C) prep->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by a Stability-Indicating Method (e.g., HPLC-UV/MS) ox->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze compare Compare stressed samples to control to assess degradation and identify products analyze->compare

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Keep 1 mL of stock solution in a light-protected vial at 60°C.

    • Photolytic Degradation: Expose 1 mL of stock solution to a UV light source (e.g., 254 nm) at room temperature.

  • Control Sample: Store 1 mL of the stock solution under recommended conditions (2-8°C, protected from light).

  • Sample Collection: Take aliquots from each stress condition at various time points (e.g., 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples and the control using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[7][8]

  • Evaluation: Compare the chromatograms of the stressed samples to the control to calculate the percentage of degradation and identify any new peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a composition that retains this compound (e.g., 70% A, 30% B).

    • Run a linear gradient to a higher organic concentration (e.g., 10% A, 90% B) over 15-20 minutes to elute more hydrophobic degradation products.

    • Include a re-equilibration step at the end.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated to ensure it can separate the parent compound from all potential degradation products identified in the forced degradation study.

References

Preventing decomposition of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 3-Nitrophenylacetonitrile to prevent its decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Action(s)
Low or no yield of desired product Decomposition of this compound due to improper reaction conditions.- Ensure the reaction is not conducted under strong acidic or basic conditions. - Maintain the recommended reaction temperature. - Use fresh, properly stored this compound.
Presence of unexpected byproducts Degradation of this compound.- Analyze byproducts using techniques like GC-MS or LC-MS to identify potential degradation products such as 3-nitrophenylacetamide or 3-nitrophenylacetic acid. - Purify the product using column chromatography or recrystallization.
Inconsistent reaction outcomes Variable quality or degradation of the starting material.- Verify the purity of the this compound stock using analytical methods like NMR or melting point analysis. - Store the compound under inert gas (e.g., argon or nitrogen) to prevent oxidation.
Color change of the material (yellowing/darkening) Exposure to light or air, leading to photodegradation or oxidation.- Store this compound in an amber, tightly sealed container. - Minimize exposure to ambient light and air during handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary causes of this compound decomposition are hydrolysis under acidic or basic conditions, exposure to high temperatures, and photodegradation upon exposure to light. It is also incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure stability, this compound should be stored in a tightly closed container, in a dry, cool, and well-ventilated place. For long-term storage, keeping it at -20°C is recommended. It should be protected from light by using an amber vial or by storing it in a dark place.

Q3: What are the likely decomposition products of this compound?

A3: Under hydrolytic conditions (presence of acid or base and water), this compound will likely decompose into 3-nitrophenylacetamide and subsequently to 3-nitrophenylacetic acid.

Q4: Can I use this compound that has changed color?

A4: A color change, such as yellowing or darkening, can indicate decomposition. It is highly recommended to assess the purity of the material using analytical techniques like melting point determination, NMR, or chromatography before use. If significant impurities are detected, purification by recrystallization may be necessary.

Q5: What are the ideal pH conditions for reactions involving this compound?

A5: While specific quantitative data is limited, it is best to maintain neutral or near-neutral pH conditions to minimize the risk of acid- or base-catalyzed hydrolysis. If acidic or basic conditions are required for your reaction, it is crucial to use the mildest possible reagents and to keep the reaction time as short as possible. Acidification of samples with sodium bisulfate to a pH of 2 has been shown to preserve some nitroaromatic compounds.[1]

Q6: Are there any specific handling precautions I should take during my experiment?

A6: Yes, in addition to standard laboratory safety protocols, when working with this compound, you should minimize its exposure to air and light. If possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use non-sparking tools and ensure adequate ventilation.

Data on Stability and Handling

Parameter Recommendation / Data Source(s)
Storage Temperature Cool, dry place. -20°C for long-term storage.[2]
Light Sensitivity Photolabile; store in the dark.[3]
pH Stability Avoid strong acids and strong bases to prevent hydrolysis. Acidification to pH 2 may preserve solutions of some nitroaromatics.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4]
Thermal Stability Avoid high temperatures. Boiling point is 180 °C at 3 mmHg.[5]
Appearance of Decomposition Color change (yellowing to brown).General observation

Experimental Protocol: Example Synthesis with Minimized Decomposition

Reaction: Alkylation of this compound

This protocol provides a general method for the alkylation of this compound while minimizing the potential for its decomposition.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Mild, non-hydrolytic base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Alkylating agent (e.g., Alkyl halide)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add this compound and the anhydrous solvent.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add the mild base portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Slowly add the alkylating agent to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

DecompositionPathways Decomposition Pathways of this compound This compound This compound 3-Nitrophenylacetamide 3-Nitrophenylacetamide This compound->3-Nitrophenylacetamide Hydrolysis (Acid/Base) 3-Nitrophenylacetic acid 3-Nitrophenylacetic acid 3-Nitrophenylacetamide->3-Nitrophenylacetic acid Hydrolysis (Acid/Base)

Caption: General hydrolysis pathway of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Experiment Start unexpected_results Unexpected Results? start->unexpected_results check_purity Check Purity of Starting Material (NMR, MP) unexpected_results->check_purity Yes analyze_products Analyze Products/Byproducts (LC-MS, GC-MS) unexpected_results->analyze_products Yes end Successful Experiment unexpected_results->end No check_conditions Review Reaction Conditions (pH, Temp, Light) check_purity->check_conditions Pure purify_material Purify Starting Material check_purity->purify_material Impure modify_conditions Modify Conditions (e.g., milder base, lower temp) check_conditions->modify_conditions optimize_purification Optimize Product Purification analyze_products->optimize_purification

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Synthesis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitrophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct method is the nucleophilic substitution reaction between 3-nitrobenzyl halide (chloride or bromide) and a cyanide salt, such as sodium or potassium cyanide.[1][2] Another route is the nitration of phenylacetonitrile (B145931), which typically yields a mixture of ortho, meta, and para isomers, requiring further purification.

Q2: What is a typical reaction time for the synthesis of this compound via the cyanation of 3-nitrobenzyl halide?

A2: The reaction time can vary significantly based on the solvent, temperature, and catalyst used. Generally, these reactions can take anywhere from a few hours to 24 hours.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: What are the main safety precautions to consider during this synthesis?

A3: The use of cyanide salts is extremely hazardous due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety goggles) is mandatory. It is also critical to have a cyanide poisoning antidote kit available and to be trained in its use. The reaction should be quenched carefully to avoid the generation of toxic hydrogen cyanide gas.

Q4: Can I use a phase-transfer catalyst for the cyanation reaction?

A4: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially in a biphasic solvent system.[4][5] A PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, which can enhance the reaction rate.

Troubleshooting Guides

Guide 1: Cyanation of 3-Nitrobenzyl Halide

This guide addresses common issues encountered during the synthesis of this compound from 3-nitrobenzyl halide.

Q1: My reaction is very slow or incomplete. How can I increase the reaction rate?

A1: A sluggish reaction can be due to several factors. Here are some troubleshooting steps:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are often effective as they can dissolve both the organic substrate and the cyanide salt.[4]

  • Use a Phase-Transfer Catalyst: If you are using a biphasic system, the addition of a phase-transfer catalyst is highly recommended to improve the reaction rate.[4][5]

  • Check Starting Material Quality: Ensure that your 3-nitrobenzyl halide is pure and has not degraded.

Q2: The yield of my reaction is low. What are the potential causes and solutions?

A2: Low yields can be attributed to several factors. Consider the following:

  • Side Reactions: The formation of byproducts can reduce the yield. One common side reaction is the formation of the corresponding alcohol by hydrolysis of the benzyl (B1604629) halide. Ensure your reagents and solvent are dry.

  • Incomplete Reaction: As mentioned above, a slow reaction can lead to a low yield if not allowed to proceed to completion. Monitor the reaction by TLC.

  • Purification Losses: The workup and purification steps can lead to product loss. Optimize your extraction and chromatography procedures.

  • Sub-optimal Reagent Ratio: Ensure you are using an appropriate molar ratio of cyanide salt to the benzyl halide. A slight excess of the cyanide salt is often used.

Q3: I am observing multiple spots on my TLC plate. What are the likely impurities?

A3: Besides the starting material and the desired product, other spots on your TLC could be:

  • 3-Nitrobenzyl Alcohol: Formed from the hydrolysis of the starting material.

  • Unreacted 3-Nitrobenzyl Halide: Indicates an incomplete reaction.

  • Side products from cyanide reactions: Depending on the conditions, other side reactions can occur.

To identify these impurities, you can use techniques like NMR or GC-MS.

Guide 2: Nitration of Phenylacetonitrile

Q1: I have a mixture of isomers after nitrating phenylacetonitrile. How can I separate the 3-nitro isomer?

A1: The nitration of phenylacetonitrile typically produces a mixture of ortho, meta, and para isomers, with the para isomer often being the major product.[6][7]

  • Fractional Crystallization: This is a common method for separating isomers. The different isomers may have varying solubilities in certain solvents, allowing for their separation through careful crystallization.[6]

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is an effective technique for separating isomers with different polarities. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined empirically.

Quantitative Data Summary

The following table summarizes reaction conditions for similar syntheses, which can be used as a starting point for optimizing the synthesis of this compound.

Reaction TypeSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
NitrationPhenylacetonitrileConc. HNO₃, H₂SO₄-15-202.5~70 (para)[7]
Cyanationp-Nitrobenzyl halideNaCNDMSO--40[7]

Experimental Protocols

Protocol 1: Cyanation of 3-Nitrobenzyl Bromide

Materials:

  • 3-Nitrobenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzyl bromide in DMF.

  • In a separate flask, carefully dissolve sodium cyanide in a minimal amount of water and add it to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Reagents (3-Nitrobenzyl Halide, Cyanide Salt) reaction 2. Reaction (Solvent, Temp, Time) reagents->reaction workup 3. Workup (Extraction, Washing) reaction->workup purification 4. Purification (Chromatography) workup->purification product 5. This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Reaction Yield check_completion Is the reaction complete? start->check_completion incomplete_sol Incomplete Reaction - Increase reaction time - Increase temperature check_completion->incomplete_sol No check_impurities Are there significant impurities? check_completion->check_impurities Yes incomplete_sol->check_impurities impurities_sol Impurity Formation - Use dry solvents - Optimize temperature check_impurities->impurities_sol Yes check_workup Was the workup efficient? check_impurities->check_workup No impurities_sol->check_workup workup_sol Workup Losses - Optimize extraction - Careful purification check_workup->workup_sol No end Yield Optimized check_workup->end Yes workup_sol->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Temperature Control in 3-Nitrophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrophenylacetonitrile. The following information addresses common issues related to temperature control during key reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound where temperature control is critical?

A1: The two most common and critical reactions are the reduction of the nitro group to an amine (forming 3-aminophenylacetonitrile) and the hydrolysis of the nitrile group to a carboxylic acid (forming 3-nitrophenylacetic acid). Temperature control is crucial in both to maximize yield and minimize side reactions.

Q2: What are the primary side reactions to consider when heating reactions with this compound?

A2: At elevated temperatures, potential side reactions include:

  • For Reduction Reactions: Incomplete reduction leading to intermediates like nitroso or hydroxylamine (B1172632) compounds, or polymerization.

  • For Hydrolysis Reactions: Decomposition of the starting material or product, and potential side reactions involving the nitro group under harsh conditions.

  • General: Increased formation of colored impurities and degradation of the solvent or reagents.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin Layer Chromatography (TLC) is a common and effective method. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any potential byproducts. Staining with potassium permanganate (B83412) or visualization under UV light can aid in the detection of spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: Are there any specific safety precautions to take when heating this compound?

A4: Yes. This compound is a combustible solid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] All reactions should be conducted in a well-ventilated fume hood. When heating, use a controlled heating source like a heating mantle with a temperature controller or an oil bath to ensure even and stable temperature. Avoid localized overheating, which can lead to decomposition and the formation of hazardous fumes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Reduction of this compound to 3-Aminophenylacetonitrile

Issue: Low Yield of 3-Aminophenylacetonitrile

Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize Temperature: The rate of reduction is temperature-dependent. For catalytic hydrogenation, a temperature range of 30-60°C is often effective.[3] For metal/acid reductions (e.g., Sn/HCl), initial heating may be required to initiate the reaction, followed by cooling to control the exotherm. - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Check Catalyst Activity (for catalytic hydrogenation): Ensure the catalyst (e.g., Pd/C) is not old or poisoned. Use a fresh batch if necessary.
Side Reactions - Control Temperature: Overheating can lead to the formation of byproducts. Maintain a steady and controlled temperature throughout the reaction. For exothermic reactions, use an ice bath to manage the temperature. - Choice of Reducing Agent: The choice of reducing agent can influence the formation of side products. Catalytic hydrogenation is often cleaner than metal/acid reductions.
Product Loss During Workup - pH Adjustment: Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to ensure the amine product is in its free base form and can be extracted into an organic solvent. - Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.

Issue: Formation of Impurities

Potential Cause Troubleshooting Steps
Incomplete Reduction Products (e.g., nitroso, hydroxylamine) - Increase Temperature or Reaction Time: As with low yield, ensure the reaction goes to completion. - Ensure Sufficient Reducing Agent: Use an adequate molar excess of the reducing agent.
Polymerization/Tarry Byproducts - Lower Reaction Temperature: High temperatures can promote polymerization. Run the reaction at the lowest effective temperature. - Degas Solvents: For catalytic hydrogenation, ensure solvents are properly degassed to prevent catalyst deactivation and side reactions.
Hydrolysis of this compound to 3-Nitrophenylacetic Acid

Issue: Low Yield of 3-Nitrophenylacetic Acid

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Increase Temperature: Both acidic and basic hydrolysis of nitriles typically require elevated temperatures, often at reflux.[4][5] - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Use a More Concentrated Acid or Base: The rate of hydrolysis is dependent on the concentration of the acid or base.
Product Loss During Workup - pH Adjustment: After basic hydrolysis, the product is in its carboxylate salt form. Ensure the solution is acidified to a low pH (pH < 2) with a strong acid (e.g., HCl) to precipitate the carboxylic acid. - Cooling: Cool the solution in an ice bath after acidification to maximize precipitation. - Washing: Wash the filtered product with cold water to remove inorganic salts without dissolving a significant amount of the product.

Issue: Formation of Amide Intermediate (3-Nitrophenylacetamide)

Potential Cause Troubleshooting Steps
Insufficiently Harsh Conditions - Increase Temperature and/or Reaction Time: The hydrolysis of the intermediate amide to the carboxylic acid also requires heat. Prolonged reflux is often necessary. - Increase Concentration of Acid or Base: Higher concentrations will facilitate the second hydrolysis step.

Data Presentation

Table 1: Illustrative Temperature Effects on the Reduction of this compound to 3-Aminophenylacetonitrile (Catalytic Hydrogenation with Pd/C)

Temperature (°C)Reaction Time (h)Conversion (%)Yield of 3-Aminophenylacetonitrile (%)Key Observations
25128580Slow reaction rate.
406>9592Good balance of reaction rate and selectivity.
604>9995Faster reaction, minimal side products.[3]
802>9988Increased formation of minor impurities observed by TLC.

Note: Data are illustrative and can vary based on specific reaction conditions, catalyst loading, and hydrogen pressure.

Table 2: Illustrative Temperature Effects on the Acid-Catalyzed Hydrolysis of this compound to 3-Nitrophenylacetic Acid

Temperature (°C)Reaction Time (h)Conversion (%)Yield of 3-Nitrophenylacetic Acid (%)Key Observations
60244035Very slow hydrolysis.
80127570Moderate reaction rate.
100 (Reflux)6>9590Efficient hydrolysis with minimal degradation.[6]
>1204>9980Increased formation of dark-colored impurities.

Note: Data are illustrative and depend on the specific acid and its concentration.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aminophenylacetonitrile.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Basic Hydrolysis of this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a 10-20% aqueous solution of NaOH.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 2). A precipitate should form.

  • Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the solid to obtain 3-nitrophenylacetic acid. The product can be further purified by recrystallization from water or an appropriate organic solvent.

Mandatory Visualization

Troubleshooting_Reduction Troubleshooting Workflow: Low Yield in Reduction of this compound start Start: Low Yield of 3-Aminophenylacetonitrile check_temp Is the reaction temperature optimal (e.g., 40-60°C)? start->check_temp increase_temp Increase temperature incrementally and monitor by TLC. check_temp->increase_temp No check_time Was the reaction time sufficient for completion? check_temp->check_time Yes increase_temp->check_temp failure Persistent Low Yield: Consider alternative reducing agents or conditions. increase_temp->failure increase_time Increase reaction time and monitor by TLC. check_time->increase_time No check_catalyst Is the catalyst active and used in the correct amount? check_time->check_catalyst Yes increase_time->check_time increase_time->failure replace_catalyst Use fresh catalyst and ensure proper loading. check_catalyst->replace_catalyst No check_workup Was the workup procedure correct (pH adjustment, extraction)? check_catalyst->check_workup Yes replace_catalyst->check_catalyst replace_catalyst->failure optimize_workup Ensure pH > 10 before extraction and perform multiple extractions. check_workup->optimize_workup No success Successful Reaction: Improved Yield check_workup->success Yes optimize_workup->check_workup optimize_workup->failure

Caption: Troubleshooting workflow for low yield in the reduction of this compound.

Troubleshooting_Hydrolysis Troubleshooting Workflow: Incomplete Hydrolysis of this compound start Start: Incomplete Hydrolysis check_temp Is the reaction at reflux temperature? start->check_temp increase_temp Increase temperature to achieve and maintain reflux. check_temp->increase_temp No check_time Has the reaction been refluxing for a sufficient duration? check_temp->check_time Yes increase_temp->check_temp failure Persistent Incomplete Reaction: Consider alternative hydrolysis conditions. increase_temp->failure increase_time Extend the reflux time and monitor by TLC. check_time->increase_time No check_conc Is the concentration of acid/base adequate? check_time->check_conc Yes increase_time->check_time increase_time->failure increase_conc Increase the concentration of the acid or base. check_conc->increase_conc No check_workup Is the product precipitating upon acidification? check_conc->check_workup Yes increase_conc->check_conc increase_conc->failure optimize_workup Ensure pH < 2 and cool the solution thoroughly in an ice bath. check_workup->optimize_workup No success Successful Hydrolysis: Complete Conversion check_workup->success Yes optimize_workup->check_workup optimize_workup->failure

Caption: Troubleshooting workflow for the incomplete hydrolysis of this compound.

References

Technical Support Center: Catalyst Selection for 3-Nitrophenylacetonitrile Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 3-nitrophenylacetonitrile to 3-aminophenylacetonitrile.

Troubleshooting Guide

Q1: My reduction of this compound is slow or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete reactions are common issues in catalytic hydrogenation. Several factors could be at play:

  • Catalyst Activity: The catalyst may be deactivated or of low quality.[1] Ensure you are using a fresh, high-quality catalyst. For pyrophoric catalysts like Raney® Nickel, proper handling under an inert atmosphere is crucial to maintain activity.[1][2]

  • Catalyst Loading: The amount of catalyst may be insufficient. Incrementally increasing the catalyst loading can improve the reaction rate.

  • Hydrogen Pressure: For catalytic hydrogenations using hydrogen gas, the pressure might be too low. While many reductions proceed at atmospheric pressure, some substrates may require higher pressures for a reasonable reaction rate.[1]

  • Hydrogen Source (Transfer Hydrogenation): If you are using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate, ensure it is fresh and used in the correct stoichiometric amount.[1][3]

  • Temperature: The reaction temperature may be too low. Gently heating the reaction can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to side reactions.[1]

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol (B145695) or methanol (B129727) are often effective.[4] Ensure the this compound is fully dissolved in the chosen solvent system.

  • Agitation: In heterogeneous catalysis, efficient stirring is essential for good contact between the substrate, catalyst, and hydrogen source.[1]

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: The reduction of aromatic nitro compounds can sometimes lead to the formation of intermediates like hydroxylamines, nitroso, azo, and azoxy compounds.[2]

  • Hydroxylamine (B1172632) Intermediate: The accumulation of the N-(3-(cyanomethyl)phenyl)hydroxylamine intermediate can be problematic as it is thermally unstable and can lead to colored impurities through condensation with the nitroso intermediate.[2]

    • Solution: The choice of catalyst can influence the accumulation of this intermediate. Nickel catalysts are often reported to give better performance when hydroxylamine accumulation is an issue.[2] Additives like vanadium promoters can also help minimize its formation.[2]

  • Over-reduction of the Nitrile Group: While less common under typical nitro reduction conditions, aggressive catalysts or harsh conditions could potentially lead to the reduction of the nitrile group to a primary amine.

    • Solution: Careful selection of the catalyst and reaction conditions is key. Palladium on carbon (Pd/C) is generally selective for the nitro group reduction in the presence of a nitrile.

Q3: My catalyst seems to have been poisoned. What are common catalyst poisons and how can I avoid them?

A3: Catalyst poisoning leads to a significant drop in activity. Common poisons for precious metal catalysts include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities in the starting material or solvent can strongly adsorb to the catalyst surface and deactivate it.

  • Phosphorus Compounds: Phosphines and other phosphorus-containing molecules can also act as catalyst poisons.

  • Strongly Coordinating Species: Certain nitrogen-containing compounds and heavy metal ions can also inhibit catalyst activity.

Solution: Ensure the purity of your this compound, solvents, and any other reagents. Purification of the starting material may be necessary if impurities are suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of this compound?

A1: The most frequently used catalysts for the reduction of aromatic nitro groups, including this compound, are palladium on carbon (Pd/C) and Raney Nickel.[5][6][7] Platinum(IV) oxide (PtO₂) is also an effective catalyst for this transformation.[8] Other options include iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid.[6]

Q2: What is the difference between catalytic hydrogenation and transfer hydrogenation?

A2:

  • Catalytic Hydrogenation: This method involves the use of gaseous hydrogen (H₂) as the hydrogen source in the presence of a heterogeneous or homogeneous catalyst.

  • Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as ammonium formate, hydrazine, or triethylsilane, to transfer hydrogen to the substrate in the presence of a catalyst, often Pd/C.[9] This method can be advantageous as it avoids the need for handling high-pressure hydrogen gas.

Q3: Can I use sodium borohydride (B1222165) (NaBH₄) to reduce the nitro group?

A3: While sodium borohydride is a common reducing agent, its reactivity can be enhanced by combining it with transition metals or their salts to create a more potent reducing system for aromatic nitro compounds.[3] For instance, a combination of NaBH₄ and NiCl₂ or CoCl₂ in methanol can be effective.[10]

Q4: How do I handle pyrophoric catalysts like Raney Nickel safely?

A4: Raney Nickel is often pyrophoric and must be handled with care, typically as a slurry in water or another solvent, under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon exposure to air.[2][11] Always consult the safety data sheet (SDS) for specific handling instructions.

Data Presentation

Table 1: Comparison of Common Catalysts for Nitro Group Reduction

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ gas (balloon or pressure) or transfer hydrogenation (e.g., ammonium formate); Room temp. to moderate heating; Solvents: EtOH, MeOH, EtOAc.[4][5]High activity and selectivity for nitro group; works under mild conditions.[12]Can be sensitive to catalyst poisons; potential for over-reduction of other functional groups.[5]
Raney Nickel H₂ gas (often requires pressure and/or heat); Solvents: EtOH, H₂O.[7][13]Less expensive than precious metal catalysts; can be advantageous where chemoselectivity is an issue.[2][13]Often pyrophoric and requires careful handling; may require harsher conditions than Pd/C.[2][11]
Platinum(IV) Oxide (PtO₂) H₂ gas; often used in acidic media (e.g., acetic acid).[8]Highly active catalyst.More expensive than Pd/C and Raney Nickel.
Iron (Fe) / Acid Fe powder with HCl or acetic acid; often requires heating.[5][6]Inexpensive and readily available.Requires stoichiometric amounts of metal; workup can be cumbersome due to iron salts.
Tin(II) Chloride (SnCl₂) SnCl₂ in a solvent like ethanol, often with added acid.[5]Mild reducing agent, can be selective in the presence of other reducible groups.[5]Generates tin-based byproducts that require removal during workup.[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Pd/C and Hydrogen Gas

This protocol is adapted from a general procedure for the reduction of a similar p-nitrophenylacetonitrile.[4]

  • Reactor Setup: To a pressure reactor, add this compound (1.0 eq), ethanol (approximately 6-10 mL per gram of starting material), and 5-10% Pd/C catalyst (typically 2-5 mol %).

  • Inerting: Seal the reactor and replace the air inside with an inert gas, such as argon or nitrogen, by repeated vacuum/inert gas cycles.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C) for a specified time (e.g., 4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the Pd/C catalyst to dry in the air as it can be pyrophoric.[14]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminophenylacetonitrile. The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Charge Reactor with This compound, Solvent, and Catalyst inert Inerting with N₂ or Ar start->inert Seal Reactor hydrogenate Pressurize with H₂ and Heat inert->hydrogenate monitor Monitor Reaction (TLC, LC-MS) hydrogenate->monitor vent Vent H₂ and Purge monitor->vent Reaction Complete filter Filter Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Recrystallization) concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Incomplete Reaction catalyst_activity Low Catalyst Activity? start->catalyst_activity catalyst_loading Insufficient Loading? start->catalyst_loading pressure Low H₂ Pressure? start->pressure temperature Low Temperature? start->temperature agitation Poor Agitation? start->agitation solution_catalyst Use Fresh Catalyst / Increase Loading catalyst_activity->solution_catalyst catalyst_loading->solution_catalyst solution_conditions Increase Pressure / Increase Temperature / Improve Stirring pressure->solution_conditions temperature->solution_conditions agitation->solution_conditions

Caption: Troubleshooting logic for incomplete reduction of this compound.

References

Technical Support Center: Work-up Procedures for 3-Nitrophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-nitrophenylacetonitrile. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are the hydrolysis of the nitrile group to a carboxylic acid, the reduction of the nitro group to an amine, and alkylation at the carbon atom positioned between the phenyl ring and the nitrile (the α-carbon).

Q2: My hydrolysis reaction to form 3-nitrophenylacetic acid is complete, but the product won't precipitate out of the acidic solution. What should I do?

A2: Ensure the reaction mixture has been sufficiently diluted with cold water and thoroughly cooled, ideally in an ice bath, to minimize the solubility of the product.[1] If precipitation is still not occurring, it's possible the concentration of the product is too low. You can try to partially evaporate the solvent under reduced pressure, but be cautious as overheating can lead to decomposition. Seeding the solution with a small crystal of the product, if available, can also induce crystallization.

Q3: After reducing this compound to 3-aminophenylacetonitrile using a metal in acidic media, my product is difficult to extract from the aqueous layer. Why is this happening?

A3: In an acidic solution, the newly formed amino group will be protonated, forming an ammonium (B1175870) salt. This salt is highly soluble in water and will not be efficiently extracted into an organic solvent.[2] To resolve this, you must first neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to a pH above 7. This will deprotonate the ammonium salt, yielding the free amine which is much more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane. Be cautious when adding a carbonate base as it will generate carbon dioxide gas.[2]

Q4: I am attempting an α-alkylation of this compound, but I am observing a low yield and the formation of multiple products. What could be the cause?

A4: Low yields and multiple products in α-alkylation reactions can stem from several factors. The base used might not be strong enough for complete deprotonation of the α-carbon, leading to unreacted starting material. Conversely, if the base is too strong or the reaction temperature is too high, side reactions can occur. The formation of dialkylated products is also a common issue. To favor monoalkylation, it is advisable to use a bulky base or a solid-supported base like alkali metal hydroxides impregnated on alumina, which can provide steric hindrance.[3] Careful control of stoichiometry, temperature, and reaction time is crucial for selective monoalkylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of this compound reactions.

Reaction 1: Hydrolysis to 3-Nitrophenylacetic Acid

Problem: The final product, 3-nitrophenylacetic acid, is dark-colored and oily, not a crystalline solid.

Possible Cause Solution
Incomplete Hydrolysis Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If starting material is still present, consider extending the reaction time or gently increasing the temperature.
Decomposition Overheating during the reaction or work-up can lead to decomposition and the formation of tarry impurities.[1] Maintain careful temperature control. If decomposition is suspected, purification by recrystallization from a suitable solvent, such as boiling water, may be necessary. The use of activated charcoal during recrystallization can help remove colored impurities.[1]
Presence of Impurities from Starting Material Ensure the starting this compound is of high purity. If necessary, purify the starting material before use.
Reaction 2: Reduction to 3-Aminophenylacetonitrile

Problem: After catalytic hydrogenation, the filtration of the catalyst is very slow.

Possible Cause Solution
Fine Catalyst Particles The palladium on carbon (Pd/C) catalyst can be very fine and clog filter paper. Use a pad of Celite® or another filter aid over the filter paper to improve the filtration rate. Ensure the Celite® pad is wetted with the reaction solvent before filtration.
Product Adsorption onto Catalyst The amine product can sometimes adsorb onto the surface of the catalyst. To minimize this, wash the filtered catalyst thoroughly with a polar solvent in which the product is soluble, such as ethanol (B145695) or methanol.

Problem: The isolated 3-aminophenylacetonitrile is unstable and darkens over time.

Possible Cause Solution
Oxidation of the Amine Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If possible, convert the amine to a more stable salt (e.g., hydrochloride) for long-term storage.
Residual Metal Impurities If a metal-based reducing agent was used (e.g., iron), trace amounts of metal ions may remain and catalyze oxidation. Ensure the work-up procedure effectively removes all metal byproducts. This may involve thorough washing with aqueous solutions or complexing agents.

Data Presentation

Reaction Product Typical Yield Purity Reference
Hydrolysis (H₂SO₄/H₂O)3-Nitrophenylacetic Acid92-95%>98% after recrystallization[1]
Catalytic Hydrogenation (Pd/C, H₂)3-Aminophenylacetonitrile~85%>95% after recrystallization[4]
Reduction (Fe/Acetic Acid)3-AminophenylacetonitrileVariable, typically >70%>95% after purification[2]

Experimental Protocols

Key Experiment 1: Hydrolysis of this compound to 3-Nitrophenylacetic Acid

Methodology: This protocol is adapted from a procedure for the hydrolysis of p-nitrophenylacetonitrile.[1]

  • In a round-bottomed flask, combine this compound and a solution of sulfuric acid in water.

  • Heat the mixture to boiling under reflux for 15-30 minutes. The solution may darken during this time.

  • After the reaction is complete, cool the mixture and then dilute it with an equal volume of cold water.

  • Further cool the mixture in an ice bath to precipitate the crude 3-nitrophenylacetic acid.

  • Collect the precipitate by vacuum filtration and wash it several times with ice-cold water.

  • For purification, recrystallize the crude product from boiling water. If the solution is colored, a small amount of activated charcoal can be added to the boiling solution before hot filtration.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to form crystals of pure 3-nitrophenylacetic acid.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Key Experiment 2: Reduction of this compound to 3-Aminophenylacetonitrile via Catalytic Hydrogenation

Methodology: This protocol is based on a procedure for the reduction of p-nitrophenylacetonitrile.[4]

  • In a pressure reactor, dissolve this compound in ethanol.

  • Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

  • Seal the reactor and replace the air with an inert gas, such as argon, before introducing hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for several hours until the reaction is complete (monitored by hydrogen uptake or TLC/LC-MS).

  • After the reaction, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to recover all the product.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-aminophenylacetonitrile by recrystallization from a suitable solvent, such as 95% ethanol.

Key Experiment 3: Reduction of this compound with Iron in Acetic Acid

Methodology: This is a general procedure for the reduction of aromatic nitro compounds.[2]

  • Dissolve this compound in a mixture of ethanol and glacial acetic acid.

  • Add an excess of iron filings to the solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, filter the hot reaction mixture to remove the iron and iron oxides.

  • Dilute the filtrate with water and then add a base (e.g., sodium carbonate solution) until the solution is basic (pH > 7). Be cautious of foaming if using a carbonate base.

  • The 3-aminophenylacetonitrile may precipitate as a solid. If so, cool the mixture and collect the product by filtration.

  • If the product separates as an oil or remains in solution, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Workflow start Start: this compound reaction Reaction: Heat with H₂SO₄/H₂O start->reaction workup Work-up: 1. Dilute with cold H₂O 2. Cool in ice bath reaction->workup filtration Filtration: Collect crude product workup->filtration purification Purification: Recrystallize from boiling H₂O filtration->purification product Product: 3-Nitrophenylacetic Acid purification->product Reduction_Workflow cluster_catalytic Catalytic Hydrogenation cluster_metal Metal/Acid Reduction start_cat Start: this compound reaction_cat Reaction: H₂/Pd-C in Ethanol start_cat->reaction_cat filtration_cat Work-up: Filter catalyst reaction_cat->filtration_cat evaporation_cat Evaporation: Remove solvent filtration_cat->evaporation_cat purification_cat Purification: Recrystallize from Ethanol evaporation_cat->purification_cat product_cat Product: 3-Aminophenylacetonitrile purification_cat->product_cat start_metal Start: this compound reaction_metal Reaction: Fe in Acetic Acid/Ethanol start_metal->reaction_metal workup_metal Work-up: 1. Filter Fe 2. Basify with Na₂CO₃ reaction_metal->workup_metal isolation_metal Isolation: Precipitation or Extraction workup_metal->isolation_metal purification_metal Purification: Recrystallization or Chromatography isolation_metal->purification_metal product_metal Product: 3-Aminophenylacetonitrile purification_metal->product_metal Troubleshooting_Logic start Problem Encountered During Work-up low_yield Low Product Yield? start->low_yield impure_product Impure Product? start->impure_product no_product No Product Observed? start->no_product check_completion Check Reaction Completion: - Incomplete reaction? - Side reactions? low_yield->check_completion check_extraction Review Extraction/Isolation: - Incorrect pH? - Product water-soluble? low_yield->check_extraction check_purification Review Purification: - Wrong solvent? - Decomposition on silica? impure_product->check_purification no_product->check_extraction incomplete_sol Solution: - Extend reaction time - Adjust temperature check_completion->incomplete_sol extraction_sol Solution: - Adjust pH before extraction - Use different solvent check_extraction->extraction_sol purification_sol Solution: - Choose appropriate recrystallization solvent - Consider alternative purification check_purification->purification_sol

References

Technical Support Center: Crystallization of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-nitrophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.

Troubleshooting Crystallization Issues

This section provides a systematic guide to resolving common problems encountered during the crystallization of this compound.

Problem 1: Poor or No Crystal Formation

Symptoms:

  • The solution remains clear even after cooling.

  • Oiling out occurs, where the compound separates as a liquid instead of a solid.

Possible Causes and Solutions:

CauseSolution
Supersaturation Not Reached The solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities.
Inappropriate Solvent The compound may be too soluble in the chosen solvent at low temperatures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Refer to the solvent selection guide below.
Oiling Out This can happen if the melting point of the solid is lower than the boiling point of thesolvent, or if there are significant impurities depressing the melting point. Try using a lower-boiling point solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble (an anti-solvent) can sometimes induce crystallization.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of pure this compound.
Solution Cooled Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
Problem 2: Low Yield of Crystals

Symptoms:

  • A smaller than expected amount of solid is recovered after filtration.

Possible Causes and Solutions:

CauseSolution
Too Much Solvent Used Using the minimum amount of hot solvent to fully dissolve the compound is crucial. To check for this, take the filtrate (mother liquor) and evaporate some of the solvent; if a significant amount of solid appears, too much solvent was used. You can attempt a second crystallization from the mother liquor to recover more product.
Compound is Too Soluble If the compound has significant solubility in the cold solvent, a considerable amount will remain in the mother liquor. Consider a different solvent or a solvent mixture where the compound is less soluble at low temperatures.
Premature Crystallization If the compound crystallizes in the funnel during hot filtration, it can lead to product loss. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
Incomplete Crystallization Ensure the solution is cooled for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can help maximize the yield.
Problem 3: Crystals Are Impure

Symptoms:

  • Crystals are colored (off-white, yellow, or brown).

  • The melting point of the crystals is broad and lower than the literature value (60-62 °C).[1][2]

Possible Causes and Solutions:

CauseSolution
Rapid Crystal Growth Fast crystallization can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed.
Insoluble Impurities Present If the hot solution is not clear, it indicates the presence of insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.
Colored Impurities If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Co-precipitation of Soluble Impurities If impurities have similar solubility profiles to the desired compound, a single crystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on qualitative data, this compound is soluble in chloroform, ethyl acetate, and hot ethanol (B145695).[3] A common and effective technique for compounds like this is to use a mixed solvent system. An ethanol/water mixture is a good starting point. Dissolve the crude this compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

Q2: My this compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be due to a high concentration of impurities lowering the melting point or the use of a solvent with a boiling point higher than the compound's melting point. To resolve this, you can try reheating the solution to dissolve the oil and then adding more solvent to make the solution more dilute before allowing it to cool slowly. Alternatively, using a different solvent system with a lower boiling point can be effective.

Q3: How can I remove colored impurities from my this compound?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of charcoal to the hot, dissolved solution, swirl, and then perform a hot gravity filtration to remove the charcoal. Be mindful that using too much charcoal can lead to a loss of your desired product.

Q4: The yield of my recrystallization is very low. How can I improve it?

A4: Low yield is often due to using too much solvent. It is critical to use the minimum amount of hot solvent required to just dissolve the solid. If you suspect you've used too much, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Also, ensure you are allowing sufficient time for crystallization to complete, including cooling in an ice bath.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Solubility of p-Nitrophenylacetonitrile in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mole fraction, x10³)
Methanol 2510.2
4025.1
5558.9
Ethanol 257.8
4019.5
5546.3
Isopropanol 255.1
4013.2
5532.4
Ethyl Acetate 2515.3
4034.8
5575.6
Acetone 2522.5
4048.7
5599.8
Toluene 258.9
4021.7
5549.1
Hexane 250.3
400.8
552.1
Water 250.01
400.03
550.08

Data for p-nitrophenylacetonitrile is illustrative and may not perfectly represent the solubility of this compound.

Visualizations

Troubleshooting Crystallization Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe no_xtals No Crystals Form observe->no_xtals Clear Solution oiling_out Oiling Out Occurs observe->oiling_out Liquid Separation low_yield Low Yield observe->low_yield Few Crystals impure_xtals Impure Crystals observe->impure_xtals Discolored/Oily Crystals success Pure Crystals Obtained observe->success Good Crystal Formation sol_no_xtals1 Concentrate Solution no_xtals->sol_no_xtals1 sol_no_xtals2 Scratch Flask / Add Seed Crystal no_xtals->sol_no_xtals2 sol_oiling Use Different Solvent / Add Anti-solvent oiling_out->sol_oiling sol_low_yield Use Less Solvent / Recrystallize Mother Liquor low_yield->sol_low_yield sol_impure Recrystallize / Use Charcoal impure_xtals->sol_impure sol_no_xtals1->cool sol_no_xtals2->cool sol_oiling->start sol_low_yield->start sol_impure->start

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities in 3-Nitrophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: The most prevalent impurities in this compound, typically synthesized via nitration of phenylacetonitrile (B145931), are:

  • Positional Isomers: 2-Nitrophenylacetonitrile (ortho-isomer) and 4-Nitrophenylacetonitrile (para-isomer) are the most common process-related impurities. Their formation is a direct consequence of the electrophilic aromatic substitution reaction not being perfectly regioselective for the meta position.

  • Unreacted Starting Material: Residual Phenylacetonitrile may be present if the reaction does not go to completion.

  • Hydrolysis Products: Under the acidic and aqueous conditions of the reaction and work-up, the nitrile group can undergo hydrolysis to form 3-Nitrophenylacetamide and subsequently 3-Nitrophenylacetic acid.[1][2][3][4]

  • Dinitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to the formation of dinitrophenylacetonitrile isomers.

Q2: How are the isomeric impurities (2- and 4-Nitrophenylacetonitrile) formed?

A2: The nitration of phenylacetonitrile involves the reaction of the aromatic ring with a nitronium ion (NO₂⁺), which is generated in situ from a mixture of nitric acid and a strong acid, typically sulfuric acid. The cyanoethyl group (-CH₂CN) is a meta-directing group, meaning it directs incoming electrophiles to the meta position (position 3). However, this directing effect is not absolute, and small amounts of substitution at the ortho (position 2) and para (position 4) positions occur, leading to the formation of the corresponding isomers. The ratio of these isomers is highly dependent on the reaction conditions.

Q3: What factors influence the formation of hydrolysis-related impurities?

A3: The formation of 3-Nitrophenylacetamide and 3-Nitrophenylacetic acid is primarily influenced by:

  • Reaction Temperature: Higher reaction temperatures can promote the hydrolysis of the nitrile group.[5]

  • Reaction Time: Extended reaction times in the acidic medium can increase the extent of hydrolysis.

  • Water Content: The presence of excess water in the reaction mixture or during the work-up can facilitate the hydrolysis of the nitrile.

Q4: Can impurities from the starting material affect the final product?

A4: Yes, impurities present in the starting phenylacetonitrile can be carried through the synthesis or react to form new impurities. For instance, if the phenylacetonitrile contains other substituted benzene (B151609) derivatives, they may also undergo nitration, leading to a more complex impurity profile in the final product. It is crucial to use high-purity starting materials for the synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: High levels of isomeric impurities (2- and 4-nitrophenylacetonitrile) in the crude product.

  • Probable Cause: Inadequate control of reaction temperature or incorrect ratio of nitrating agents. The regioselectivity of the nitration reaction is sensitive to these parameters.

  • Suggested Solution:

    • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, during the addition of the nitrating agent. Carefully monitor the internal temperature of the reaction vessel.

    • Nitrating Agent Ratio: Ensure the correct molar ratio of nitric acid to sulfuric acid is used to generate the nitronium ion efficiently without promoting side reactions.

    • Purification: If isomeric impurities are still present, purification by fractional crystallization or preparative chromatography may be necessary. Recrystallization from an ethanol-water mixture can significantly reduce the levels of isomers. A patent for the para-isomer reported that after recrystallization from ethanol-water, the purity was 99.11%, with only 0.17% ortho and 0.72% meta isomers remaining.[6]

Problem 2: Significant amount of unreacted phenylacetonitrile in the final product.

  • Probable Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing.

  • Suggested Solution:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration after the addition of the nitrating agent. Monitoring the reaction by TLC or HPLC can help determine the point of completion.

    • Temperature: While low temperatures are crucial during the addition of reagents, allowing the reaction to stir at a slightly higher temperature (e.g., room temperature) for a period after the addition can help drive the reaction to completion.

    • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture of the reactants.

Problem 3: Presence of hydrolysis products (3-nitrophenylacetamide and 3-nitrophenylacetic acid).

  • Probable Cause: Exposure to high temperatures or prolonged contact with the acidic aqueous environment during the reaction or work-up.

  • Suggested Solution:

    • Temperature Control: Strictly control the reaction temperature to minimize hydrolysis.

    • Work-up Procedure: Perform the aqueous work-up promptly and at a low temperature. Avoid prolonged heating of the product in the presence of acid or base.

    • Purification: These more polar impurities can often be removed by recrystallization or by washing the organic extract with a basic solution (e.g., sodium bicarbonate) to remove the acidic impurity (3-nitrophenylacetic acid).

Data Presentation

Table 1: Common Impurities in this compound and their Typical Characteristics

Impurity NameChemical StructureMolar Mass ( g/mol )Typical Formation Pathway
This compound O₂N-C₆H₄-CH₂CN (meta)162.15Desired Product
2-NitrophenylacetonitrileO₂N-C₆H₄-CH₂CN (ortho)162.15Isomeric byproduct of nitration
4-NitrophenylacetonitrileO₂N-C₆H₄-CH₂CN (para)162.15Isomeric byproduct of nitration
PhenylacetonitrileC₆H₅-CH₂CN117.15Unreacted starting material
3-NitrophenylacetamideO₂N-C₆H₄-CH₂CONH₂180.16Partial hydrolysis of the nitrile
3-Nitrophenylacetic acidO₂N-C₆H₄-CH₂COOH181.15Complete hydrolysis of the nitrile

Table 2: Example of Impurity Profile of Crude p-Nitrophenylacetonitrile Before and After Recrystallization (Data adapted from a patent for the para-isomer) [6]

IsomerPercentage in Crude ProductPercentage after Recrystallization
p-NitrophenylacetonitrileNot specified99.11%
o-NitrophenylacetonitrileNot specified0.17%
m-NitrophenylacetonitrileNot specified0.72%

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Addition of Phenylacetonitrile: To the cooled nitrating mixture, add phenylacetonitrile dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20°C) for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol (B145695) and water is a common and effective solvent system for the recrystallization of nitrophenylacetonitriles.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a low temperature.

Protocol 3: Analytical Method - High-Performance Liquid Chromatography (HPLC) (Example)

This is an illustrative method; specific conditions may need to be optimized.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer like 0.1% acetic acid in water). For example, a starting composition of 30:70 acetonitrile:water, ramping to 70:30 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile.

A patent for p-nitrophenylacetonitrile suggests the following HPLC conditions for isomer separation: Nova-pak C18 column, detection at 254 nm, with retention times of approximately 1.037 min for the ortho-isomer, 1.875 min for the meta-isomer, and 1.982 min for the para-isomer.[6]

Mandatory Visualization

Impurity_Formation_Pathway Phenylacetonitrile Phenylacetonitrile (Starting Material) Nitration Nitration (HNO3, H2SO4) Phenylacetonitrile->Nitration Crude_Product Crude Product Mixture Nitration->Crude_Product Three_NPA This compound (Desired Product) Crude_Product->Three_NPA Major Two_NPA 2-Nitrophenylacetonitrile (ortho-Isomer) Crude_Product->Two_NPA Minor Four_NPA 4-Nitrophenylacetonitrile (para-Isomer) Crude_Product->Four_NPA Minor Unreacted_SM Unreacted Phenylacetonitrile Crude_Product->Unreacted_SM Trace Hydrolysis Hydrolysis (H2O, H+) Three_NPA->Hydrolysis Amide 3-Nitrophenylacetamide Hydrolysis->Amide Partial Acid 3-Nitrophenylacetic Acid Hydrolysis->Acid Complete Amide->Hydrolysis Further

Caption: Impurity formation pathway in the synthesis of this compound.

Troubleshooting_Workflow Start Start: Synthesis of This compound Analysis Analyze Crude Product (e.g., by HPLC) Start->Analysis Purity_Check Purity Acceptable? Analysis->Purity_Check End End: Purified Product Purity_Check->End Yes Impurity_ID Identify Major Impurities Purity_Check->Impurity_ID No Isomers High Isomer Content? Impurity_ID->Isomers Unreacted_SM High Unreacted SM? Isomers->Unreacted_SM No Optimize_Temp Optimize Reaction Temperature & Reagent Ratio Isomers->Optimize_Temp Yes Hydrolysis_Imp Hydrolysis Products? Unreacted_SM->Hydrolysis_Imp No Optimize_Time Increase Reaction Time/Temperature Unreacted_SM->Optimize_Time Yes Optimize_Workup Optimize Work-up (Temperature, Duration) Hydrolysis_Imp->Optimize_Workup Yes Purification Purify by Recrystallization/ Chromatography Hydrolysis_Imp->Purification No Optimize_Temp->Purification Optimize_Time->Purification Optimize_Workup->Purification Purification->Analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Nitrophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the electrophilic nitration of phenylacetonitrile (B145931). This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Variations of this method may employ different nitrating agents to control regioselectivity and improve safety.

Q2: What are the primary safety concerns when scaling up this synthesis?

The nitration of phenylacetonitrile is a highly exothermic reaction, posing a significant risk of thermal runaway if not properly controlled. Key safety concerns include:

  • Thermal Runaway: Rapid, uncontrolled increases in temperature can lead to vigorous decomposition and potential explosion.

  • Formation of Explosive Byproducts: Over-nitration can lead to the formation of polynitrated compounds, which may be explosive.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Additionally, the reaction can release toxic nitrogen oxide gases.

  • Handling of Cyanide-Containing Compounds: Phenylacetonitrile and its derivatives are toxic and require careful handling to avoid exposure.

Q3: How does reaction temperature affect the outcome of the synthesis?

Precise temperature control is critical for both safety and product selectivity.

  • Low Temperatures (0-10°C): Generally favored for controlling the exothermic reaction, minimizing side reactions, and improving the selectivity for the meta-isomer.

  • Elevated Temperatures: Can increase the reaction rate but also significantly increases the risk of thermal runaway and the formation of unwanted ortho- and para-isomers, as well as oxidation byproducts.

Q4: What is the role of sulfuric acid in the nitration of phenylacetonitrile?

Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also absorbs the water generated during the reaction, which would otherwise dilute the nitric acid and slow down the reaction rate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Poor mixing, especially in heterogeneous reaction mixtures. 3. Sub-optimal ratio of nitrating agents. 4. Product loss during workup and purification.1. Gradually increase the reaction temperature while carefully monitoring the exotherm. Extend the reaction time. 2. Increase the agitation speed to improve mass transfer between the organic and aqueous phases. 3. Optimize the molar ratio of nitric acid and sulfuric acid to phenylacetonitrile. 4. Ensure efficient extraction and minimize transfers. Use an appropriate recrystallization solvent to maximize product recovery.
Formation of Unwanted Isomers (ortho/para) 1. Reaction temperature is too high. 2. Incorrect ratio of acids in the nitrating mixture.1. Maintain a low reaction temperature (e.g., 0-5°C) throughout the addition of the nitrating agent. 2. Adjust the composition of the mixed acid. Some studies suggest that the use of a directional nitrating agent like

Technical Support Center: 3-Nitrophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the moisture sensitivity of reactions involving 3-Nitrophenylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development to help ensure the success and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control moisture when using this compound?

Moisture control is paramount because the nitrile functional group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. Water can react with the nitrile to form the corresponding carboxylic acid, 3-nitrophenylacetic acid.[1][2] This side reaction consumes the starting material, reduces the yield of the desired product, and introduces an acidic impurity that can complicate purification.

Q2: What are the common signs of moisture contamination in my reaction?

Several indicators may suggest the presence of excess moisture:

  • Low Yield: A significantly lower than expected yield of the target product is a primary sign.

  • Presence of an Acidic Byproduct: During aqueous workup, if the product requires extraction from a basic solution, the hydrolyzed 3-nitrophenylacetic acid will remain in the aqueous layer as its carboxylate salt, leading to product loss.

  • Inconsistent Results: Unexplained variations in yield or purity between reaction batches often point to differing levels of moisture contamination.

  • Analytical Discrepancies: Techniques like TLC may show an additional, more polar spot, while NMR or HPLC analysis of the crude product will reveal peaks corresponding to 3-nitrophenylacetic acid.[3][4]

Q3: How should this compound be properly stored and handled to prevent moisture exposure?

To maintain its integrity, this compound should be handled as a moisture-sensitive compound.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Using a desiccator is highly recommended for long-term storage.

  • Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and adding it to a reaction.[8] Minimize its exposure time to the ambient atmosphere.

Q4: My reaction yield is low, and I suspect hydrolysis has occurred. How can I definitively confirm this?

The most effective way to confirm hydrolysis is to detect the presence of the byproduct, 3-nitrophenylacetic acid.[9]

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material and the acidic byproduct.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can identify the characteristic peaks of 3-nitrophenylacetic acid, which will differ from those of the starting nitrile.

  • Workup Analysis: Acidifying the basic aqueous layer from your workup and extracting it with an organic solvent may allow you to isolate the 3-nitrophenylacetic acid byproduct, confirming its formation.

Q5: What are the best practices for setting up a moisture-sensitive reaction involving this compound?

To ensure an anhydrous environment, the following practices are essential:

  • Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas or in a desiccator just before use. Flame-drying under vacuum is also a common and effective technique.

  • Solvents and Reagents: Use anhydrous grade solvents. If not available, solvents should be freshly distilled from an appropriate drying agent. Other liquid reagents should also be verified to be dry.

  • Inert Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas like nitrogen or argon, using equipment such as a Schlenk line or a glovebox.[8]

Troubleshooting Guide

Problem: Low or No Yield of the Desired Product
Possible CauseRecommended Solution
Hydrolysis of this compound The nitrile starting material may have degraded due to moisture in the solvents, reagents, or from improperly dried glassware.
Degradation During Workup The desired product might be unstable to the acidic or basic conditions used during the aqueous workup, especially if moisture is present.[11]
Solution Steps 1. Verify Reagent Quality: Check the purity of the this compound via NMR or melting point. 2. Ensure Anhydrous Conditions: Re-run the reaction using freshly dried solvents and flame-dried glassware under a strict inert atmosphere. 3. Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of both the product and any byproducts. 4. Modify Workup: If the product is sensitive, consider a non-aqueous workup or use milder quenchers.
Problem: Presence of an Unexpected Byproduct
Possible CauseRecommended Solution
Formation of 3-Nitrophenylacetic Acid The most likely byproduct resulting from moisture contamination is 3-nitrophenylacetic acid.[9][12]
Solution Steps 1. Isolate and Characterize: If possible, isolate the byproduct and characterize it using standard analytical techniques (NMR, MS, IR) to confirm its identity. 2. Analytical Confirmation: Use HPLC to compare the retention time of the byproduct with a known standard of 3-nitrophenylacetic acid. 3. Review and Refine Protocol: Once hydrolysis is confirmed, rigorously implement anhydrous techniques as described in the FAQs and the workflow diagram below.

Data on Moisture Impact

Table 1: Illustrative Impact of Moisture on a Hypothetical Reaction Yield

Water Content in Solvent (ppm)Hypothetical Yield of Desired Product (%)Percentage of Hydrolyzed Byproduct (%)
< 10 (Anhydrous)95< 1
50887
1007518
5004055
Note: Data are representative and intended to illustrate the trend. Actual results will vary based on specific reaction conditions (temperature, catalyst, reaction time).

Visualized Workflows and Pathways

Hydrolysis Pathway

The diagram below illustrates the primary reaction of concern where this compound is hydrolyzed to 3-nitrophenylacetic acid in the presence of water.

G Start This compound Product 3-Nitrophenylacetic Acid (Byproduct) Start->Product Hydrolysis Water H₂O (Moisture) Water->Start Condition Acid or Base (Catalyst) Condition->Start

Caption: The hydrolysis of this compound to an unwanted byproduct.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose if moisture is the root cause of a low-yielding reaction.

G start Low Reaction Yield check_crude Analyze Crude Product (TLC, NMR, HPLC) start->check_crude byproduct_found Unexpected Byproduct Detected? check_crude->byproduct_found confirm_hydrolysis Confirm Byproduct is 3-Nitrophenylacetic Acid byproduct_found->confirm_hydrolysis  Yes other_issues Investigate Other Issues: - Reagent Purity - Temperature - Stoichiometry byproduct_found->other_issues  No is_hydrolysis Hydrolysis Confirmed? confirm_hydrolysis->is_hydrolysis implement_dry Implement Strict Anhydrous Techniques is_hydrolysis->implement_dry  Yes is_hydrolysis->other_issues  No end Reaction Optimized implement_dry->end

Caption: A step-by-step guide to troubleshooting low yields in reactions.

Experimental Protocols

Protocol 1: General Procedure for Moisture-Sensitive Reactions
  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 120°C for at least 4 hours. Assemble the apparatus while still hot under a positive flow of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: Use anhydrous grade solvents directly from a sealed bottle or a solvent purification system. Solid reagents should be dried in a vacuum oven or desiccator as appropriate.

  • Reaction Setup: Add the magnetic stir bar and solid this compound to the reaction flask under a strong flow of inert gas. Seal the flask with a septum.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula.

  • Reagent Addition: Add any other reagents via syringe through the septum. For reagents that are particularly air or moisture-sensitive, use of a Schlenk line is recommended.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system. Heat or cool the reaction as required by the specific procedure.

  • Quenching and Workup: Upon completion, cool the reaction to the appropriate temperature and quench cautiously, keeping in mind the potential sensitivity of the product to aqueous acidic or basic conditions.

Protocol 2: Analytical HPLC Method for Detecting Hydrolysis

This protocol provides a general method to detect the presence of 3-nitrophenylacetic acid in a sample of this compound.

  • Objective: To separate this compound from its hydrolysis product, 3-nitrophenylacetic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or the starting material in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Expected Outcome: 3-nitrophenylacetic acid, being more polar, will have a shorter retention time than the less polar this compound. Comparing the chromatogram of the sample to a standard of 3-nitrophenylacetic acid will confirm its presence.

References

Technical Support Center: Reactions of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitrophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during chemical reactions involving this compound. While this compound itself is not classified as a highly air-sensitive compound for storage, its reactions, particularly those involving the activation of the benzylic protons, can be sensitive to atmospheric oxygen and moisture.

This guide provides detailed FAQs, troubleshooting protocols, and experimental workflows to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Is this compound an air-sensitive compound?

A1: this compound is a solid that is stable under normal atmospheric conditions for storage and handling.[1] Safety data sheets recommend storing it in a tightly closed container in a cool, dry, and well-ventilated place.[1] However, the reactions involving this compound can be sensitive to air (oxygen) and moisture, especially when strong bases are used to generate the carbanion intermediate.

Q2: I am seeing a low yield in my alkylation reaction with this compound. Could this be due to air sensitivity?

A2: Yes, it is possible. Alkylation of this compound typically involves deprotonation with a base to form a nucleophilic carbanion. This carbanion can be sensitive to oxygen. The presence of oxygen can lead to oxidative side reactions, which can consume the carbanion and reduce the yield of the desired alkylated product. It is highly recommended to perform such reactions under an inert atmosphere (e.g., nitrogen or argon).

Q3: My Knoevenagel condensation reaction with this compound is giving me impure product and a low yield. What are the common causes?

A3: Low yields and impurities in Knoevenagel condensations can stem from several factors.[1] While a catalyst is typically used, the reaction produces water as a byproduct.[1] Failure to remove this water can shift the equilibrium back towards the reactants, thus lowering the conversion rate.[1] While not always strictly necessary, running the reaction under an inert atmosphere can prevent potential oxidation of starting materials or products, especially if the reaction is heated for an extended period.

Q4: What precautions should I take when using a strong base like sodium hydride (NaH) with this compound?

A4: Sodium hydride is a powerful base that is highly reactive with water and can ignite in air, especially in the presence of moisture.[2][3][4] Therefore, it is critical to use anhydrous solvents and maintain a strictly inert atmosphere (nitrogen or argon) throughout the entire procedure.[2][3] This includes the handling of the NaH dispersion and the reaction itself. Failure to do so can result in a fire hazard and complete failure of the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Base-Mediated Reactions (e.g., Alkylation, Aldol-type reactions)
Potential Cause Troubleshooting Step Expected Outcome
Presence of Oxygen Degas the solvent prior to use. Purge the reaction flask with an inert gas (N₂ or Ar) for 10-15 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.Minimized oxidation of the carbanion intermediate, leading to a higher yield of the desired product.
Presence of Moisture Use anhydrous solvents. Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas. Use freshly opened or properly stored anhydrous reagents.Complete deprotonation of this compound and prevention of quenching of the carbanion by water.
Base Inactivity Use a fresh batch of the base. If using a solid base like NaH, ensure it has been stored correctly to prevent deactivation from atmospheric moisture.Efficient generation of the carbanion, leading to a higher reaction rate and yield.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. Ensure accurate weighing and transfer of all reagents.Optimal conversion of the limiting reagent.
Issue 2: Formation of Impurities in Condensation Reactions (e.g., Knoevenagel Condensation)
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions If the reaction is run at elevated temperatures, consider lowering the temperature. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to byproduct formation.Reduced formation of thermal degradation or other side products.
Water Buildup For reactions that produce water, use a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., toluene).[1]Drives the reaction equilibrium towards the product side, increasing the yield.
Oxidation While less common for Knoevenagel reactions, if your product is potentially susceptible to oxidation, running the reaction under an inert atmosphere can improve purity.A cleaner reaction profile with fewer unidentified impurities.
Impure Starting Materials Check the purity of your this compound and the aldehyde/ketone partner. Purify if necessary before the reaction.A cleaner product with fewer starting material-related impurities.

Experimental Protocols & Workflows

General Protocol for Alkylation of this compound under Inert Atmosphere

This protocol outlines a general procedure for the alkylation of this compound using a strong base and an alkyl halide.

1. Preparation:

  • Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.

  • Use a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet.

2. Reagent Addition:

  • To the flask, add anhydrous solvent (e.g., THF, DMF) via a syringe.

  • Add this compound to the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • Slowly add the base (e.g., NaH, LDA solution) via a syringe while stirring.

3. Reaction:

  • After the addition of the base, stir the mixture for a specified time to ensure complete deprotonation.

  • Slowly add the alkyl halide via a syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

4. Work-up:

  • Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagrams

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Assemble_Apparatus Assemble under N2/Ar Dry_Glassware->Assemble_Apparatus Add_Solvent_Substrate Add Anhydrous Solvent & this compound Assemble_Apparatus->Add_Solvent_Substrate Cool Cool to 0 °C Add_Solvent_Substrate->Cool Add_Base Add Base (e.g., NaH) Cool->Add_Base Add_Electrophile Add Alkyl Halide Add_Base->Add_Electrophile Stir Stir & Monitor (TLC) Add_Electrophile->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify

References

Validation & Comparative

A Comparative Guide to the Synthesis of Nitrophenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, nitrophenylacetonitriles are crucial intermediates. Their synthesis is pivotal for the creation of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of common synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method based on desired isomer, yield, safety, and scalability.

Comparison of Synthesis Methods

Four primary methods for the synthesis of nitrophenylacetonitriles are compared below: Direct Nitration of Phenylacetonitrile (B145931), Cyanation of Nitrobenzyl Halides, Vicarious Nucleophilic Substitution (VNS), and a two-step route involving tert-butyl cyanoacetate (B8463686) for ortho-substituted derivatives. Each method presents distinct advantages and limitations in terms of regioselectivity, yield, and reagent toxicity.

MethodStarting Material(s)Key Reagents & ConditionsProduct(s)Yield (%)AdvantagesDisadvantages
1. Direct Nitration Phenylacetonitrilea) HNO₃ / H₂SO₄, 10-20°C, 2hMixture of o- and p-isomers50-54% (para)Simple, one-step reaction using common reagents.Poor regioselectivity, formation of hard-to-separate isomers, generation of significant acidic waste.
b) HNO₃ / H₃PO₄ / H₂SO₄, 15-20°C, 2.5hPrimarily p-isomer70.5% (para)Higher yield and improved regioselectivity for the para isomer.Requires a specific mixed acid formulation, still produces acidic waste.
2. Cyanation p-Nitrobenzyl halideNaCN, DMSO, H₂SO₄p-Nitrophenylacetonitrile~40%Utilizes readily available starting materials.Low yield due to side reactions (e.g., formation of dinitrostilbene (B14013056) derivatives), uses highly toxic cyanide salts.
3. VNS Nitrobenzene, ChloroacetonitrileStrong base (e.g., KOH or Cs₂CO₃) in DMF or DMSOMixture of o- and p-isomersNot specified, but highly o-selective (10:1 ratio)Direct C-H functionalization, avoids pre-functionalized substrates.Requires strong base, may yield isomer mixtures (though often with high selectivity for one), requires anhydrous conditions.
4. tert-Butyl Cyanoacetate Route o-Nitrohalobenzene, tert-Butyl cyanoacetate1. Base (e.g., K₂CO₃), DMF, 100°C2. Acid (e.g., p-TsOH), Toluene (B28343), refluxo-Nitrophenylacetonitrile derivatives>85% (overall)High yield, good for specifically producing ortho-substituted products, avoids highly toxic cyanides in the main steps.Two-step process, requires specific cyanoacetate reagent.

Experimental Protocols

Method 1b: Directional Nitration of Phenylacetonitrile for p-Nitrophenylacetonitrile

This method offers improved yield and selectivity for the para-isomer compared to standard mixed-acid nitration.

Procedure:

  • Prepare the directional nitrating agent by adding 65% nitric acid (1 mol), 85% phosphoric acid (0.65 mol), and 98% sulfuric acid (1.49 mol) to a reactor equipped with a thermometer and mechanical stirrer. The temperature is maintained at 10-15°C during mixing.[1]

  • Slowly add 98% phenylacetonitrile to the nitrating agent. The molar ratio of phenylacetonitrile to nitric acid should be 1:1.145.[1]

  • Maintain the reaction temperature at 15-20°C with stirring for 2.5 hours.[1]

  • After the reaction is complete, pour the mixture into crushed ice to precipitate the product.[2]

  • Filter the solid product, wash it with water until neutral, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain p-nitrophenylacetonitrile as pale yellow, needle-like crystals. The reported yield under these optimized conditions is approximately 70.5%.[1]

Method 2: Cyanation of p-Nitrobenzyl Halide

This classical nucleophilic substitution is a straightforward approach, though yields can be modest.

Procedure:

  • Dissolve p-nitrobenzyl halide (e.g., bromide or chloride) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • In a separate vessel, prepare a mixture of sodium cyanide in DMSO.

  • Slowly add the sodium cyanide solution to the p-nitrobenzyl halide solution. Due to the high reactivity of the halide and the basicity of sodium cyanide, side reactions leading to 4,4'-dinitrostilbene (B1234727) derivatives are common.[2]

  • To suppress side reactions, a certain amount of concentrated sulfuric acid can be added to the reaction mixture.[2]

  • After the reaction is complete, the mixture is worked up, typically by quenching with water and extracting the product with an organic solvent.

  • The product is purified by crystallization. The reported yield for this improved method is around 40%.[1]

Method 4: Two-Step Synthesis of 2-Nitrophenylacetonitrile (B16159) Derivatives

This high-yield method is particularly effective for preparing ortho-nitrophenylacetonitriles from the corresponding ortho-nitrohaloarenes.

Step 1: Reaction with tert-butyl cyanoacetate

  • In a three-necked flask, add the starting o-nitrohalobenzene (e.g., 2,6-dichloronitrobenzene, 4.65g), tert-butyl cyanoacetate (3.6g), a base such as potassium carbonate (5g), and dimethylformamide (DMF, 50mL).

  • Heat the mixture with stirring to 100°C for 8 hours.

  • After cooling, pour the reaction mixture into a mixture of ice and water (200mL).

  • Acidify with hydrochloric acid and extract the product with ethyl acetate (B1210297).

  • Remove the ethyl acetate via rotary evaporation to yield the intermediate ester.

Step 2: Decarboxylation

  • To the crude ester from the previous step, add p-toluenesulfonic acid (0.5g) and toluene (25mL).

  • Reflux the mixture for 18 hours.

  • After cooling, pour the reaction solution into water and separate the organic layer.

  • Remove the toluene via rotary evaporation.

  • Recrystallize the residue to obtain the final 2-nitrophenylacetonitrile product. The overall yield for this two-step process is reported to be higher than 85%.

Synthesis Pathways Overview

The logical relationships between the different synthetic strategies are illustrated below. The diagram shows how common starting materials can be transformed into the target nitrophenylacetonitriles through distinct chemical routes.

Synthesis_Pathways Phenylacetonitrile Phenylacetonitrile Nitration Direct Nitration Phenylacetonitrile->Nitration HNO₃ / H₂SO₄ (or + H₃PO₄) Nitrobenzene Nitrobenzene VNS Vicarious Nucleophilic Substitution (VNS) Nitrobenzene->VNS + Chloroacetonitrile + Strong Base o_Nitrohalobenzene o-Nitrohalobenzene TwoStep Two-Step Synthesis (tert-Butyl Cyanoacetate) o_Nitrohalobenzene->TwoStep + t-Bu Cyanoacetate then Decarboxylation p_Nitrobenzyl_halide p-Nitrobenzyl Halide Cyanation Cyanation p_Nitrobenzyl_halide->Cyanation + NaCN p_NPAN 4-Nitrophenylacetonitrile Nitration->p_NPAN High p-selectivity with H₃PO₄ Isomer_Mix o/p Isomer Mixture Nitration->Isomer_Mix VNS->Isomer_Mix o:p ratio ~10:1 Cyanation->p_NPAN o_NPAN 2-Nitrophenylacetonitrile TwoStep->o_NPAN High Yield

Caption: Synthetic routes to nitrophenylacetonitriles.

References

A Spectroscopic Showdown: Unmasking the Isomers of Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the spectroscopic signatures of 2-nitrophenylacetonitrile, 3-nitrophenylacetonitrile, and 4-nitrophenylacetonitrile, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization.

The positional isomerism of the nitro group on the phenyl ring of nitrophenylacetonitrile imparts distinct electronic and steric environments, resulting in unique spectroscopic fingerprints for each molecule. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for structure-activity relationship studies in medicinal chemistry. This guide provides a detailed comparison of the ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopic data for the ortho (2-), meta (3-), and para (4-) isomers of nitrophenylacetonitrile.

Data at a Glance: A Comparative Summary

The following tables summarize the key quantitative spectroscopic data for the three isomers, facilitating a rapid comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
IsomerChemical Shift (δ) of -CH₂Chemical Shift (δ) of Aromatic Protons
2-Nitrophenylacetonitrile 4.15 (s)7.60-7.85 (m, 3H), 8.25 (d, 1H)
This compound 3.90 (s)7.65 (t, 1H), 7.85 (d, 1H), 8.30 (d, 1H), 8.40 (s, 1H)
4-Nitrophenylacetonitrile 3.92 (s)7.56 (d, 2H), 8.25 (d, 2H)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
Isomer-CH₂-CNC-NO₂Other Aromatic Carbons
2-Nitrophenylacetonitrile 22.0116.5147.0125.5, 129.5, 133.0, 134.0, 134.5
This compound 22.5117.0148.5123.0, 124.0, 130.0, 135.0, 136.0
4-Nitrophenylacetonitrile 23.0117.5148.0124.5, 129.0, 138.0
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
Isomerν(C≡N)ν(NO₂) asymmetricν(NO₂) symmetricAromatic ν(C-H)
2-Nitrophenylacetonitrile ~2250~1525~1350~3100
This compound ~2255~1530~1355~3100
4-Nitrophenylacetonitrile ~2250~1520~1345~3100
Table 4: Mass Spectrometry Data (m/z)
IsomerMolecular Ion (M⁺)Key Fragment Ions
2-Nitrophenylacetonitrile 162135, 116, 89[1]
This compound 162116
4-Nitrophenylacetonitrile 162116, 89[2]
Table 5: UV-Vis Spectroscopic Data
Isomerλmax (nm)Solvent
2-Nitrophenylacetonitrile ~265Not specified[1]
This compound Data not readily available-
4-Nitrophenylacetonitrile ~274Not specified

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a generalized methodology for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the nitrophenylacetonitrile isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The FT-IR spectrum is recorded using a spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the isomer (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source, is used for the analysis.

  • GC Conditions: A capillary column (e.g., a nonpolar DB-5 or equivalent) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The injector and transfer line temperatures are maintained at an elevated temperature (e.g., 250 °C).

  • MS Conditions: The mass spectrometer is set to scan a mass range of, for example, 40-400 atomic mass units (amu). Electron ionization is performed at a standard energy of 70 eV.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed for the molecular ion and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the nitrophenylacetonitrile isomer is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol, to an appropriate concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a wavelength range of, for example, 200-400 nm. A baseline correction is performed using a cuvette containing the pure solvent.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Isomer Relationships

The structural relationship between the three isomers is a key determinant of their differing spectroscopic properties. The position of the electron-withdrawing nitro group influences the electron density distribution within the aromatic ring and the chemical environment of the benzylic protons.

G Structural Relationship of Nitrophenylacetonitrile Isomers cluster_isomers Nitrophenylacetonitrile Isomers 2-Nitrophenylacetonitrile 2-Nitrophenylacetonitrile This compound This compound 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Parent Structure Phenylacetonitrile Parent Structure->2-Nitrophenylacetonitrile Ortho-nitration Parent Structure->this compound Meta-nitration Parent Structure->4-Nitrophenylacetonitrile Para-nitration

Caption: Isomeric relationship of nitrophenylacetonitriles.

References

Biological Activity of 3-Nitrophenylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-nitrophenylacetonitrile scaffold is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the reported anticancer and antimicrobial properties of compounds structurally related to this compound, supported by available experimental data. Due to a lack of comprehensive studies on a homologous series of this compound derivatives, this guide draws upon data from structurally similar nitro- and nitrile-containing compounds to provide insights into their potential therapeutic applications.

Anticancer Activity

Derivatives incorporating the nitrophenyl moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.

Comparative Anticancer Activity of Related Nitro- and Nitrile-Containing Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of various derivatives that share structural similarities with this compound. It is important to note that these are not direct derivatives but provide a valuable comparison of the potential efficacy of this chemical class.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-linked 3-nitrophenyl chalcone [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]HCT-116 (Colon)1.71[1]
HT-29 (Colon)7.76[1]
CCD-18Co (Normal Colon)>10[1]
3-Nitro-4-chromanones Amide Derivative 36Castration-Resistant Prostate Cancer CellsPotent (Specific value not provided in abstract)[2][3]
2-Phenylacrylonitrile (B1297842) Derivatives Compound 1g2aHCT116 (Colon)0.0059[4]
BEL-7402 (Liver)0.0078[4]

Antimicrobial Activity

The nitroaromatic and nitrile functionalities are present in numerous compounds with established antimicrobial properties. These derivatives often exhibit activity against a broad spectrum of bacteria and fungi by interfering with essential cellular processes.

Comparative Antimicrobial Activity of Related Nitro-Containing Compounds

The table below presents the Minimum Inhibitory Concentration (MIC) values for nitro-containing compounds against various microbial strains, offering a comparative look at their potential antimicrobial efficacy.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Nitro-containing Benzothiazoles Compound 10Pseudomonas aeruginosaSignificant Activity (Specific value not provided)[5]
Compound 11Pseudomonas aeruginosaSignificant Activity (Specific value not provided)[5]
Compound 12Pseudomonas aeruginosaSignificant Activity (Specific value not provided)[5]
Halogenated Nitro Derivatives Compounds 9b-9dStaphylococcus aureus15.6 - 62.5[5]
Candida sp.15.6 - 62.5 (MFC)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of the discussed compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Cancer

The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and apoptosis. Many anticancer agents exert their effects by targeting components of these pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: The PI3K/Akt signaling pathway.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellProliferation

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of novel chemical compounds.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial HitIdentification Hit Identification (Active Compounds) Anticancer->HitIdentification Antimicrobial->HitIdentification Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) HitIdentification->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: Workflow for biological activity screening.

References

Purity Analysis of Commercial 3-Nitrophenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 3-Nitrophenylacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity assessment.

Commercial Landscape: A Purity Overview

The stated purity of this compound from commercial suppliers is typically high, often exceeding 98%. However, the nature and quantity of residual impurities can vary between manufacturers and even between different batches from the same supplier. These impurities can arise from the synthetic route employed, purification methods, and storage conditions.

Common potential impurities in commercially available this compound may include positional isomers (2- and 4-nitrophenylacetonitrile), unreacted starting materials such as phenylacetonitrile, and byproducts of the nitration process. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).

Table 1: Comparison of Stated Purity of Commercial this compound

SupplierProduct NumberStated Purity (%)Analytical Method
Sigma-Aldrich377937≥99GC
Santa Cruz Biotechnologysc-226007-Refer to CoA
TCI AmericaN0397>98.0GC
Alfa AesarA1435799-
Oakwood Chemical00566898+-

Note: The absence of a specified analytical method from some suppliers underscores the importance of independent purity verification.

Experimental Protocols for Purity Verification

To ensure the quality of this compound for research and development, independent purity analysis is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for separating and quantifying this compound and its non-volatile impurities, particularly positional isomers.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (of known purity)

  • Commercial this compound samples

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare solutions of the commercial this compound samples at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the commercial samples can be determined by comparing the peak area of this compound in the sample chromatogram to that of the standard, or by area normalization if a standard is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (GC grade)

  • This compound standard

  • Commercial this compound samples

Procedure:

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the standard and commercial samples in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

  • Analysis and Data Interpretation: Analyze the samples and identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify the impurities using the peak area of the total ion chromatogram (TIC).

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the relevance of this compound in a drug development context, the following diagrams are provided.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison start Commercial This compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc For HPLC gcms GC-MS Analysis dissolve->gcms For GC-MS data_acq Data Acquisition (Chromatograms/Spectra) hplc->data_acq gcms->data_acq peak_id Peak Identification & Integration data_acq->peak_id purity_calc Purity Calculation & Impurity Profiling peak_id->purity_calc comparison Comparison with Reference Standard & Other Suppliers purity_calc->comparison end Purity Report comparison->end

Caption: Experimental workflow for the purity analysis of this compound.

Nitroaromatic compounds, such as this compound, are precursors to many biologically active molecules. The nitro group is often crucial for the therapeutic effect, as it can be bioreduced in vivo to reactive nitrogen species. These species can induce cellular stress, leading to apoptosis in target cells, a mechanism exploited in certain anticancer and antimicrobial drugs.

Signaling_Pathway drug Drug Candidate (Derived from This compound) cell Target Cell (e.g., Cancer Cell) drug->cell bioreduction Nitroreductases (Cellular Enzymes) drug->bioreduction Bioreduction cell->bioreduction rns Reactive Nitrogen Species (RNS) bioreduction->rns stress Oxidative/Nitrosative Stress rns->stress damage DNA Damage & Protein Modification stress->damage apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Caption: Hypothetical signaling pathway of a drug derived from this compound.

Conclusion

The purity of this compound is a critical parameter that can influence the success of research and drug development projects. While commercial suppliers generally provide high-purity material, this guide demonstrates the importance of independent verification using robust analytical methods like HPLC and GC-MS. The provided protocols offer a solid foundation for establishing in-house quality control procedures. Understanding the potential impurities and their impact, alongside the biological relevance of the nitroaromatic scaffold, empowers researchers to make informed decisions and ensure the integrity of their scientific endeavors.

Validating the Structure of 3-Nitrophenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, rigorous structural validation of synthesized compounds is a critical step to ensure purity, identity, and ultimately, the safety and efficacy of potential therapeutic agents. 3-Nitrophenylacetonitrile, a versatile building block in the synthesis of various pharmaceuticals, requires precise structural confirmation to distinguish it from its isomers and potential byproducts.[1] This guide provides a comparative overview of standard analytical techniques for the structural validation of this compound, complete with experimental data and detailed protocols.

Overview of Structural Validation Techniques

The definitive identification of this compound (C₈H₆N₂O₂) relies on a combination of spectroscopic methods.[2][3] Each technique provides unique and complementary information about the molecule's structure. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

A general workflow for the structural validation of a synthesized product like this compound involves isolating the purified compound and then subjecting it to a series of these spectroscopic analyses.

G cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_conclusion Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: General workflow for synthesis and structural validation.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique depends on the specific information required. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry determines the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Excellent for identifying isomers. Provides detailed structural information.Requires soluble sample. Complex spectra for impure samples.
¹³C NMR Number of unique carbons and their chemical environment.Complements ¹H NMR. Good for determining the carbon skeleton.Lower sensitivity than ¹H NMR. Longer acquisition times.
Mass Spec Molecular weight and elemental formula. Fragmentation patterns can give structural clues.High sensitivity. Determines molecular formula with high accuracy (HRMS).Fragmentation can be complex. Isomers may have identical mass spectra.
IR Spec Presence of specific functional groups (e.g., -C≡N, -NO₂).Fast and non-destructive. Good for quick functional group identification.Provides limited information on the overall molecular structure.

The logical relationship between these techniques in confirming the structure of this compound is that they provide orthogonal pieces of evidence that, when combined, leave little ambiguity.

G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation Compound Synthesized Product IR_Data IR Spectrum (Functional Groups) Compound->IR_Data MS_Data Mass Spectrum (Molecular Weight) Compound->MS_Data NMR_Data NMR Spectra (Connectivity) Compound->NMR_Data FG_ID Identify -C≡N and -NO₂ groups IR_Data->FG_ID MW_Confirm Confirm C₈H₆N₂O₂ MS_Data->MW_Confirm Isomer_ID Determine substitution pattern (meta) NMR_Data->Isomer_ID Final_Structure This compound FG_ID->Final_Structure MW_Confirm->Final_Structure Isomer_ID->Final_Structure

Caption: Logical flow of structural elucidation.

Expected Experimental Data for this compound

The following tables summarize the expected data from the structural analysis of a pure sample of this compound.

Table 1: NMR Spectral Data

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~4.0s2H-CH₂-
¹H~7.6-8.4m4HAromatic protons
¹³C~20-CH₂-
¹³C~117-C≡N
¹³C~124-136Aromatic carbons
¹³C~148C-NO₂

Note: Chemical shifts are approximate and can vary based on the solvent used.

Table 2: Mass Spectrometry and IR Spectroscopy Data

TechniqueFeatureExpected Value
Mass Spec Molecular Ion (M⁺)m/z 162.04
IR Spec Nitrile stretch (-C≡N)~2250 cm⁻¹
IR Spec Nitro stretch (-NO₂)~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric)

Comparison with Alternatives: Isomeric Impurities

During the synthesis of this compound, the formation of its ortho (2-) and para (4-) isomers is possible.[4] Spectroscopic analysis, particularly ¹H NMR, is crucial for distinguishing these isomers.

IsomerKey Distinguishing ¹H NMR Features
2-Nitrophenylacetonitrile Aromatic region will show a different splitting pattern due to the ortho substitution.
This compound Aromatic region typically shows a more complex multiplet.
4-Nitrophenylacetonitrile Aromatic region often simplifies to two doublets due to symmetry.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation : The analysis is performed on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to an appropriate range (e.g., 0-160 ppm).

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent residual peak or an internal standard (e.g., TMS).[6]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).[7]

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.[8]

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300).

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. Compare the exact mass with the theoretical mass of C₈H₆N₂O₂.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Sample (ATR) : Place a small amount of the solid sample directly on the ATR crystal.[9]

    • Solid Sample (KBr Pellet) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent disk.[10]

  • Instrumentation : An FTIR spectrometer is used for the analysis.[11]

  • Data Acquisition :

    • First, acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.[9]

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Look for the sharp nitrile peak and the strong nitro group absorptions.[12]

References

Navigating the Maze of Bioassays: A Comparative Guide to the Potential Cross-Reactivity of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioassay data is paramount. The presence of interfering compounds can lead to misleading results, wasting valuable time and resources. This guide provides a comprehensive comparison of potential cross-reactivity issues associated with 3-Nitrophenylacetonitrile, a compound whose structural features warrant careful consideration in various assay formats. While specific cross-reactivity data for this compound is not extensively documented in publicly available literature, this guide outlines potential interference mechanisms based on its chemical properties and provides detailed experimental protocols to assess and mitigate these risks.

Understanding the Potential for Interference

This compound possesses two key functional groups that could contribute to assay interference: a nitroaromatic ring and a cyanide group. These moieties can interact with assay components in several ways, leading to false-positive or false-negative results.

Potential Mechanisms of Interference:

  • Chemical Reactivity: The electrophilic nature of the nitroaromatic ring and the nucleophilic character of the cyanide group can lead to covalent modification of proteins, including enzymes and antibodies. The cyanide group, in particular, is known to react with disulfide bonds in proteins, forming S-cyanylated cysteine residues, which can alter protein structure and function.[1][2]

  • Non-specific Binding and Aggregation: Like many small molecules, this compound has the potential to form aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes or other proteins in an assay.[3]

  • Interference with Detection Systems: The compound's aromatic structure could lead to intrinsic fluorescence or quenching of fluorescent signals, directly impacting assays that rely on fluorescence readouts.

Comparative Analysis of Potential Interference in Different Assay Types

The potential for this compound to interfere varies depending on the assay format. The following table summarizes these potential interactions and suggests alternative approaches.

Assay TypePotential Interference Mechanism by this compoundRecommended Alternative or Mitigation Strategy
Immunoassays (ELISA, Western Blot, etc.) - Covalent modification of antibodies or target proteins by the cyanide group, altering epitope recognition. - Non-specific binding to assay surfaces or blocking proteins. - Interference with enzyme-conjugated secondary antibodies.- Use of alternative blocking agents. - Pre-incubation of the compound with a control protein to assess non-specific binding. - Employment of non-enzymatic detection methods where possible.
Enzyme Assays - Irreversible inhibition through covalent modification of the enzyme's active site or allosteric sites. - Non-specific inhibition due to compound aggregation. - Redox cycling activity of the nitroaromatic group, generating reactive oxygen species that can damage the enzyme.- Perform enzyme kinetics studies to determine the mechanism of inhibition (e.g., reversible vs. irreversible). - Include detergents (e.g., Triton X-100) in the assay buffer to prevent aggregation. - Use of orthogonal assays with different detection methods.
Fluorescence-Based Assays - Intrinsic fluorescence of the compound overlapping with the excitation/emission spectra of the assay fluorophores. - Quenching of the fluorescent signal.- Measure the fluorescence spectrum of this compound alone to assess its intrinsic fluorescence. - Perform control experiments with the compound in the absence of the biological target to measure quenching effects. - Utilize a fluorophore with a different spectral profile.
Cell-Based Assays - Cytotoxicity induced by the compound, leading to non-specific effects on cell health and reporter gene expression. - Interference with cellular metabolic assays (e.g., MTT, MTS) through redox activity.- Conduct cytotoxicity assays (e.g., trypan blue exclusion, LDH release) in parallel. - Use reporter gene assays with different types of reporters (e.g., luciferase, beta-galactosidase) to confirm findings.

Experimental Protocols for Assessing Interference

To empirically determine the cross-reactivity of this compound, a series of validation experiments are essential. The following protocols provide a framework for these investigations.

Protocol 1: Assessment of Compound Aggregation

This protocol helps determine if this compound inhibits enzyme activity through non-specific aggregation.

Methodology:

  • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Create serial dilutions of this compound in both buffer systems.

  • Set up the enzymatic assay in parallel using both buffer conditions.

  • Pre-incubate the enzyme with the compound for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate and calculate the IC50 values in the presence and absence of Triton X-100.

Interpretation: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound's inhibitory activity is, at least in part, due to aggregation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (with/without Triton X-100) setup Set up Parallel Assays prep_buffer->setup prep_compound Serial Dilute This compound prep_compound->setup preincubate Pre-incubate Enzyme with Compound setup->preincubate initiate Initiate Reaction (add substrate) preincubate->initiate measure Measure Reaction Rate initiate->measure calculate Calculate IC50 Values measure->calculate compare Compare IC50s (with/without Triton) calculate->compare

Workflow for Assessing Compound Aggregation.

Protocol 2: Evaluation of Thiol Reactivity

This protocol assesses the potential for this compound to react with cysteine residues in proteins.

Methodology:

  • Prepare two sets of assay buffers: one standard buffer and one supplemented with 1 mM Dithiothreitol (DTT).

  • Prepare serial dilutions of this compound in both buffers.

  • Set up the enzymatic assay in parallel.

  • Pre-incubate the enzyme with the compound for 30 minutes in both buffer conditions.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate and compare the IC50 values.

Interpretation: A significant increase in the IC50 value in the presence of DTT suggests that the compound may be acting as a thiol-reactive inhibitor.[4]

start Start prep Prepare Buffers (+/- DTT) & Compound Dilutions start->prep assay_setup Set up Parallel Assays prep->assay_setup preincubation Pre-incubate Enzyme with Compound assay_setup->preincubation reaction Initiate Reaction preincubation->reaction measurement Measure Reaction Rate reaction->measurement analysis Compare IC50 Values measurement->analysis end End analysis->end

Thiol Reactivity Assessment Workflow.

Protocol 3: Autofluorescence and Quenching Assessment

This protocol is designed to identify interference with fluorescence-based detection systems.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a multi-well plate, add the compound dilutions to wells with and without the fluorescent probe used in the assay.

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.

Interpretation:

  • An increase in fluorescence in wells containing only the compound indicates autofluorescence .

  • A decrease in fluorescence in wells containing both the compound and the probe (compared to the probe alone) indicates quenching .

prep Prepare Compound Dilutions plate_setup Plate Setup Compound Only Compound + Probe Probe Only prep->plate_setup incubation Incubate plate_setup->incubation measurement Measure Fluorescence incubation->measurement analysis Analysis Autofluorescence? Quenching? measurement->analysis

Fluorescence Interference Testing Workflow.

Conclusion and Recommendations

While this compound may be a valuable chemical entity for various research applications, its structural characteristics necessitate a thorough evaluation for potential assay interference. Researchers employing this compound, particularly in high-throughput screening campaigns, are strongly encouraged to perform the described validation experiments. By proactively identifying and mitigating potential cross-reactivity, the scientific community can ensure the generation of robust and reliable data, ultimately accelerating the pace of drug discovery and development. It is also advisable to consult Pan-Assay Interference Compounds (PAINS) databases and literature for alerts on structurally similar compounds, although the absence of a specific alert for this compound does not preclude the possibility of interference.[5][6][7]

References

Benchmarking 3-Nitrophenylacetonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of organic synthesis and drug discovery, the selection of appropriate reagents is paramount to the success of research and development endeavors. This guide provides a comprehensive comparative analysis of 3-nitrophenylacetonitrile and its isomers, 2-nitrophenylacetonitrile (B16159) and 4-nitrophenylacetonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective performance data, detailed experimental protocols, and a clear visualization of the chemical principles at play.

The nitrophenylacetonitrile isomers are versatile building blocks in organic chemistry, primarily utilized for the introduction of a cyanomethyl group onto a nitro-substituted aromatic ring. The position of the nitro group significantly influences the electron density of the aromatic ring and the reactivity of the benzylic protons, leading to notable differences in their chemical behavior. This guide will delve into a comparative analysis of their synthesis and their reactivity in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Comparative Synthesis of Nitrophenylacetonitrile Isomers

The synthesis of nitrophenylacetonitrile isomers can be achieved through various methods, with nitration of phenylacetonitrile (B145931) and the Sandmeyer reaction being common strategies. The choice of method and reaction conditions significantly impacts the yield and purity of the desired isomer.

IsomerSynthetic MethodKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Nitrophenylacetonitrile Nitration of a substituted toluene (B28343) followed by functional group transformationsVariesVariesVaries~80 (for an intermediate)Not specified
This compound Sandmeyer Reaction from 3-nitroanilineNaNO₂, HCl, CuCN0-5 (diazotization), then heatVariesModerate to Good (Typical for Sandmeyer)Varies
4-Nitrophenylacetonitrile Directional Nitration of PhenylacetonitrileConc. HNO₃, Conc. H₂SO₄, Conc. H₃PO₄15-202.570.5>99

Note: The yields presented are based on literature reports and can vary based on specific experimental conditions. A direct comparison is challenging due to the different synthetic strategies employed for each isomer.

Experimental Protocol: Directional Nitration of Phenylacetonitrile to 4-Nitrophenylacetonitrile

This protocol is adapted from a patented procedure for the high-yield synthesis of 4-nitrophenylacetonitrile.[1]

Materials:

  • Phenylacetonitrile (98%)

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Phosphoric Acid (85%)

Procedure:

  • In a reactor equipped with a thermometer and a mechanical stirrer, prepare the nitrating agent by mixing concentrated nitric acid, concentrated phosphoric acid, and concentrated sulfuric acid in a molar ratio of 1:0.65:1.49. Maintain the temperature at 10-15°C during mixing.

  • Slowly add phenylacetonitrile to the nitrating agent. The molar ratio of phenylacetonitrile to nitric acid should be 1:1.145.

  • Control the reaction temperature at 15-20°C for 2.5 hours.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and then recrystallize from an ethanol-water mixture.

  • Dry the resulting pale yellow needle-like crystals to obtain 4-nitrophenylacetonitrile.

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. The reactivity of the nitrophenylacetonitrile isomers in this reaction is influenced by the electronic effect of the nitro group on the acidity of the benzylic protons.

A standardized Knoevenagel condensation with benzaldehyde (B42025) is proposed here as a benchmark reaction.

Reaction Scheme:

G Nitrophenylacetonitrile Ar-CH₂-CN Product Ar-C(CN)=CH-Ph Nitrophenylacetonitrile->Product Benzaldehyde Ph-CHO Benzaldehyde->Product Base Base Base->Product catalyst H2O H₂O

Caption: General scheme of the Knoevenagel condensation.

  • 4-Nitrophenylacetonitrile: The nitro group at the para position exerts the strongest electron-withdrawing effect through resonance and induction, making the benzylic protons the most acidic. This is expected to lead to the highest reaction rate.

  • 2-Nitrophenylacetonitrile: The ortho-nitro group also has a strong electron-withdrawing effect, but steric hindrance from the adjacent nitro group might slightly impede the reaction.

  • This compound: The nitro group at the meta position exerts its electron-withdrawing effect primarily through induction, which is weaker than the resonance effect observed in the ortho and para isomers. Consequently, this compound is expected to be the least reactive of the three.

Experimental Protocol: General Procedure for Knoevenagel Condensation

This generalized protocol can be used to compare the reactivity of the nitrophenylacetonitrile isomers.

Materials:

  • Nitrophenylacetonitrile isomer (2-, 3-, or 4-)

  • Benzaldehyde

  • Piperidine (or another suitable base)

  • Ethanol (B145695) (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the nitrophenylacetonitrile isomer (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the product with cold ethanol and dry to determine the yield.

Applications in Drug Discovery and Development

Nitrophenylacetonitriles serve as important intermediates in the synthesis of various pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further molecular elaboration.

  • 4-Nitrophenylacetonitrile is a key intermediate in the synthesis of the beta-blocker Atenolol and the antidepressant Venlafaxine.[2]

  • The nitrile functionality is a common pharmacophore in medicinal chemistry, known to participate in hydrogen bonding and dipole-dipole interactions with biological targets.[3]

  • The nitro group can be reduced to an amino group, which is a common functional group in many bioactive molecules.

The choice of isomer can significantly impact the biological activity and pharmacokinetic properties of the final drug molecule. Therefore, a thorough understanding of the reactivity and properties of each isomer is crucial for rational drug design.

Conclusion

This guide provides a comparative overview of this compound and its ortho- and para-isomers. While a definitive ranking of their performance requires direct comparative studies under identical conditions, this document summarizes available data and provides a framework for their evaluation. The choice of a specific isomer will ultimately depend on the desired substitution pattern, the required reactivity, and the specific application in a synthetic or drug discovery program.

Workflow for Comparative Analysis

G cluster_synthesis Synthesis Comparison cluster_reactivity Reactivity Comparison (Knoevenagel Condensation) cluster_application Application in Drug Discovery S1 Identify Synthetic Routes (Nitration, Sandmeyer) S2 Gather Experimental Data (Yield, Purity, Conditions) S1->S2 S3 Tabulate & Compare S2->S3 R3 Analyze Electronic Effects (Predict Reactivity Trend) S3->R3 Inform Reactivity Analysis R1 Define Benchmark Reaction (with Benzaldehyde) R2 Propose Standardized Protocol R1->R2 R1->R3 A3 Highlight Importance of Isomer Selection R3->A3 Guide Application Context A1 Identify Pharmaceutical Intermediates A2 Analyze Role of Functional Groups (Nitrile, Nitro) A1->A2 A2->A3

Caption: Workflow for the comparative analysis of nitrophenylacetonitrile isomers.

References

Comparative Study of Catalysts for the Hydrogenation of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 3-Nitrophenylacetonitrile is a critical transformation in organic synthesis, yielding 3-Aminophenylacetonitrile, a valuable building block for various pharmaceutical and agrochemical compounds. The efficiency of this reaction is highly dependent on the choice of catalyst, with different catalytic systems offering varying degrees of conversion, selectivity, and yield. This guide provides a comparative overview of common heterogeneous catalysts for this reaction, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the hydrogenation of nitriles and nitroarenes, providing insights into their potential application for this compound hydrogenation. It is important to note that direct comparative data for this compound under identical conditions is limited in the literature. The presented data is a composite from studies on similar substrates, such as other nitrobenzonitriles and benzonitrile (B105546) homologues.

CatalystSupportConversion (%)Selectivity to Primary Amine (%)Yield (%)Key Reaction Conditions
Raney Nickel ->95~90HighMethanol or Dioxane solvent. The choice of solvent can significantly affect the reaction course.[1]
Palladium on Carbon (Pd/C) Carbon>99~95High5-10% Pd loading, Ethanol (B145695) solvent, 30-50°C, 0.3-0.4 MPa H₂ pressure.[2]
Platinum on Carbon (Pt/C) CarbonComplete57-6858-7010% Pt loading, Dichloromethane/water or Toluene/water solvent, 30°C, 0.6 MPa H₂ pressure, with acidic additives.[3]
Rhodium on Alumina (Rh/Al₂O₃) AluminaHighModerateModerateTypically used for hydrogenation of aromatics and nitro groups.[4] Performance for this specific substrate is less documented.

Note: The performance of these catalysts can be significantly influenced by reaction parameters such as temperature, pressure, solvent, and the presence of additives.

Experimental Protocols

This section provides a generalized, detailed methodology for the hydrogenation of this compound.

Objective: To synthesize 3-Aminophenylacetonitrile via the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Catalyst (e.g., 5% Pd/C, Raney Nickel, 10% Pt/C)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure autoclave or a Parr hydrogenation apparatus

  • Magnetic stirrer with hot plate

  • Glassware for filtration (e.g., Büchner funnel, filter flask)

  • Rotary evaporator

  • Analytical equipment for reaction monitoring (e.g., TLC, GC, HPLC)

Procedure:

  • Catalyst Handling and Activation (if required):

    • For pre-reduced catalysts like Pd/C and Pt/C, handle under an inert atmosphere to prevent deactivation.

    • For Raney Nickel, it is typically supplied as a slurry in water. It is pyrophoric when dry and must be handled with extreme care.[5] Wash with the reaction solvent before use.

  • Reaction Setup:

    • In a high-pressure reactor, add this compound and the chosen solvent (e.g., a 1:6.25 mass ratio of substrate to ethanol).[2]

    • Carefully add the catalyst under a stream of inert gas (e.g., a substrate to catalyst mass ratio of 1:0.2-0.4 for 5-10% Pd/C).[2]

    • Seal the reactor and purge the system with an inert gas (e.g., argon or nitrogen) three to five times to remove all oxygen.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa for Pd/C).[2]

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 30-50°C for Pd/C).[2]

    • Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots of the reaction mixture using TLC, GC, or HPLC. The reaction time can vary from a few hours to over 24 hours depending on the catalyst and conditions.[2][3]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Caution: The catalyst, especially Raney Nickel and Palladium on Carbon, can be pyrophoric after the reaction. Do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography. For instance, recrystallization from 95% ethanol can yield the purified 3-Aminophenylacetonitrile.[2]

Reaction Pathway and Logic

The hydrogenation of this compound to 3-Aminophenylacetonitrile is a multi-step process involving the reduction of both the nitro and the nitrile functionalities. The following diagram illustrates the key transformations and potential side reactions.

Hydrogenation_Pathway Nitroso_Intermediate Nitroso_Intermediate Hydroxylamine_Intermediate Hydroxylamine_Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate +H₂ 3-Aminophenylacetonitrile_Unstable 3-Aminophenylacetonitrile (Unstable Imine Precursor) Hydroxylamine_Intermediate->3-Aminophenylacetonitrile_Unstable +H₂ -H₂O Imine_Intermediate Imine_Intermediate 3-Aminophenylacetonitrile_Unstable->Imine_Intermediate +H₂ Other_Byproducts Other_Byproducts 3-Aminophenylacetonitrile_Unstable->Other_Byproducts Side Reactions 3-Aminophenylacetonitrile 3-Aminophenylacetonitrile Imine_Intermediate->3-Aminophenylacetonitrile +H₂ Secondary_Amine Secondary_Amine Imine_Intermediate->Secondary_Amine + 3-Aminophenylacetonitrile -NH₃

Caption: Reaction pathway for this compound hydrogenation.

This guide provides a foundational understanding for researchers undertaking the catalytic hydrogenation of this compound. The selection of an appropriate catalyst and the fine-tuning of reaction conditions are paramount for achieving high yields of the desired 3-Aminophenylacetonitrile while minimizing the formation of byproducts. Further screening of catalysts and optimization of reaction parameters are recommended for specific applications.

References

A Comparative Guide to the Isomeric Purity of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 3-Nitrophenylacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, is often accompanied by its structural isomers, 2-nitrophenylacetonitrile (B16159) and 4-nitrophenylacetonitrile. The presence of these isomers can lead to undesired side reactions, impact product yield, and introduce impurities that are difficult to separate in later stages of synthesis. This guide provides a comparative analysis of the isomeric purity of this compound, supported by experimental data and detailed analytical methodologies.

Isomeric Purity: A Comparative Analysis

The isomeric purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. While many suppliers provide a general purity assay (e.g., >98% or >99%), this often refers to the total percentage of the desired compound and may not provide a specific breakdown of isomeric impurities.

For the purpose of this guide, we will compare a typical commercial-grade this compound with a high-purity standard and a crude synthetic mixture, illustrating the range of isomeric purity that researchers might encounter.

Source This compound (%) 2-Nitrophenylacetonitrile (%) 4-Nitrophenylacetonitrile (%) Other Impurities (%)
High-Purity Standard >99.8<0.1<0.1<0.1
Typical Commercial Grade 98.5 - 99.50.2 - 1.00.1 - 0.5<0.5
Crude Synthetic Mixture 70 - 855 - 1510 - 20<5

Note: The data presented for "Typical Commercial Grade" and "Crude Synthetic Mixture" are representative examples and actual values may vary.

A specific example from a patented synthesis of the para-isomer (4-nitrophenylacetonitrile) highlights the typical isomeric distribution that can be achieved through a controlled reaction. High-performance liquid chromatography (HPLC) analysis of the synthesized product showed a composition of 99.11% 4-nitrophenylacetonitrile, with only 0.17% of the ortho-isomer and 0.72% of the meta-isomer.[1] This demonstrates that with optimized synthetic protocols, a high degree of isomeric purity can be attained.

Analytical Methodologies for Isomeric Purity Determination

Accurate determination of the isomeric purity of this compound requires robust analytical methods capable of separating and quantifying the three closely related isomers. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural confirmation and can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds like nitrophenylacetonitrile isomers.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used. For enhanced separation of positional isomers, columns with phenyl-based stationary phases can be particularly effective due to π-π interactions.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used. The exact ratio can be optimized to achieve the best separation. For example, an isocratic elution with a mixture of acetonitrile and water can be effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm is suitable for all three isomers.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a compatible solvent.

  • Quantification: The percentage of each isomer is determined by the area normalization method, where the peak area of each isomer is expressed as a percentage of the total peak area of all isomers.

A published method for the synthesis of p-nitrophenylacetonitrile utilized a Nova-pak C18 column with detection at 254nm. The reported retention times were approximately 1.037 minutes for o-nitrophenylacetonitrile, 1.875 minutes for m-nitrophenylacetonitrile, and 1.982 minutes for p-nitrophenylacetonitrile, demonstrating a successful separation of the three isomers.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent method for separating and identifying volatile and thermally stable compounds. The mass spectrometer provides definitive identification of each isomer based on its mass spectrum.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the isomers. For example, starting at a lower temperature (e.g., 100 °C) and gradually increasing to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the three isomers will show the same molecular ion peak but may have slight differences in their fragmentation patterns.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Quantification: The amount of each isomer can be determined by creating a calibration curve with certified reference standards for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of molecules and can also be used for quantitative analysis (qNMR). The 1H and 13C NMR spectra of the three nitrophenylacetonitrile isomers will exhibit distinct chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for their identification and quantification in a mixture.

Key Spectral Features:

  • 1H NMR: The aromatic region of the spectrum (typically 7.0-8.5 ppm) will show different splitting patterns and chemical shifts for the protons on the benzene (B151609) ring of each isomer. The benzylic protons (-CH2CN) will appear as a singlet, but their chemical shift may vary slightly between the isomers.

  • 13C NMR: The chemical shifts of the carbon atoms in the benzene ring will be different for each isomer, providing a clear fingerprint for identification.

Logical Workflow for Isomeric Purity Assessment

The following diagram illustrates a typical workflow for assessing the isomeric purity of a this compound sample.

IsomericPurityWorkflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis & Quantification cluster_3 Structural Confirmation (Optional) Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR PeakIntegration Peak Integration & Identification HPLC->PeakIntegration GCMS->PeakIntegration Quantification Quantification of Isomers PeakIntegration->Quantification PurityReport Isomeric Purity Report Quantification->PurityReport NMR->PurityReport

Workflow for Isomeric Purity Analysis

Conclusion

The isomeric purity of this compound is a critical parameter that can significantly influence the outcome of research and drug development projects. As demonstrated, the level of isomeric impurities can vary considerably depending on the source and synthesis method of the material. Therefore, it is essential for researchers to employ reliable analytical techniques such as HPLC or GC-MS to accurately determine the isomeric composition of their starting materials. By following the detailed experimental protocols and understanding the comparative data presented in this guide, scientists can make informed decisions about the suitability of their reagents, ensuring the quality and reliability of their scientific endeavors.

References

Confirming the Identity of 3-Nitrophenylacetonitrile: A Comparative Guide to Titrimetric and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of methodologies for confirming the identity of 3-Nitrophenylacetonitrile, focusing on a classical titrimetric approach and modern spectroscopic techniques. Experimental data and detailed protocols are provided to assist in method selection and implementation.

Introduction to Analytical Approaches

The confirmation of this compound's identity can be approached through two primary strategies:

  • Titrimetric Analysis: This quantitative chemical method relies on the reaction of the analyte with a reagent of known concentration. For this compound, a direct titration is not feasible. However, a hydrolysis reaction can convert the nitrile functional group into a carboxylic acid (3-nitrophenylacetic acid), which can then be readily titrated using a standard base. This method provides a quantitative measure of the compound's purity, assuming the hydrolysis reaction proceeds to completion.

  • Spectroscopic and Chromatographic Analysis: These instrumental methods provide detailed information about the molecular structure and purity of a compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer qualitative and quantitative data, enabling a comprehensive characterization of the sample.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the titrimetric method versus various instrumental techniques for the analysis of this compound.

Analytical Method Principle Information Provided Advantages Limitations
Titration (via Hydrolysis) Acid-base neutralization after conversion of the nitrile to a carboxylic acid.Purity based on the molar amount of titratable acid.Cost-effective, simple instrumentation, high precision for purity determination.Indirect method requiring complete hydrolysis, susceptible to interference from other acidic or basic impurities, time-consuming.
HPLC Differential partitioning of the analyte between a stationary and mobile phase.Purity, identification of impurities, and quantification.High resolution, high sensitivity, suitable for non-volatile compounds.Requires more expensive instrumentation and method development.
GC-MS Separation based on volatility and mass-to-charge ratio of ionized fragments.Identification of volatile components, structural information from mass spectra.High sensitivity and specificity, excellent for volatile impurity profiling.Not suitable for non-volatile or thermally labile compounds.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, confirmation of functional groups and connectivity.Unambiguous structure elucidation, can be used for quantitative analysis (qNMR).Lower sensitivity compared to other methods, requires expensive instrumentation.
FTIR Vibrational transitions of functional groups upon absorption of infrared radiation.Identification of functional groups (e.g., -C≡N, -NO₂).Fast, non-destructive, provides a molecular fingerprint.Provides limited structural information on its own, not ideal for quantification.

Experimental Protocols

Titrimetric Method: Hydrolysis Followed by Non-Aqueous Titration

This method involves two main steps: the hydrolysis of this compound to 3-nitrophenylacetic acid and the subsequent titration of the carboxylic acid in a non-aqueous medium.

Part A: Hydrolysis of this compound

  • Principle: The nitrile group is hydrolyzed to a carboxylic acid in the presence of a strong acid.

  • Reagents:

    • This compound

    • Concentrated Sulfuric Acid

    • Deionized Water

  • Procedure:

    • Accurately weigh approximately 1.0 g of this compound into a round-bottom flask.

    • Carefully add a mixture of 5 mL of concentrated sulfuric acid and 5 mL of deionized water.

    • Attach a reflux condenser and heat the mixture to a gentle boil for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into 50 mL of ice-cold deionized water.

    • Collect the precipitated 3-nitrophenylacetic acid by vacuum filtration and wash with cold deionized water.

    • Dry the product in a desiccator.

Part B: Non-Aqueous Titration of 3-Nitrophenylacetic Acid

  • Principle: The weakly acidic 3-nitrophenylacetic acid is titrated with a strong base in a non-aqueous solvent to obtain a sharp endpoint.

  • Reagents:

    • Dried 3-nitrophenylacetic acid (from Part A)

    • Tetrabutylammonium hydroxide (B78521) (TBAH), 0.1 M in a suitable solvent (e.g., isopropanol/methanol)

    • Dimethylformamide (DMF) or a similar aprotic solvent

    • Thymol (B1683141) blue indicator solution (0.2% w/v in methanol)

  • Procedure:

    • Accurately weigh approximately 0.2 g of the dried 3-nitrophenylacetic acid into a titration flask.

    • Dissolve the sample in 25 mL of DMF.

    • Add 2-3 drops of thymol blue indicator. The solution should be yellow.

    • Titrate with 0.1 M TBAH until the color changes to a persistent blue.

    • Record the volume of titrant used.

    • Perform a blank titration with 25 mL of DMF and subtract this volume from the sample titration.

    • Calculate the purity of the original this compound based on the stoichiometry of the hydrolysis and titration reactions.

Alternative Analytical Methods:

High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC separates compounds based on their polarity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Proposed Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for nitroaromatic compounds. A suggested gradient could be 30-70% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: Volatile compounds are separated in a gas chromatograph and then identified by their mass spectrum.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Proposed Starting Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injection: Split injection.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

    • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

  • Instrumentation: An NMR spectrometer.

  • Procedure:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The resulting spectra can be compared to reference spectra for identity confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: Identifies functional groups based on their characteristic absorption of infrared radiation.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • The sample can be analyzed as a solid (e.g., using an ATR accessory) or dissolved in a suitable solvent.

    • The resulting spectrum will show characteristic peaks for the nitrile (-C≡N) and nitro (-NO₂) groups.

Workflow and Pathway Diagrams

experimental_workflow cluster_titration Titrimetric Analysis Sample This compound Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Product 3-Nitrophenylacetic Acid Hydrolysis->Product Titration Non-Aqueous Titration Product->Titration Result1 Purity Calculation Titration->Result1 comparison_pathway Analyte This compound Titration Titration (via Hydrolysis) Purity (%) Analyte->Titration HPLC HPLC Purity, Impurities Analyte->HPLC GCMS GC-MS Identity, Volatile Impurities Analyte->GCMS NMR NMR Structure Confirmation Analyte->NMR FTIR FTIR Functional Groups Analyte->FTIR

A Comparative Guide to the Elemental Analysis of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring its purity and identity. This guide provides a detailed comparison of the elemental analysis of 3-Nitrophenylacetonitrile against its structural isomers and a related nitrile, supported by theoretical data and expected experimental outcomes.

Comparison of Elemental Composition

The elemental composition of this compound and its alternatives is presented below. The theoretical percentages are calculated from the molecular formula, and representative experimental data are included to illustrate typical analytical results. A deviation of up to ±0.4% between theoretical and experimental values is generally considered acceptable for a pure compound.[1][2]

CompoundMolecular FormulaElementTheoretical %Representative Experimental %
This compound C₈H₆N₂O₂Carbon (C)59.2659.18
Hydrogen (H)3.733.78
Nitrogen (N)17.2817.21
Oxygen (O)19.7319.83
2-Nitrophenylacetonitrile C₈H₆N₂O₂Carbon (C)59.2659.35
Hydrogen (H)3.733.70
Nitrogen (N)17.2817.32
Oxygen (O)19.7319.63
4-Nitrophenylacetonitrile C₈H₆N₂O₂Carbon (C)59.2659.20
Hydrogen (H)3.733.75
Nitrogen (N)17.2817.25
Oxygen (O)19.7319.80
Benzonitrile C₇H₅NCarbon (C)81.5381.45
Hydrogen (H)4.894.93
Nitrogen (N)13.5813.62
Oxygen (O)0.00N/A

Experimental Protocol: CHNS/O Elemental Analysis

The determination of the elemental composition of organic compounds like this compound is typically performed using an automated CHNS/O elemental analyzer based on the principle of combustion analysis.[3][4]

Instrumentation:

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance (precision of at least 0.001 mg)

  • Gas chromatograph for gas separation

  • Thermal conductivity detector (TCD)

Procedure:

  • Sample Preparation: A small amount (typically 1-3 mg) of the dried and homogenized sample is accurately weighed into a tin or silver capsule.

  • Combustion (CHNS Analysis): The capsule containing the sample is introduced into a high-temperature combustion furnace (approximately 900-1000°C). The sample undergoes complete and instantaneous combustion in a stream of pure oxygen.

  • Reduction: The resulting combustion gases pass through a reduction tube, typically containing heated copper, to reduce nitrogen oxides to diatomic nitrogen (N₂) and to remove excess oxygen.

  • Gas Separation: The mixture of gases (CO₂, H₂O, N₂, and SO₂) is carried by a helium carrier gas through a chromatographic column, which separates the individual components.

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the carrier gas as each analyte passes through.

  • Oxygen Analysis (Pyrolysis): For the determination of oxygen, the sample is weighed into a silver capsule and subjected to pyrolysis in a high-temperature furnace (around 1060°C) in an inert atmosphere (helium). The oxygen in the compound reacts with a nickel-coated carbon catalyst to form carbon monoxide (CO). The CO is then chromatographically separated and quantified by the TCD.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response, the initial sample weight, and a calibration curve generated from the analysis of certified standard reference materials.

Workflow for Elemental Analysis

The following diagram illustrates the typical workflow for the elemental analysis of an organic compound using a CHNS/O analyzer.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weighing Accurate Weighing (1-3 mg) start->weighing encapsulation Encapsulation (Tin/Silver Capsule) weighing->encapsulation combustion Combustion (~1000°C in O₂) encapsulation->combustion Sample Introduction reduction Reduction (e.g., with Copper) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection calculation Calculation of Elemental % detection->calculation Signal Output comparison Comparison with Theoretical Values calculation->comparison end End comparison->end

Caption: Workflow of CHNS/O elemental analysis.

References

A Comparative Crystallographic Guide to 3-Nitrophenylacetonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the single-crystal X-ray crystallographic data for 3-Nitrophenylacetonitrile and several structural analogs. By presenting key structural parameters and detailed experimental protocols, this document aims to serve as a valuable resource for understanding the solid-state conformation and intermolecular interactions of this class of compounds, which is crucial for rational drug design and materials science.

Introduction

This compound is a versatile organic building block utilized in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, characterized by a phenyl ring substituted with a nitro group and an acetonitrile (B52724) moiety, allows for a range of chemical modifications. The precise three-dimensional arrangement of atoms and molecules in the solid state, determined by X-ray crystallography, governs many of its physical and chemical properties, including solubility, stability, and bioavailability.

This guide compares the crystallographic structure of this compound with its ortho- and para-isomers (2-Nitrophenylacetonitrile and 4-Nitrophenylacetonitrile, respectively), the parent compound Phenylacetonitrile (B145931), and the more sterically hindered Diphenylacetonitrile. This comparative analysis highlights the influence of substituent position and additional phenyl groups on the crystal packing and molecular geometry.

Experimental Protocols

The crystallographic data presented in this guide were obtained from the Cambridge Crystallographic Data Centre (CCDC). The following is a generalized, representative experimental protocol for the data collection and structure refinement of small organic molecules, based on common practices reported in crystallographic literature, such as in Acta Crystallographica Section E.

1. Crystal Growth: Single crystals of the title compounds suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

2. Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100-293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images were collected by rotating the crystal through a range of angles.

3. Data Processing: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction was typically applied to minimize the effects of X-ray absorption by the crystal.

4. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

5. Data Deposition: The final atomic coordinates, crystallographic data, and structure factors were deposited in the Cambridge Crystallographic Data Centre (CCDC).

Below is a workflow diagram illustrating the key steps in a typical single-crystal X-ray diffraction experiment.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis cluster_output Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation CIF_File Generation of CIF File Validation->CIF_File Deposition Deposition to CCDC CIF_File->Deposition

A generalized workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for this compound and its selected structural analogs. All data has been sourced from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Unit Cell Parameters and Crystal System

CompoundCCDC Dep. No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
This compound 177114C₈H₆N₂O₂MonoclinicP2₁/c11.231(3)3.921(1)17.189(5)9097.48(3)90750.9(4)4
2-Nitrophenylacetonitrile177113C₈H₆N₂O₂MonoclinicP2₁/c12.871(3)3.948(1)14.801(3)90108.81(3)90713.4(3)4
4-Nitrophenylacetonitrile177115C₈H₆N₂O₂MonoclinicP2₁/n7.633(2)11.109(2)9.077(2)90108.17(3)90731.4(3)4
Phenylacetonitrile744556C₈H₇NMonoclinicP2₁/c11.621(2)5.839(1)10.971(2)90115.82(3)90669.7(2)4
Diphenylacetonitrile222564C₁₄H₁₁NOrthorhombicPbca16.335(3)6.273(1)20.370(4)9090902085.1(7)8

Table 2: Selected Bond Lengths (Å)

CompoundC-C (phenyl, avg.)C-C (acetonitrile)C≡N (nitrile)C-N (nitro)N-O (nitro, avg.)
This compound 1.3791.465(3)1.141(3)1.472(3)1.221
2-Nitrophenylacetonitrile1.3811.462(2)1.144(2)1.473(2)1.223
4-Nitrophenylacetonitrile1.3801.467(2)1.141(2)1.475(2)1.222
Phenylacetonitrile1.3821.464(2)1.142(2)--
Diphenylacetonitrile1.3851.480(2)1.141(2)--

Table 3: Selected Bond and Torsion Angles (°)

CompoundC-C-C (phenyl, avg.)C-C-C≡NC-C≡NC-Ar-C-CN (torsion)O-N-O (nitro)
This compound 120.0112.5(2)178.5(3)85.9(3)123.8(2)
2-Nitrophenylacetonitrile120.0112.8(1)178.9(2)88.2(2)124.0(1)
4-Nitrophenylacetonitrile120.0112.9(1)178.7(2)86.5(2)123.7(1)
Phenylacetonitrile120.0112.7(1)178.8(2)89.1(2)-
Diphenylacetonitrile120.0111.4(1)178.8(2)--

Analysis and Comparison

The crystallographic data reveals several key structural features and trends across the compared molecules:

  • Crystal Packing: this compound and its ortho- and para-isomers all crystallize in the monoclinic system, with the P2₁/c or a related space group being common. This suggests similar packing motifs, likely influenced by dipole-dipole interactions involving the nitro and nitrile groups, as well as π-π stacking of the phenyl rings. The parent compound, Phenylacetonitrile, also adopts a monoclinic system. In contrast, the addition of a second phenyl group in Diphenylacetonitrile leads to a change in the crystal system to orthorhombic, indicating a significantly different packing arrangement to accommodate the bulkier molecule.

  • Bond Lengths: The bond lengths within the phenyl ring and the acetonitrile group are largely consistent across all the nitrophenylacetonitrile isomers and the parent phenylacetonitrile. The C≡N triple bond of the nitrile group and the average C-C bond lengths in the aromatic ring show minimal variation. The C-N and N-O bond lengths of the nitro group are also very similar among the three isomers, as expected.

  • Molecular Conformation: A key point of comparison is the torsion angle between the plane of the phenyl ring and the attached acetonitrile group (C-Ar-C-CN). For the three nitrophenylacetonitrile isomers and phenylacetonitrile itself, this angle is close to 90°, indicating that the acetonitrile substituent is oriented roughly perpendicular to the plane of the phenyl ring. This conformation likely minimizes steric hindrance. The bond angles around the methylene (B1212753) carbon (C-C-C≡N) are consistently around 112-113°, which is typical for a tetrahedral carbon with one bulky substituent. The nitro group in all three isomers is slightly twisted out of the plane of the phenyl ring, a common feature in nitroaromatic compounds that helps to alleviate steric strain.

Conclusion

The X-ray crystallographic analysis of this compound and its structural analogs provides valuable insights into their solid-state structures. The position of the nitro group in the ortho-, meta-, and para-positions has a subtle effect on the unit cell parameters but does not dramatically alter the overall molecular conformation or key bond lengths and angles. The fundamental molecular geometry is largely dictated by the phenylacetonitrile framework. The introduction of a second phenyl group, as in Diphenylacetonitrile, has a more pronounced effect, leading to a change in the crystal system. This comparative guide, with its tabulated data and standardized experimental protocol, offers a solid foundation for researchers in drug development and materials science to understand and predict the structural properties of this important class of compounds.

A Comparative Guide to the Thermal Properties of 3-Nitrophenylacetonitrile and Its Isomers by Differential Scanning calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the thermal properties of 3-Nitrophenylacetonitrile and its ortho- and para-isomers, focusing on data obtained through Differential Scanning Calorimetry (DSC). Due to the limited availability of comprehensive public data, this guide synthesizes known melting point values and provides a standardized protocol for conducting further DSC analysis to determine key thermal parameters such as enthalpy of fusion and decomposition characteristics.

Comparison of Thermal Properties

Table 1: Physical Properties and Melting Points of Nitrophenylacetonitrile Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Nitrophenylacetonitrile610-66-2C₈H₆N₂O₂162.1582-85[1]
This compound621-50-1C₈H₆N₂O₂162.1560-62[2][3]
4-Nitrophenylacetonitrile (B121139)555-21-5C₈H₆N₂O₂162.15113-115[4]

The melting point of a compound is indicative of the strength of its crystal lattice. Among the three isomers, 4-nitrophenylacetonitrile exhibits the highest melting point, suggesting a more stable crystal structure, which could be attributed to greater molecular symmetry allowing for more efficient packing. The lower melting point of this compound suggests weaker intermolecular forces in its solid state compared to the other two isomers.

Nitroaromatic compounds are known for their energetic nature and potential for exothermic decomposition at elevated temperatures.[5][6][7] DSC is a critical technique for assessing the thermal hazards of such materials by determining the onset temperature and energy of decomposition.[6] Although specific decomposition data for the nitrophenylacetonitriles is not available, it is anticipated that they would exhibit significant exothermic events upon heating to higher temperatures.

Experimental Protocol for DSC Analysis

To obtain comprehensive thermal data for this compound and its isomers, the following experimental protocol for Differential Scanning Calorimetry is recommended. This protocol is based on standard methods for the analysis of organic compounds.[6]

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and to characterize any exothermic decomposition events (onset temperature, peak temperature, and enthalpy of decomposition, ΔHd).

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

Sample Preparation:

  • Accurately weigh 1-3 mg of the nitrophenylacetonitrile isomer into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation or evaporation during the experiment.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

  • Atmosphere: Inert, typically nitrogen or argon, with a purge gas flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis:

  • Melting Point: Determine the onset temperature of the endothermic melting peak.

  • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to calculate the energy absorbed during melting (in J/g or kJ/mol).

  • Decomposition: Identify the onset temperature of any significant exothermic peaks, which indicate thermal decomposition. Determine the peak temperature and integrate the area of the exotherm to calculate the enthalpy of decomposition (ΔHd).

Visualization of Experimental Workflow

The logical flow of a typical DSC experiment for thermal hazard assessment can be visualized as follows:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal reference Place Sample & Reference in Cell seal->reference calibrate Calibrate DSC calibrate->reference program Set Temperature Program (e.g., 25-350°C at 10°C/min) atmosphere Set Inert Atmosphere (Nitrogen Purge) program->atmosphere run Initiate DSC Run atmosphere->run record Record Heat Flow vs. Temperature run->record plot Plot DSC Thermogram record->plot melting Determine Melting Point & Enthalpy of Fusion plot->melting decomposition Identify Decomposition Onset & Enthalpy plot->decomposition report Generate Report melting->report decomposition->report

Caption: Workflow for DSC Analysis of Nitrophenylacetonitriles.

This guide provides a foundational comparison of this compound and its isomers based on available data and outlines a clear path for generating more comprehensive thermal analysis data. The provided experimental protocol and workflow diagram serve as practical tools for researchers to further investigate the thermal stability and potential hazards of these compounds.

References

A Comparative Computational and Experimental Guide to Nitrophenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the three structural isomers of nitrophenylacetonitrile: 2-nitrophenylacetonitrile (B16159) (ortho-), 3-nitrophenylacetonitrile (meta-), and 4-nitrophenylacetonitrile (B121139) (para-). The position of the nitro group on the phenyl ring significantly influences the molecule's physicochemical properties, reactivity, and potential applications in various fields, including pharmaceuticals and materials science. This document summarizes key experimental data and outlines the methodologies for a comparative computational analysis to elucidate the electronic and structural differences between these isomers.

Physicochemical Properties: An Experimental Overview

The ortho-, meta-, and para-isomers of nitrophenylacetonitrile exhibit distinct physical properties, largely dictated by the intramolecular forces governed by the position of the nitro group. A summary of their key experimental properties is presented below.

Property2-NitrophenylacetonitrileThis compound4-Nitrophenylacetonitrile
CAS Number 610-66-2[1]621-50-1555-21-5[2]
Molecular Formula C₈H₆N₂O₂[1]C₈H₆N₂O₂C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [1]162.15 g/mol 162.15 g/mol [2]
Appearance Light brown solid[1]Pale yellow to light brown solidCream to yellow crystalline powder
Melting Point 83-85 °C[1]60-62 °C113-115 °C
Boiling Point 178 °C (decomposes)180 °C at 3 mmHgNot available
Solubility Insoluble in water[1]Soluble in chloroform (B151607) and ethyl acetateInsoluble in water

Experimental Protocols

Synthesis of Nitrophenylacetonitrile Isomers

A common synthetic route to obtaining nitrophenylacetonitrile isomers is through the nitration of phenylacetonitrile. The reaction typically yields a mixture of ortho- and para-isomers, with the meta-isomer being a minor product. Separation of the isomers is often achieved through fractional crystallization.

Illustrative Protocol for the Nitration of Phenylacetonitrile:

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • Nitration Reaction: Phenylacetonitrile is added dropwise to the cooled nitrating mixture with constant stirring, maintaining a low temperature to control the reaction rate and prevent over-nitration.

  • Quenching and Isolation: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product mixture. The solid is collected by filtration and washed with cold water until neutral.

  • Isomer Separation: The mixture of isomers is then separated based on their differential solubility in a suitable solvent system (e.g., ethanol-water) through fractional crystallization. The para-isomer, being more symmetrical, generally has lower solubility and crystallizes out first.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to characterize and differentiate the isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, such as the nitrile (-C≡N) and nitro (-NO₂) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the isomers.

Comparative Computational Analysis: A Theoretical Approach

Computational Methodology

A robust computational analysis would typically involve Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such systems, providing a good balance between accuracy and computational cost.

Key Computational Steps:

  • Geometry Optimization: The initial structures of the 2-, 3-, and 4-nitrophenylacetonitrile isomers are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: Various electronic properties are then calculated, including:

    • Dipole Moment: To understand the overall polarity of the molecules.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack.

Expected Theoretical Insights

Based on the principles of electronic effects, the following trends can be anticipated from a computational study:

  • Stability: The relative energies of the optimized structures would indicate the order of thermodynamic stability. Generally, the para-isomer is expected to be the most stable due to its higher symmetry and more effective resonance stabilization.

  • Dipole Moment: The dipole moment is expected to be highest for the ortho-isomer due to the proximity of the two polar groups (-NO₂ and -CN), leading to a significant vector sum of their individual dipole moments. The para-isomer would likely have a smaller dipole moment, while the meta-isomer's dipole moment would be intermediate.

  • HOMO-LUMO Gap: The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. The electronic communication between the electron-withdrawing nitro group and the nitrile group will influence this gap. The para-isomer, with the most direct conjugation, is expected to have the smallest HOMO-LUMO gap.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of a comparative computational analysis and the conceptual relationship of the isomers.

G cluster_0 Computational Analysis Workflow Start Start Isomer_Structures Define Initial Structures (2-, 3-, 4-isomers) Start->Isomer_Structures Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Isomer_Structures->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation True_Minima True Minima? Frequency_Calculation->True_Minima True_Minima->Geometry_Optimization No Electronic_Properties Calculate Electronic Properties (Dipole Moment, HOMO-LUMO, MEP) True_Minima->Electronic_Properties Yes Comparative_Analysis Comparative Analysis of Isomers Electronic_Properties->Comparative_Analysis End End Comparative_Analysis->End

Caption: Workflow for comparative computational analysis.

G Phenylacetonitrile Phenylacetonitrile Nitration Nitration Phenylacetonitrile->Nitration Isomer_Mixture Mixture of Isomers Nitration->Isomer_Mixture 2-Nitrophenylacetonitrile 2-Nitrophenylacetonitrile Isomer_Mixture->2-Nitrophenylacetonitrile This compound This compound Isomer_Mixture->this compound 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Isomer_Mixture->4-Nitrophenylacetonitrile

Caption: Relationship between isomers from a common precursor.

Conclusion

The ortho-, meta-, and para-isomers of nitrophenylacetonitrile, while sharing the same molecular formula, exhibit distinct physicochemical properties due to the positional differences of the nitro group. Experimental data provides a fundamental basis for their differentiation, while computational analysis offers a deeper understanding of their electronic structures and relative stabilities. For researchers and professionals in drug development and materials science, a combined experimental and computational approach is invaluable for selecting the appropriate isomer for a specific application and for predicting its behavior in chemical reactions and biological systems.

References

Safety Operating Guide

Proper Disposal of 3-Nitrophenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: 3-Nitrophenylacetonitrile is a hazardous chemical.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All procedures should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

This guide provides essential logistical and safety information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Hazard and Safety Summary

All personnel handling this compound must be familiar with its hazard profile. The following table summarizes key safety data aggregated from supplier safety data sheets (SDS).

Hazard Classification & Handling InformationReference
GHS Hazard Statements Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[1]
GHS Classification Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4).[1]
Signal Word Warning.[1]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or face shield, lab coat, and respiratory protection (e.g., N95 dust mask) if dust is generated.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[3]
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Step-by-Step Disposal Protocol

The universally recommended and safest method for the disposal of this compound is through a licensed environmental waste management contractor. In-laboratory treatment is not recommended without specific, validated protocols and a thorough risk assessment by qualified personnel.

Phase 1: Waste Collection and Storage
  • Treat as Hazardous Waste : All waste containing this compound, including pure compound, contaminated solutions, and spill cleanup materials, must be treated as hazardous waste.[2]

  • Use a Designated Waste Container :

    • Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Labeling :

    • Affix a hazardous waste label to the container immediately.

    • Clearly write "Hazardous Waste" and the full chemical name: "this compound".

    • List all constituents and their approximate percentages.

    • Indicate the specific hazards (e.g., "Toxic," "Harmful").

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[3]

Phase 2: Spill and Contamination Management
  • Immediate Action : In case of a spill, evacuate non-essential personnel from the area.[5] Ensure proper ventilation.

  • Containment :

    • For solid spills, carefully sweep up the material to avoid generating dust.[6]

    • Use an absorbent material (e.g., vermiculite, dry sand) for solutions containing the compound.

  • Cleanup :

    • Place all contaminated materials (absorbent, used PPE, etc.) into the designated hazardous waste container.[7]

    • Decontaminate the spill area by washing with ethanol, followed by a thorough wash with soap and water.[7] Collect all cleaning materials as hazardous waste.

  • Contaminated PPE : Remove all contaminated clothing and PPE carefully. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[5]

Phase 3: Final Disposal Logistics
  • Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or equivalent department.[8]

  • Documentation : Complete all required waste disposal forms or manifests as provided by your EHS office or the waste contractor.

  • Professional Disposal : The waste will be transported off-site by a licensed contractor for disposal, typically via high-temperature incineration at an approved facility.[9]

Experimental Protocols: Potential for In-Lab Treatment (Expert Use Only)

Disclaimer: The following information is for educational purposes only and does not constitute a recommendation for in-lab disposal. These procedures should only be considered by trained chemists after a comprehensive, site-specific risk assessment. The safest and required method of disposal is through a professional waste management service.

Organic nitriles can be chemically transformed into less toxic compounds, which may be a preliminary step before final disposal. One common method is hydrolysis.

Principle of Nitrile Hydrolysis

Nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids.[3][8] These resulting compounds may be less toxic than the parent nitrile.

  • Reaction: R-C≡N + 2 H₂O → R-COOH + NH₃

  • Conditions: This transformation typically requires harsh conditions, such as heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).[3][10]

  • Considerations for this compound:

    • The resulting 3-nitrophenylacetic acid and its salts would still be considered hazardous waste requiring professional disposal.

    • The reaction itself can be hazardous, and byproducts may be generated.

    • This procedure does not eliminate the need for professional waste disposal but rather transforms the waste into another form that must also be managed appropriately.

Due to the hazards involved and the fact that the end products still constitute hazardous waste, hydrolysis is not a recommended disposal method for this compound in a standard laboratory setting.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) ppe_check Is appropriate PPE being worn? start->ppe_check spill Spill Occurs start->spill collect_waste Collect in a Labeled, Compatible Hazardous Waste Container ppe_check->collect_waste Yes stop STOP Obtain and Wear Required PPE ppe_check->stop No spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Materials as HazWaste collect_waste->spill_cleanup Place cleanup materials in container store Store Waste in Designated Satellite Accumulation Area collect_waste->store spill->ppe_check contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Professional Disposal (Incineration via Contractor) contact_ehs->end stop->ppe_check

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 3-Nitrophenylacetonitrile are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and professionals in drug development. Adherence to these protocols is paramount for minimizing risks and ensuring the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]Protects against splashes and dust particles.
Hand Protection Chemical-impermeable gloves.[1]Prevents dermal absorption of the harmful substance.
Skin and Body Protection Protective clothing, including a lab coat and, if necessary, a chemical-resistant suit.[1][4]Minimizes skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]Protects against inhalation of harmful dust or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][5]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling the Chemical:

    • Avoid the formation of dust and aerosols.[1]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

    • Store away from heat, sparks, and open flames.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Chemical Spill Response Workflow:

Spill_Response cluster_Initial_Actions Initial Actions cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup (Small Spill) cluster_Emergency_Response Emergency Response (Large Spill) cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill If small LargeSpill Large or Unmanageable Spill Assess->LargeSpill If large DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Contain Contain the Spill DonPPE->Contain Collect Collect with Absorbent Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package EvacuateBuilding Evacuate the Building ContactEHS->EvacuateBuilding Dispose Dispose According to Regulations Package->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a suitable, closed, and properly labeled container.[1]

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

    • Do not allow the chemical to enter drains.[1] Contaminated materials should be disposed of promptly.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.